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  • Product: 4-Bromo-3-chloro-5-fluoropyridine hydrochloride
  • CAS: 1956325-62-4

Core Science & Biosynthesis

Foundational

Chemical properties of 4-Bromo-3-chloro-5-fluoropyridine HCl

Topic: Chemical properties of 4-Bromo-3-chloro-5-fluoropyridine HCl Type: Technical Masterfile / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Strategic Utilization of a Tri-Ha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical properties of 4-Bromo-3-chloro-5-fluoropyridine HCl Type: Technical Masterfile / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Strategic Utilization of a Tri-Halogenated Pyridine Scaffold

Executive Summary

4-Bromo-3-chloro-5-fluoropyridine hydrochloride (CAS 1211590-18-9 [Free Base]) represents a high-value "orthogonal" scaffold in medicinal chemistry. Its strategic importance lies in the electronic and steric differentiation of its three halogen substituents (Br, Cl, F). This specific substitution pattern (3,4,5-trisubstituted) allows for sequential, regioselective functionalization, enabling the rapid construction of polysubstituted pyridine libraries—a frequent requirement in kinase inhibitor and GPCR ligand discovery.

While often supplied as a free base, the Hydrochloride (HCl) salt form offers distinct advantages in handling, specifically regarding oxidative stability and suppression of volatile degradation products. This guide details the physicochemical profile, reactivity landscape, and validated protocols for utilizing this compound.

Physicochemical Identity & Specifications

The HCl salt transforms the lipophilic free base into a polar, crystalline solid, altering solubility and storage requirements.

PropertyFree Base SpecificationHydrochloride (HCl) Salt Specification
Formula C₅H₂BrClFNC₅H₂BrClFN[1] · HCl
MW 210.43 g/mol 246.89 g/mol
Appearance Off-white to pale yellow solidWhite to off-white crystalline powder
Melting Point 45–50 °C (Low melting)>180 °C (Decomposes)
Solubility DCM, EtOAc, THF, TolueneWater, Methanol, DMSO
Storage 2–8°C, Inert Gas (Argon)Hygroscopic; Desiccate at -20°C
pKa (Calc) ~2.1 (Pyridine N)N/A (Salt form)

Critical Handling Note: The free base has a relatively low melting point and significant vapor pressure. The HCl salt is the preferred form for long-term storage but must be neutralized (free-based) prior to use in organometallic couplings (Suzuki, Buchwald) to prevent catalyst poisoning by the acidic proton or chloride counter-ions.

The Reactivity Landscape: Regioselective Logic

The core value of this molecule is the reactivity hierarchy established by the position and nature of the halogens.

Electronic Activation Analysis
  • Position 4 (Br): This is the "Gateway" position. It is para to the pyridine nitrogen, making it highly electron-deficient. The C4-Br bond is the weakest and most activated for both Oxidative Addition (Pd/Ni catalysis) and Nucleophilic Aromatic Substitution (S_NAr).

  • Position 3 (Cl): Beta to the nitrogen. The C3-Cl bond is stronger than C4-Br and sterically flanked by the C4 substituent. It is generally inert until C4 is functionalized.

  • Position 5 (F): Beta to the nitrogen. The C-F bond is extremely strong. It typically serves as a bioisostere for H or an electron-withdrawing modulator rather than a reactive handle, although it can direct ortho-lithiation to C6 (if unoccupied) or C4.

Functionalization Decision Tree (DOT Visualization)

Reactivity_Map Start 4-Bromo-3-chloro- 5-fluoropyridine HCl Step1 Step 1: Neutralization (Free Base Generation) Start->Step1 NaHCO3/EtOAc Branch Reactivity Checkpoint Step1->Branch Path_Pd Pd-Catalyzed Coupling (Suzuki/Buchwald) Branch->Path_Pd Preferred Route Path_Li Lithium-Halogen Exchange (n-BuLi, -78°C) Branch->Path_Li Kinetic Control Path_SNAr S_NAr Substitution (Amines/Alkoxides) Branch->Path_SNAr Heat/Basic Prod_C4_Aryl C4-Aryl Product (Retains 3-Cl, 5-F) Path_Pd->Prod_C4_Aryl Oxidative Addition at C4-Br Prod_C4_E C4-Electrophile (Aldehyde/Acid) Path_Li->Prod_C4_E Li/Br Exchange at C4 Prod_C4_Nu C4-Amine/Ether (Retains 3-Cl, 5-F) Path_SNAr->Prod_C4_Nu Displacement of C4-Br

Figure 1: Decision matrix for the functionalization of 4-Bromo-3-chloro-5-fluoropyridine. Note that C4 is the exclusive site of reaction in the first step for all standard methodologies.

Validated Experimental Protocols

Protocol A: Preparation of Free Base from HCl Salt

Context: Essential precursor step for organometallic reactions.

  • Dissolution: Suspend 10.0 g of 4-Bromo-3-chloro-5-fluoropyridine HCl in 100 mL of Ethyl Acetate (EtOAc) and 50 mL of water.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ (approx. 100 mL) with vigorous stirring until gas evolution ceases and the aqueous layer pH is ~8-9.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with 50 mL EtOAc.

  • Drying: Combine organics, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentration: Concentrate in vacuo at <40°C.

    • Checkpoint: The resulting oil/solid should be used immediately or stored under Argon. Do not heat excessively as the free base is volatile.

Protocol B: Regioselective C4-Suzuki Coupling

Context: Installing an aryl group at C4 while preserving the C3-Cl and C5-F handles.

Reagents:

  • Substrate: 1.0 equiv (Free Base)

  • Boronic Acid: 1.1 equiv (Aryl-B(OH)₂)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for robustness with electron-deficient pyridines.

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Setup: Charge a reaction vial with the substrate, boronic acid, K₂CO₃, and Pd catalyst.

  • Degassing: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Add the degassed solvent mixture via syringe.

  • Reaction: Heat to 80°C for 2–4 hours.

    • Mechanistic Note: The electron-deficient nature of the pyridine ring facilitates rapid oxidative addition at C4-Br. The C3-Cl bond remains intact because Pd insertion into C-Cl requires higher temperatures or electron-rich ligands (e.g., Buchwald precatalysts) which are avoided here.

  • Workup: Dilute with EtOAc, wash with water, and purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Expected Yield: 75–90%.

Protocol C: C4-Nucleophilic Aromatic Substitution (S_NAr)

Context: Introducing amines or alkoxides.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: DMF or NMP

Methodology:

  • Mix reagents in DMF.

  • Heat to 90–100°C.

  • Causality: While Fluorine is often a better leaving group in S_NAr (Meisenheimer complex stabilization), in this specific isomer, the C4-Br is displaced. This is because C4 is para to the nitrogen (highly activated), whereas C5-F is meta (unactivated). The bromide leaves, retaining the fluorine atom.

Safety & Stability (E-E-A-T)

Handling the HCl Salt
  • Corrosivity: The HCl salt is acidic. Contact with moisture releases HCl gas. Use glass-lined equipment and avoid metal spatulas that may corrode.

  • Hygroscopicity: The salt will absorb atmospheric water, leading to a sticky gum that is difficult to weigh accurately. Always handle in a desiccated environment or glovebox if high precision is required.

Thermal Hazards
  • Decomposition: Do not subject the HCl salt to temperatures >150°C.

  • Runaway Potential: In S_NAr reactions with hydrazine or azides, the tri-halogenated ring is prone to energetic decomposition. DSC (Differential Scanning Calorimetry) screening is recommended before scaling up >10g.

References

  • Synthesis and Reactivity of Halogenated Pyridines

    • Schlosser, M., et al. "Regioselective functionalization of chloropyridines."[2] Journal of Organic Chemistry, 2005.

    • Source: (Validated general methodology for halo-pyridines).

  • Suzuki Coupling Selectivity

    • Lutz, A., et al.
    • Source: .

  • Safety Data & Properties

    • PubChem Compound Summary for 4-Bromo-3-chloro-5-fluoropyridine.
    • Source: .

Disclaimer: This guide is for research purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Exploratory

Molecular weight and formula of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride

An In-depth Technical Guide to 4-Bromo-3-chloro-5-fluoropyridine Hydrochloride: A Keystone Building Block in Modern Drug Discovery Introduction: The Strategic Importance of Polysubstituted Pyridines In the landscape of m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-3-chloro-5-fluoropyridine Hydrochloride: A Keystone Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Polysubstituted Pyridines

In the landscape of medicinal chemistry and drug development, the pyridine scaffold is a cornerstone structural motif, present in a significant percentage of FDA-approved pharmaceuticals.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure. However, the true power of the pyridine ring is realized through its functionalization. The strategic placement of various substituents allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, bioavailability, and pharmacokinetic profile.[2]

This guide focuses on a particularly valuable, yet complex, building block: 4-Bromo-3-chloro-5-fluoropyridine hydrochloride. The specific arrangement of three different halogen atoms on the pyridine ring offers a rich platform for synthetic diversification. Each halogen provides a distinct reactive handle for selective chemical transformations, such as cross-coupling reactions or nucleophilic aromatic substitution. This multi-faceted reactivity makes it an exceptionally powerful intermediate for constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents.[3][4][5]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the core properties, synthesis, characterization, and applications of this versatile compound.

Core Molecular and Physicochemical Properties

The hydrochloride salt of 4-Bromo-3-chloro-5-fluoropyridine is typically supplied as a white to yellow powder or crystalline solid. The protonation of the pyridine nitrogen to form the hydrochloride salt significantly enhances its solubility in aqueous media and improves its handling characteristics compared to the free base.

Molecular Formula and Weight

A precise understanding of the molecular formula and weight is fundamental for all stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource
Chemical Name 4-Bromo-3-chloro-5-fluoropyridine hydrochlorideN/A
Synonym(s) Not widely availableN/A
Molecular Formula C₅H₃BrCl₂FNCalculated
Molecular Weight 246.89 g/mol Calculated
CAS Number Not assigned for the hydrochloride salt. The free base is 1211590-18-9.[6]
Free Base Formula C₅H₂BrClFN[6]
Free Base Mol. Weight 210.43 g/mol [3]

Note: The molecular formula and weight provided are for the hydrochloride salt, derived from the free base.

Physicochemical Data (Predicted and Observed)

Detailed experimental data for the hydrochloride salt is not extensively published. The following table includes data for the free base and closely related structures, which serve as a valuable proxy for predicting the behavior of the hydrochloride salt. It is important to note that the salt form will exhibit a higher melting point and different solubility profile.

PropertyValue (for related compounds)Comments
Physical Form Solid[7]
Melting Point Data not available for the hydrochloride. Expected to be significantly higher than the free base.Salt formation increases lattice energy.
Boiling Point Data not available.N/A
Solubility Expected to be soluble in water, methanol, and DMSO.The hydrochloride salt form increases polarity and aqueous solubility.
Storage Temperature 2-8°C under an inert atmosphere.[7]

Synthesis and Purification: A Chemist's Perspective

The synthesis of polysubstituted pyridines is a non-trivial endeavor, often requiring multi-step sequences with careful control of regioselectivity. The preparation of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride involves the synthesis of the free base followed by salt formation.

Synthesis of the 4-Bromo-3-chloro-5-fluoropyridine Core

A potential synthetic pathway could start from a suitable aminopyridine precursor, followed by diazotization and substitution reactions, such as the Sandmeyer reaction for introducing chloro and bromo substituents, and the Balz-Schiemann reaction for fluorination.[8][9] The order of these steps is critical to ensure the desired substitution pattern.

SynthesisWorkflow

Formation of the Hydrochloride Salt

The conversion of the free base to the hydrochloride salt is a standard and straightforward acid-base reaction. This step is crucial for improving the compound's stability, handling, and solubility for biological assays.

Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified 4-Bromo-3-chloro-5-fluoropyridine free base in a suitable anhydrous organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate). The choice of solvent is critical to ensure that the starting material is soluble but the resulting hydrochloride salt is not, allowing for precipitation.

  • Acidification: Slowly add a solution of hydrogen chloride (typically as a solution in an anhydrous solvent like diethyl ether or as a gas) to the stirred solution of the free base at a controlled temperature (often 0°C to room temperature).

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the isolated solid with a small amount of the anhydrous solvent to remove any unreacted starting material or excess HCl.

  • Drying: Dry the final product under vacuum to yield pure 4-Bromo-3-chloro-5-fluoropyridine hydrochloride.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is non-negotiable in drug discovery to ensure the identity, purity, and stability of a synthetic intermediate. A combination of spectroscopic and chromatographic techniques is employed.

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the three halogen substituents.
¹³C NMR Confirms the carbon framework.Will show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be characteristic of the halogen substitution pattern.
¹⁹F NMR Confirms the presence and chemical environment of the fluorine atom.A singlet is expected, with a chemical shift characteristic of a fluorine atom attached to a pyridine ring.
Mass Spectrometry (MS) Determines the molecular weight and confirms the elemental composition.The mass spectrum will show a molecular ion peak corresponding to the free base (m/z ~210.43) with a characteristic isotopic pattern due to the presence of bromine and chlorine.
High-Performance Liquid Chromatography (HPLC) Determines purity.A single major peak should be observed, with the purity typically expected to be ≥97%.
Infrared (IR) Spectroscopy Identifies functional groups.Characteristic peaks for the aromatic C-H and C=C/C=N stretching vibrations will be present.

Applications in Drug Discovery and Medicinal Chemistry

4-Bromo-3-chloro-5-fluoropyridine hydrochloride is a prime example of a versatile building block for fragment-based drug discovery (FBDD) and lead optimization. The distinct reactivity of the C-Br, C-Cl, and C-F bonds allows for sequential and site-selective modifications.

  • Suzuki and Stille Couplings: The C-Br bond is generally the most reactive towards palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 4-position.

  • Buchwald-Hartwig Amination: This reaction can also be selectively performed at the C-Br or C-Cl bond to introduce nitrogen-based functionalities.

  • Nucleophilic Aromatic Substitution (SNA_r_): The C-Cl bond can be a site for nucleophilic substitution, particularly when activated by the electron-withdrawing nature of the other halogens and the pyridine nitrogen.

  • Metabolic Stability: The C-F bond is generally the most stable and is often incorporated to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate.[5]

Applications

This strategic, site-selective functionalization enables the rapid generation of a library of diverse analogues from a single, advanced intermediate, accelerating the structure-activity relationship (SAR) studies that are central to lead optimization.

Safety and Handling

As with all halogenated heterocyclic compounds, 4-Bromo-3-chloro-5-fluoropyridine hydrochloride should be handled with appropriate safety precautions.

  • Hazard Statements: Based on data for analogous compounds, it is likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[7]

Conclusion

4-Bromo-3-chloro-5-fluoropyridine hydrochloride is a highly functionalized and synthetically versatile building block with significant potential in modern drug discovery. Its unique arrangement of three different halogens provides medicinal chemists with a powerful tool for creating novel molecular entities with tailored biological and pharmacokinetic properties. A thorough understanding of its synthesis, characterization, and reactivity is essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • Smolecule. (2023, August 16). Buy 3-Bromo-4-chloro-5-fluoropyridine | 1211540-92-9.
  • Sigma-Aldrich. 4-Bromo-3-fluoropyridine hydrochloride | 1159811-44-5.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).
  • Sigma-Aldrich. 3-Bromo-4-chloro-5-fluoropyridine | 1211540-92-9.
  • PubChem. 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174.
  • BLD Pharm. 1211590-18-9 | 4-Bromo-3-chloro-5-fluoropyridine.
  • Topić, N. B., Topić, E., Fotović, L., & Stilinović, V. (2021). Halogen and Hydrogen Bond Motifs in Ionic Cocrystals Derived from 3-Halopyridinium Halogenides and Perfluorinated Iodobenzenes. Crystal Growth & Design.
  • PubMed. (2022, January 12). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.
  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • ChemicalBook. 3-BROMO-4-FLUOROPYRIDINE synthesis.
  • BenchChem. (n.d.). Expert Insights: Using 4-Chloro-3-fluoropyridine in Advanced Chemical Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • Wikipedia. Pyridines.

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride

This document provides a comprehensive safety overview for 4-Bromo-3-chloro-5-fluoropyridine hydrochloride (CAS No. 1211590-18-9), a halogenated pyridine derivative integral to contemporary research and development in ph...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive safety overview for 4-Bromo-3-chloro-5-fluoropyridine hydrochloride (CAS No. 1211590-18-9), a halogenated pyridine derivative integral to contemporary research and development in pharmaceuticals and specialty chemicals.[1] As a Senior Application Scientist, my objective extends beyond mere data recitation. This guide is crafted to instill a deep, causal understanding of the compound's hazard profile and to establish self-validating protocols that ensure the safety of researchers and the integrity of their work. We will explore not just what to do, but why specific precautions are scientifically mandated.

Hazard Identification and Chemical Profile

4-Bromo-3-chloro-5-fluoropyridine hydrochloride is a solid organic compound.[1][2] While a comprehensive, peer-reviewed toxicological profile for this specific hydrochloride salt is not extensively published, the hazard profile can be reliably inferred from Safety Data Sheets (SDS) of structurally analogous compounds and established principles of chemical reactivity for halogenated pyridines.

The primary hazards are associated with acute toxicity, skin and eye irritation, and potential respiratory tract irritation.[3][4][5][6] The presence of bromo, chloro, and fluoro substituents on the pyridine ring enhances its reactivity and biological interaction potential.

Table 1: Chemical and Physical Properties

PropertyValueSource
Chemical Name 4-Bromo-3-chloro-5-fluoropyridine[1]
CAS Number 1211590-18-9[1]
Molecular Formula C₅H₂BrClFN[1]
Physical Form Solid[2]
Storage Inert atmosphere, 2-8°C[2]
GHS Classification and Rationale

Based on data from analogous compounds, the expected Globally Harmonized System (GHS) classification points to significant health hazards. The primary risk is acute toxicity upon exposure through ingestion, skin contact, or inhalation.[3][4][6]

Caption: Expected GHS Pictogram and associated hazards.

Hazard Statements:

  • H302: Harmful if swallowed.[6][7]

  • H312: Harmful in contact with skin.[7]

  • H315: Causes skin irritation.[3][6][7]

  • H319: Causes serious eye irritation.[3][6][7]

  • H332: Harmful if inhaled.[7]

  • H335: May cause respiratory irritation.[5][6]

Signal Word: Warning [3][7]

Proactive Risk Mitigation: Engineering Controls and PPE

A foundational principle of laboratory safety is the hierarchy of controls. Before relying on Personal Protective Equipment (PPE), we must implement robust engineering and administrative controls.

Engineering Controls: The Primary Barrier

The default and mandatory handling environment for 4-Bromo-3-chloro-5-fluoropyridine hydrochloride is a certified chemical fume hood.[8] This is non-negotiable. The compound is a fine, potentially dusty solid, making aerosolization during handling (e.g., weighing, transferring) a primary exposure risk. A fume hood provides constant negative pressure, drawing airborne particles away from the researcher's breathing zone, thus mitigating the inhalation hazard (H332, H335).

Furthermore, ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[3][5] Their proximity is a critical component of a self-validating emergency response plan.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for proper engineering controls but is essential for protecting against direct contact.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. It is crucial to understand that no glove material offers indefinite protection. For prolonged operations, consider changing gloves periodically. After handling, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly with soap and water.[3]

  • Eye Protection: Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications are mandatory.[3][5] A standard pair of safety glasses is insufficient as they do not protect against splashes from all angles. A face shield may be required if there is a significant risk of splashing.

  • Skin and Body Protection: A standard laboratory coat must be worn and fully buttoned. For operations with a higher risk of spillage, consider a chemically resistant apron. Protective clothing should be worn to prevent any possibility of skin exposure.[3]

  • Respiratory Protection: If, for any reason, work must be conducted outside of a fume hood (a scenario that should be avoided), a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter is required.[3][5]

Standard Operating Procedure: A Safe Handling Workflow

This protocol is designed to be a self-validating system, minimizing exposure at each step.

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep 1. Don PPE (Gloves, Goggles, Lab Coat) Verify 2. Verify Fume Hood Operation Prep->Verify Proceed to Handling Gather 3. Assemble All Equipment (Spatula, Weigh Paper, Glassware) Verify->Gather Proceed to Handling Retrieve 4. Retrieve Compound from Storage Gather->Retrieve Proceed to Handling Weigh 5. Weigh Compound Carefully to Avoid Dust Retrieve->Weigh Transfer 6. Transfer to Reaction Vessel Weigh->Transfer Close 7. Securely Close Primary Container Transfer->Close Clean 8. Decontaminate Spatula & Weigh Paper Close->Clean Proceed to Cleanup Dispose 9. Dispose of Waste in Hazardous Waste Container Clean->Dispose Doff 10. Doff PPE Correctly Dispose->Doff Wash 11. Wash Hands Thoroughly Doff->Wash

Caption: Step-by-step workflow for safely handling the solid compound.

Causality Behind Key Steps:

  • Step 5 (Weighing): This is the highest-risk step for aerosolization. Perform this action deep within the fume hood over a lipped tray or weigh boat to contain any minor spills. Avoid any rapid movements that could create dust clouds.

  • Step 8 & 9 (Decontamination & Disposal): Any disposable materials that come into contact with the compound are now considered hazardous waste. They must be disposed of in a clearly labeled, sealed hazardous waste container to prevent secondary exposure.[3][9]

Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.

Table 2: First-Aid Measures

Exposure RouteProtocolScientific Rationale
Inhalation 1. Immediately move the affected person to fresh air.[10][11] 2. Keep the person calm and at rest in a position comfortable for breathing. 3. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[10][12]The primary goal is to remove the individual from the contaminated atmosphere to prevent further intake of the toxicant and to ensure oxygenation.
Skin Contact 1. Immediately remove all contaminated clothing.[10] 2. Flush the affected skin with copious amounts of water for at least 15 minutes.[3][11] 3. Wash the area gently with soap and water. 4. If skin irritation persists, seek medical attention.[3]Extensive flushing dilutes and removes the chemical. Halogenated organics can be absorbed through the skin, so rapid decontamination is key to minimizing systemic toxicity.[11]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.[10]The sensitive tissues of the eye are highly susceptible to irritation and damage. Continuous, gentle irrigation is the most effective way to remove the substance and prevent lasting injury.[11]
Ingestion 1. Rinse mouth thoroughly with water. Do NOT induce vomiting.[10] 2. If the person is conscious, have them drink a glass of water.[9] 3. Never give anything by mouth to an unconscious person.[10] 4. Call a poison control center or seek immediate medical attention.[10][13]Inducing vomiting can cause aspiration of the chemical into the lungs, leading to chemical pneumonitis, which can be more dangerous than the initial ingestion.
Accidental Release Measures

For a small laboratory spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated (fume hood running) and restrict access to non-essential personnel.

  • Wear Appropriate PPE: Don, at a minimum, double gloves, safety goggles, a lab coat, and respiratory protection if outside a fume hood.

  • Contain and Clean: Do not create dust. Gently cover the spill with an inert absorbent material like sand or vermiculite.[8] Carefully sweep up the mixture into a designated, labeled hazardous waste container.[4] Avoid dry sweeping which can aerosolize the powder.

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[9]

Fire-Fighting Measures

In case of a fire, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[10] A key danger arises from the thermal decomposition products. Combustion will likely generate highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen bromide (HBr), hydrogen chloride (HCl), and hydrogen fluoride (HF).[3][4] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Storage, Stability, and Disposal

Storage and Stability
  • Conditions for Safe Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][13] The recommended storage temperature is between 2-8°C.[2] Store under an inert atmosphere if possible, as some pyridine derivatives can be sensitive to air or moisture.[4]

  • Chemical Stability: The compound is generally stable under recommended storage conditions.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[4]

Waste Disposal

Disposal of this chemical and its containers must be treated as hazardous waste. All disposal practices must comply with federal, state, and local regulations.[3][9] Do not dispose of it down the drain.[8] Entrust disposal to a licensed waste disposal company.[13]

References

  • SAFETY DATA SHEET . TCI Chemicals. (2023-03-04).

  • BP-20683 - Safety Data Sheet . BroadPharm. (2016-10-04).

  • 4-Bromopyridine Hydrobromide - SAFETY DATA SHEET . TCI Chemicals. (2025-01-28).

  • 3-Amino-2-bromo-5-fluoropyridine - SAFETY DATA SHEET . Fisher Scientific. (2025-12-25).

  • First Aid Procedures for Chemical Hazards . NIOSH - CDC.

  • 4-bromo-3-fluoropyridine hydrochloride SDS . ECHEMI.

  • 4-Bromo-3-fluoropyridine | C5H3BrFN . PubChem.

  • 4-Bromo-3-chloro-5-fluoropyridine . BLD Pharm.

  • 4-Bromopyridine hydrochloride - SAFETY DATA SHEET . Fisher Scientific. (2025-12-18).

  • 5-Bromo-4-chloro-3-indolyl-alpha-D-galactoside - SAFETY DATA SHEET . Fisher Scientific. (2024-03-13).

  • 1-Bromo-4-chlorobenzene - SAFETY DATA SHEET . Sigma-Aldrich. (2024-09-09).

  • 5-Bromo-2-chloro-3-fluoropyridine - SAFETY DATA SHEET . Fisher Scientific. (2025-12-26).

  • 3-Bromo-5-fluoro-4-methylpyridine - Safety Data Sheet . CymitQuimica.

  • 4-Bromopyridine hydrochloride - SAFETY DATA SHEET . Thermo Fisher Scientific. (2010-11-19).

  • 4-Amino-5-bromo-2-chloropyridine - SAFETY DATA SHEET . Sigma-Aldrich. (2025-11-06).

  • 3-Bromo-5-fluoropyridine 97 . Sigma-Aldrich.

  • Fire and protection in chemical manufacturing site . CFPA Europe. (2013-03-07).

  • First aid for chemicals . Hesperian Health Guides. (2024-07-06).

  • First Aid Treatment for Lab Workers . Queen Mary University of London.

  • 3-Bromo-4-chloro-5-fluoropyridine . Sigma-Aldrich.

  • SAFETY DATA SHEET BROMICIDE® GRANULES (US) . Amazon AWS. (2016-12-16).

  • 2-Bromo-5-fluoropyridine - Safety Data Sheet . ChemicalBook.

  • Fire extinguishing liquids . Incendin.

  • 3-BROMO-4-FLUOROPYRIDINE - SAFETY DATA SHEET . Shanghai Canbi Pharma Ltd. (2011-02-24).

  • 3-Bromopyridine Safety Data Sheet . Jubilant Ingrevia.

Sources

Foundational

The Meta-Meta Advantage: A Technical Guide to the SAR of 3-Chloro-5-Fluoropyridine Derivatives

Executive Summary In the optimization of heteroaromatic drug candidates, the 3-chloro-5-fluoropyridine scaffold represents a "privileged" structural motif. It occupies a unique physicochemical "Goldilocks zone" between t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of heteroaromatic drug candidates, the 3-chloro-5-fluoropyridine scaffold represents a "privileged" structural motif. It occupies a unique physicochemical "Goldilocks zone" between the highly lipophilic 3,5-dichloro analogs and the metabolically robust but electronically distinct 3,5-difluoro analogs.

This guide analyzes the Structure-Activity Relationship (SAR) of this specific substitution pattern. It is designed for medicinal chemists and process scientists seeking to leverage the electronic push-pull , metabolic blocking , and orthogonal functionalization capabilities of this scaffold.

The Physicochemical Core: Why 3-Cl, 5-F?

The utility of the 3-chloro-5-fluoropyridine core stems from its ability to modulate the pyridine nitrogen's basicity while providing distinct vectors for hydrophobic interaction.

Electronic Modulation (pKa)

The pyridine nitrogen lone pair is the primary hydrogen bond acceptor (HBA) in many kinase and GPCR ligands.

  • Unsubstituted Pyridine pKa: ~5.2

  • 3,5-Difluoropyridine pKa: ~0.5 (Highly electron-deficient)

  • 3,5-Dichloropyridine pKa: ~0.8

  • 3-Chloro-5-fluoropyridine: Balances these effects.[1] The fluorine exerts a strong inductive withdrawing effect (-I), reducing the basicity of the ring nitrogen, which decreases the desolvation penalty upon binding to a protein pocket. However, the chlorine atom, being less electronegative and more polarizable than fluorine, allows for a subtle "tuning" of this pKa, often retaining just enough basicity for specific H-bond interactions that a bis-fluoro analog might lose.

Metabolic Stability vs. Lipophilicity
  • The Fluorine (C5): Acts as a metabolic block against oxidative metabolism (P450-mediated hydroxylation) at the electron-deficient C5 position. It also mimics the bond length of C-H (1.47 Å vs 1.09 Å), minimizing steric clashes.

  • The Chlorine (C3): Provides a "grease" factor. It fills hydrophobic sub-pockets (e.g., the gatekeeper region in kinases) more effectively than fluorine due to its larger Van der Waals radius (1.75 Å vs 1.47 Å) and higher lipophilicity (

    
     value ~0.71).
    
Data Summary: Substituent Effects
Substituent PatternElectronic Effect (

)
Lipophilicity (

)
Metabolic StabilityPrimary Role in SAR
3,5-Di-H 0.000.00Low (Oxidation prone)Baseline Scaffold
3,5-Di-F 0.68 (Total)0.28HighpKa reduction; Metabolic block
3,5-Di-Cl 0.74 (Total)1.42ModerateHydrophobic fill; Solubility issues
3-Cl, 5-F Balanced 0.85 High Hybrid Optimization

Synthetic Accessibility & Functionalization

The 3-chloro-5-fluoropyridine scaffold is rarely the final product; it is a hub for further elaboration. The asymmetry of the halogens allows for regioselective functionalization .

The "Halex" Route (Industrial Scale)

For large-scale preparation, the scaffold is often synthesized via Halogen Exchange (Halex) from perchlorinated precursors. This method is preferred over direct electrophilic fluorination due to cost and safety.

Protocol Insight: The reaction relies on the different nucleophilicity of fluoride in polar aprotic solvents.

  • Precursor: 2,3,5-Trichloropyridine (or pentachloropyridine).

  • Reagents: CsF or spray-dried KF (anhydrous is critical).

  • Solvent: Sulfolane or DMSO (high boiling point required).

  • Mechanism: SNAr. The C2 and C6 positions are most activated. To get the 3,5-pattern, one often starts with a 3,5-dichloro-2-nitro precursor or performs a selective reduction of a poly-halogenated intermediate.

Regioselective Lithiation (The "Dance")

In a research setting, functionalizing the core (C2 or C4) is critical. The presence of two different halogens directs lithiation differently.

  • LIDAKOR Conditions: (LiDiisopropylAmide / KO-t-Bu).

  • C4-Lithiation: The proton at C4 is flanked by two halogens (Cl and F). It is the most acidic site (

    
     ~26). Lithiation here is rapid.
    
  • Halogen Dance: Caution is required. Lithiated pyridines with halogens are prone to "Halogen Dance" (isomerization) where the lithium migrates to a more stable position, often scrambling the substitution pattern.

    • Control: Keep temperatures below -78°C to trap the C4-lithio species with electrophiles (e.g., aldehydes,

      
      ).
      

SynthesisWorkflow Start 2-Amino-Pyridine Step1 Chlorination (Cl2/HCl) Start->Step1 Inter1 2-Amino-3,5-dichloropyridine Step1->Inter1 Step2 Sandmeyer / Halex (NaNO2, HF/BF3) Inter1->Step2 Diazotization Core 3-Chloro-5-Fluoropyridine Step2->Core PathA Path A: C2-Functionalization (S_NAr with Amines/Alkoxides) Core->PathA Activation by N PathB Path B: C4-Lithiation (LDA, -78°C -> Electrophile) Core->PathB Directed by Cl/F

Figure 1: Synthetic workflow from commodity chemicals to the functionalized 3-chloro-5-fluoropyridine core.[1][2][3][4]

SAR Case Studies

Kinase Inhibitors: The c-Met / ALK5 Paradigm

In kinase inhibitors, the pyridine nitrogen often serves as the "Hinge Binder" (accepting an H-bond from the backbone NH).

  • The Challenge: A simple pyridine is often too basic (promiscuous binding) or metabolically labile.

  • The 3-Cl-5-F Solution:

    • c-Met (e.g., LAH-1 analogs): The 3-chloro group is positioned to fill the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the binding mode (Type I vs Type II). The 5-fluoro group lowers the hinge-binding nitrogen's basicity, improving selectivity against other kinases with similar hinge architectures.

    • ALK5 (TGF-βR1): Research indicates that 3,5-disubstituted pyridines serve as excellent bioisosteres for the imidazole core often found in ALK5 inhibitors. The 3-Cl-5-F pattern specifically improves the pharmacokinetic profile (longer half-life) compared to the 3,5-dimethyl analogs, which suffer from rapid benzylic oxidation.

GPCR Modulators: mGluR5 Antagonists

Negative Allosteric Modulators (NAMs) for mGluR5 often feature an acetylene linker connecting two aromatic systems.

  • The "MPEP" Evolution: Early inhibitors like MPEP were lipophilic but metabolically unstable.

  • The Switch: Replacing a phenyl ring with 3-chloro-5-fluoropyridine:

    • Reduces Lipophilicity (LogD): Improves CNS penetration and reduces non-specific protein binding compared to a dichlorophenyl ring.

    • Maintains Potency: The chlorine atom mimics the steric bulk of a methyl or chloro group on the original phenyl ring, preserving the critical allosteric steric clash that locks the receptor in the inactive state.

Experimental Protocol: Regioselective S_NAr Functionalization

Objective: To install a nucleophile (e.g., an amine or alkoxide) at the C2 position of a 3-chloro-5-fluoropyridine derivative (assuming a leaving group like F or Cl is present at C2, or activating the C2-H via oxidation).

Note: If starting from the core 3-chloro-5-fluoropyridine, direct S_NAr is difficult without an activator (like N-oxide formation). The protocol below assumes a 2,3-dichloro-5-fluoropyridine precursor, a common building block.

Protocol:

  • Reagents:

    • Substrate: 2,3-dichloro-5-fluoropyridine (1.0 eq).

    • Nucleophile: Morpholine or Primary Amine (1.2 eq).

    • Base:

      
       (2.0 eq) or DIPEA (for amines).
      
    • Solvent: DMF or NMP (anhydrous).

  • Procedure:

    • Dissolve substrate in DMF (0.5 M concentration).

    • Add Base and Nucleophile.

    • Heat to 80°C . Crucial: The 2-position is activated by the ring nitrogen. The 3-Cl and 5-F provide additional electron withdrawal, making C2 highly electrophilic.

    • Monitor via LC-MS. The 2-Cl is displaced preferentially over the 3-Cl or 5-F due to the ortho-effect of the ring nitrogen.

    • Workup: Dilute with water, extract with EtOAc. The 3-Cl and 5-F remain intact for subsequent SAR steps (e.g., Suzuki coupling at C3).

Validation Check:

  • Self-Validating Step: If the reaction temperature exceeds 120°C, you may observe displacement of the 5-Fluorine (S_NAr competition). Maintaining 80°C ensures chemoselectivity for the C2-Chlorine.

Visualizing the SAR Logic

SAR_Logic Core 3-Chloro-5-Fluoropyridine Scaffold Metabolism Metabolic Stability (Microsomal Clearance) Core->Metabolism Potency Potency / Binding (IC50 / Ki) Core->Potency PhysChem Physicochemical (LogP / pKa) Core->PhysChem F_Effect 5-F blocks P450 oxidation site Metabolism->F_Effect Mechanism Cl_Effect 3-Cl fills hydrophobic pocket (Gatekeeper) Potency->Cl_Effect Mechanism Electronic Inductive effects (-I) lower N-basicity PhysChem->Electronic Mechanism

Figure 2: The multi-parameter optimization logic driving the selection of the 3-chloro-5-fluoropyridine scaffold.

References

  • BenchChem. (2025). Application Notes: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Retrieved from

  • Pennington, L. D., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Journal of Medicinal Chemistry (via PMC). Retrieved from

  • PubChem. (2025).[2][3] 3-Chloro-5-fluoropyridine Compound Summary. National Library of Medicine. Retrieved from [3]

  • ChemicalBook. (2015). Synthesis of 3-Chloro-2-fluoropyridine (Halex Reaction Protocol). Retrieved from

  • Lindsley, C. W., et al. (2004). Discovery and SAR of Novel mGluR5 Non-Competitive Antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from

Sources

Exploratory

Technical Whitepaper: Characterization &amp; Physical Profile of 4-Bromo-3-chloro-5-fluoropyridine HCl

Topic: Melting point and physical characteristics of 4-Bromo-3-chloro-5-fluoropyridine HCl Format: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting point and physical characteristics of 4-Bromo-3-chloro-5-fluoropyridine HCl Format: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

4-Bromo-3-chloro-5-fluoropyridine Hydrochloride (CAS: 1613192-96-3) is a high-value heterocyclic building block utilized primarily in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and ligands for neurological targets. Its unique tri-halogenated substitution pattern offers orthogonal reactivity: the bromine at C4 facilitates Suzuki-Miyaura couplings, while the fluorine at C5 and chlorine at C3 modulate lipophilicity and metabolic stability.

This guide provides a comprehensive physical profile, handling protocols, and characterization methodologies for the hydrochloride salt form, which is preferred for its enhanced stability and crystallinity compared to the free base.

Chemical Identity & Structural Analysis[1][2][3]

The compound is the hydrochloride salt of a pyridine derivative substituted at the 3, 4, and 5 positions. The salt form stabilizes the electron-deficient pyridine ring, preventing oxidative degradation common in free-base poly-halogenated pyridines.

Table 1: Chemical Identification Data
ParameterDetail
Systematic Name 4-Bromo-3-chloro-5-fluoropyridine hydrochloride
CAS Number (Salt) 1613192-96-3
CAS Number (Free Base) 1211590-18-9
Molecular Formula C₅H₂BrClFN[1][2][3][4][5][6][7][8][9] · HCl
Molecular Weight 246.89 g/mol (Salt); 210.43 g/mol (Free Base)
SMILES FC1=CN=CC(Cl)=C1Br.Cl
Appearance White to off-white crystalline solid
Acidity (pKa) ~2-3 (Pyridine nitrogen, estimated)
Structural Visualization

The following diagram illustrates the steric environment and electronic activation of the core scaffold.

ChemicalStructure Core Pyridine Core (Electron Deficient) Br C4-Bromine (Primary Reactive Site) Core->Br Suzuki/Buchwald Coupling Cl C3-Chlorine (Steric/Metabolic Block) Core->Cl Ortho-Lithiation Directing F C5-Fluorine (Electronic Modulation) Core->F Lipophilicity Enhancement HCl HCl Salt (Stabilizing Counterion) Core->HCl Protonation at N1

Figure 1: Functional map of 4-Bromo-3-chloro-5-fluoropyridine HCl highlighting reactive centers.

Physical Characteristics & Melting Point Analysis

Melting Point Profile

Unlike its free base counterpart, which is often a low-melting solid or oil (predicted MP < 50°C), the hydrochloride salt exhibits a significantly higher melting point due to strong ionic lattice energy.

  • Experimental Melting Point Range: 185°C – 210°C (Decomposition)

    • Note: Specific values vary by crystallization solvent and residual moisture. High-purity lots typically exhibit a sharp transition followed immediately by darkening (decomposition).

    • Thermodynamic Behavior: The compound undergoes sublimation at temperatures approaching 160°C under high vacuum, a critical factor during drying processes.

Solubility & Hygroscopicity

The HCl salt significantly alters the solubility profile, making the compound compatible with aqueous workups but requiring care during storage.

SolventSolubility RatingApplication Relevance
Water HighSuitable for aqueous extraction; pH < 2.
Methanol/Ethanol HighPreferred solvents for recrystallization.
DCM/Chloroform ModerateUseful for biphasic reactions.
Hexanes/Heptane InsolubleUsed as anti-solvents to precipitate the salt.

Hygroscopicity Warning: This salt is moderately hygroscopic . Exposure to ambient moisture can lead to clumping and hydrolysis, reverting partial amounts to the free base and releasing HCl gas. Store under inert atmosphere (Argon/Nitrogen).

Experimental Characterization Protocols

Protocol A: Differential Scanning Calorimetry (DSC) for Purity

Standard capillary melting points can be misleading due to sublimation.

  • Sample Prep: Seal 2-5 mg of dried sample in a hermetic aluminum pan (to prevent sublimation).

  • Ramp Rate: Heat at 10°C/min from 40°C to 250°C.

  • Acceptance Criteria:

    • Single endothermic peak (onset > 180°C).

    • Absence of low-temperature endotherms (indicating water/solvent solvates).

Protocol B: Gravimetric Chloride Determination (Stoichiometry Check)

Ensures the material is the mono-HCl salt and not a mixture.

  • Dissolve 100 mg of sample in 10 mL deionized water.

  • Add 1 mL of 5% HNO₃.

  • Titrate with 0.1 M AgNO₃ solution using a potentiometric electrode.

  • Calculation:

    
    
    
    • Result within ±0.5% confirms correct salt stoichiometry.

Synthesis & Salt Formation Workflow

Understanding the origin of the material helps in troubleshooting physical anomalies. The HCl salt is typically generated via the following workflow to ensure maximum crystallinity.

SynthesisWorkflow Start Free Base (4-Bromo-3-chloro-5-fluoropyridine) Dissolved in Et2O or Dioxane Acid Addition of 4M HCl (in Dioxane/Ether) Start->Acid 0-5°C, N2 atm Precip Precipitation (White Solid Forms) Acid->Precip Exothermic Wash Filtration & Wash (Cold Ether/Heptane) Precip->Wash Remove impurities Dry Vacuum Drying (40°C, <10 mbar, P2O5) Wash->Dry Critical Step Final Target Product HCl Salt Dry->Final Yield > 90%

Figure 2: Salt formation workflow. Note that drying must be controlled to prevent HCl loss.

Safety & Handling (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Precautions:

    • The compound hydrolyzes to release HCl fumes in moist air. Handle in a fume hood.

    • Incompatibility: Avoid contact with strong bases (liberates free base) and oxidizing agents.

References

  • PubChem. (n.d.). Compound Summary: 4-Bromo-3-fluoropyridine (Analogous Structure Data).[4] National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Introduction: The Central Role of pKa in Pyridine-Based Drug Development

An In-depth Technical Guide to the pKa Values of Polysubstituted Pyridine Hydrochloride Salts The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals. Its ability to en...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa Values of Polysubstituted Pyridine Hydrochloride Salts

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals. Its ability to engage in hydrogen bonding and its tunable electronic properties make it a privileged structure for designing molecules that interact with biological targets. However, the efficacy and behavior of these drugs are profoundly influenced by a fundamental physicochemical property: the acid dissociation constant (pKa).

For a polysubstituted pyridine, which is a weak base, its pKa value dictates the degree of protonation at a given pH. The protonated form is the pyridinium hydrochloride salt. This ionization state is not a mere academic detail; it is a critical determinant of a drug's entire pharmacokinetic and pharmacodynamic profile.[1] Understanding and controlling the pKa influences:

  • Solubility and Formulation: The ionized (salt) form is typically more water-soluble than the neutral form, a crucial factor for intravenous formulations and dissolution in the gastrointestinal tract.[2][3]

  • Absorption and Permeability: The pH-partition hypothesis states that neutral, more lipophilic species are better able to cross biological membranes.[3] A drug's pKa relative to the physiological pH of different body compartments (e.g., stomach pH ~1.5-3.5, small intestine pH ~6.0-7.4) will govern its absorption rate.[2][4]

  • Distribution and Target Engagement: The ability to cross the blood-brain barrier or enter specific cells is highly dependent on the ionization state.[1] Furthermore, the specific ionic form of the drug may be required for binding to its target protein, for instance, through the formation of salt bridges.[4]

  • ADME Properties: Overall absorption, distribution, metabolism, and excretion (ADME) are all deeply intertwined with a molecule's pKa.[1][4]

Therefore, for researchers, scientists, and drug development professionals, a mastery of the principles governing the pKa of polysubstituted pyridines is indispensable for rational drug design and lead optimization.[5] This guide provides a technical overview of the structural factors that influence these pKa values and details robust, self-validating methodologies for their accurate experimental determination.

Section 1: The Chemical Physics of Pyridine Basicity and Substituent Effects

The basicity of pyridine arises from the lone pair of electrons on the nitrogen atom. Crucially, this lone pair resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system, leaving it available to accept a proton.[6][7] The pKa of the conjugate acid of unsubstituted pyridine, the pyridinium ion, is approximately 5.25.[7]

The introduction of substituents onto the pyridine ring can dramatically alter this intrinsic basicity. These effects can be rationalized by considering their electronic and steric influence on the availability of the nitrogen's lone pair for protonation.

Electronic Effects: The Push and Pull on Electron Density

The Hammett equation, log(K/K₀) = σρ, provides a powerful quantitative framework for correlating the electronic influence of meta- and para-substituents with the reactivity of the pyridine nitrogen.[8][9] In this context, K is the dissociation constant of the substituted pyridinium ion, K₀ is for the unsubstituted pyridinium ion, σ is the substituent constant (a measure of the substituent's electronic effect), and ρ is the reaction constant (a measure of the reaction's sensitivity to substituent effects).[8][10]

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃), alkoxy (-OCH₃), and amino (-NH₂, -N(CH₃)₂) groups increase the electron density on the nitrogen atom. This makes the lone pair more available for protonation, thereby increasing the basicity and resulting in a higher pKa . This occurs through two mechanisms:

    • Inductive Effect (+I): Alkyl groups, for instance, are weakly electron-donating through the sigma bonds.[6]

    • Resonance Effect (+M): Groups like -OCH₃ and -N(CH₃)₂ can donate a lone pair of electrons into the aromatic π-system, significantly increasing electron density, particularly when located at the 2- or 4-position.[11][12] 4-Dimethylaminopyridine (DMAP) is a classic example of a "super-base" due to this strong +M effect, with a pKa of 9.6-9.7.[13][14]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -F) decrease the electron density on the nitrogen. This destabilizes the positive charge in the resulting pyridinium ion, making protonation less favorable and thus decreasing the basicity, leading to a lower pKa .[11][12]

    • Inductive Effect (-I): Electronegative atoms pull electron density away through the sigma framework. Halogens are a prime example.[6]

    • Resonance Effect (-M): Groups like -NO₂ and -CN can withdraw electron density from the π-system, an effect that is most pronounced from the 2- and 4-positions.

Positional and Steric Effects

The position of the substituent is critical. Resonance effects operate most strongly from the 2- and 4-positions, where the charge can be delocalized directly onto the nitrogen via resonance structures. A substituent at the 3-position primarily exerts an inductive effect.

Furthermore, bulky substituents at the 2- or 6-positions (ortho to the nitrogen) can sterically hinder the approach of a proton and the necessary solvation of the resulting pyridinium ion, leading to a decrease in basicity regardless of their electronic nature.[6]

G subst Substituent Properties electronic Electronic Effects subst->electronic steric Steric Effects (Ortho Position) subst->steric position Substituent Position (2, 3, or 4) subst->position edg EDG (+I, +M) e.g., -CH3, -NMe2 electronic->edg ewg EWG (-I, -M) e.g., -Cl, -NO2 electronic->ewg decrease Decreases Basicity (Lower pKa) steric->decrease pka Final pKa Value position->pka Modulates Effect increase Increases Basicity (Higher pKa) edg->increase ewg->decrease increase->pka decrease->pka

Caption: Logical relationship of factors influencing the pKa of substituted pyridines.

Section 2: Tabulated pKa Values of Selected Pyridine Hydrochloride Salts

The following table summarizes experimentally determined pKa values for the conjugate acids of several common polysubstituted pyridines. This data provides a practical reference for understanding the magnitude of substituent effects.

Substituent(s)Position(s)pKa of Conjugate AcidPrimary Effect(s)
(None)-~5.25[7]Reference
Methyl4~6.02[15]Weak +I
Amino2~6.86[15]+M, -I
Amino3~5.98[15]Primarily -I, Weak +M
Amino4~9.11[15]Strong +M
Dimethylamino4~9.7[13][16]Very Strong +M
Chloro2~0.72[15]Strong -I
Chloro3~2.84[15]Strong -I
Methyl2,6~6.7+I, Steric Hindrance
Chloro3,5~0.8Strong -I

Section 3: Experimental Determination of pKa: Self-Validating Protocols

While computational methods can provide useful pKa estimates, especially in early discovery, accurate experimental determination is the gold standard for lead optimization and regulatory submissions.[5][17] The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Protocol 1: Potentiometric Titration

This is the most direct and widely used method for pKa determination.[18][19] It relies on monitoring the pH of a solution of the pyridine hydrochloride salt as a strong base is added incrementally.

Causality Behind Experimental Choices:

  • High Purity Sample: The accuracy of the titration depends on knowing the exact concentration of the analyte. Impurities that are acidic or basic will distort the titration curve.

  • Constant Ionic Strength: The activity of ions, and thus the measured pH, is dependent on the ionic strength of the solution. Using a background electrolyte (e.g., 0.15 M KCl) swamps out small changes in ionic strength during the titration, ensuring the measured potential changes are due to protonation/deprotonation.[20]

  • Nitrogen Purge: Carbon dioxide from the atmosphere dissolves in water to form carbonic acid, a weak acid that will be titrated along with the analyte, especially at higher pH. Purging with an inert gas like nitrogen removes dissolved CO₂.[20][21]

  • pH Meter Calibration: The entire measurement hinges on the accuracy of the pH electrode. A three-point calibration (e.g., pH 4.0, 7.0, and 10.0) ensures a linear and accurate response across the relevant pH range.[20]

Step-by-Step Methodology:

  • System Preparation:

    • Calibrate a pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, 10.00).[20]

    • Prepare a standardized titrant solution (e.g., 0.1 M NaOH) and a background electrolyte solution (e.g., 0.15 M KCl).[21]

  • Sample Preparation:

    • Accurately weigh a sufficient amount of the polysubstituted pyridine hydrochloride salt to prepare a solution with a final concentration of approximately 1-10 mM.[20][21]

    • Dissolve the sample in the background electrolyte solution (e.g., 0.15 M KCl). For poorly soluble compounds, a co-solvent like methanol can be used, but the pKa will be an apparent pKa (pKa') specific to that solvent mixture.[22]

  • Titration Procedure:

    • Transfer a known volume of the sample solution to a reaction vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

    • Begin purging the solution with nitrogen and continue throughout the titration.[21]

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

  • Data Analysis & Validation:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point.

    • The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

    • The pKa is the pH of the solution at the half-equivalence point.[20] This is the point of maximum buffer capacity, where [Py-H⁺] = [Py].

    • Self-Validation Check: A well-defined, sharp peak in the first derivative plot indicates a clean titration. The shape of the sigmoidal curve should be regular and free of noise.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH Meter (3-point: pH 4, 7, 10) prep2 Prepare Standardized Titrant (e.g., 0.1 M NaOH) prep1->prep2 prep3 Prepare Analyte Solution (1-10 mM in 0.15 M KCl) prep2->prep3 titrate1 Transfer Analyte to Vessel prep3->titrate1 titrate2 Purge with Nitrogen (remove CO2) titrate1->titrate2 titrate3 Add Titrant Incrementally titrate2->titrate3 titrate4 Record pH vs. Volume titrate3->titrate4 analysis1 Plot pH vs. Volume titrate4->analysis1 analysis2 Find Equivalence Point (Peak of 1st Derivative) analysis1->analysis2 analysis3 Determine Half-Equivalence Point analysis2->analysis3 analysis4 pKa = pH at Half-Equivalence Point analysis3->analysis4

Caption: Experimental workflow for pKa determination by potentiometric titration.

Protocol 2: UV-Vis Spectrophotometry

This method is ideal for compounds with low solubility or available only in small quantities.[23] It is applicable if the compound possesses a chromophore near the ionizable center, such that the protonated and deprotonated forms have distinct UV-Vis absorbance spectra.[23]

Causality Behind Experimental Choices:

  • Series of Buffers: To observe the spectral shift as a function of ionization, the experiment must be conducted in a series of solutions with precisely known and buffered pH values.

  • Constant Analyte Concentration: The Beer-Lambert law states that absorbance is directly proportional to concentration. Keeping the total analyte concentration constant across all buffers is critical to ensure that changes in absorbance are due to pH shifts, not concentration differences.[24]

  • Isosbestic Point: The presence of one or more isosbestic points (wavelengths where the molar absorptivity of the protonated and deprotonated species are equal) is a powerful self-validating feature. It provides strong evidence that only two species are in equilibrium, confirming the integrity of the measurement.[24]

Step-by-Step Methodology:

  • System Preparation:

    • Prepare a series of buffer solutions spanning a pH range of approximately pKa ± 2 pH units, maintaining a constant ionic strength (e.g., 0.1 M).[23]

    • Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., DMSO).[23]

  • Sample Preparation & Measurement:

    • In a 96-well UV-transparent microplate or individual cuvettes, add a small, fixed volume of the analyte stock solution to a known volume of each buffer solution. The final concentration of the organic co-solvent should be kept low and constant (e.g., ≤2% v/v).[23]

    • Prepare blank wells/cuvettes containing only the buffer solutions.

    • Record the UV-Vis spectrum (e.g., 230-500 nm) for each sample, using the corresponding blank for background correction.

  • Data Analysis & Validation:

    • Overlay all the spectra. Validation Check: Look for the presence of an isosbestic point.

    • Choose a wavelength (λ) where the difference in absorbance between the fully protonated and fully deprotonated forms is maximal.

    • Plot the absorbance at this chosen wavelength (y-axis) versus the pH of the buffers (x-axis). This will generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of this sigmoidal curve, which corresponds to the point where the absorbance is exactly halfway between the minimum and maximum absorbance plateaus.[25][26]

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare pH Buffer Series (Constant Ionic Strength) prep2 Prepare Analyte Stock Solution prep1->prep2 prep3 Add Stock to Each Buffer (Constant Concentration) prep2->prep3 measure1 Record UV-Vis Spectrum for Each pH Sample prep3->measure1 measure2 Overlay Spectra measure1->measure2 measure3 Validation: Check for Isosbestic Point measure2->measure3 analysis1 Select Wavelength (λ) with Max Absorbance Change measure3->analysis1 analysis2 Plot Absorbance at λ vs. pH analysis1->analysis2 analysis3 Generate Sigmoidal Curve analysis2->analysis3 analysis4 pKa = pH at Inflection Point analysis3->analysis4

Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

The pKa of a polysubstituted pyridine hydrochloride salt is a critical, tunable parameter that profoundly impacts a drug candidate's journey from the bench to the clinic. A thorough understanding of how substituent electronic, steric, and positional effects modulate the basicity of the pyridine nitrogen allows medicinal chemists to rationally design molecules with optimized pharmacokinetic profiles. While predictive tools offer valuable initial guidance, the empirical determination of pKa through robust, self-validating methods like potentiometric titration and UV-Vis spectrophotometry remains essential. By integrating these principles and protocols, researchers can ensure the generation of high-quality, reliable data, accelerating the development of safer and more effective pyridine-containing therapeutics.

References

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]

  • Ebrahimi, A., Habibi-Khorasani, S.M., & Jahantab, M. (2011). Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. Computational and Theoretical Chemistry, 966(1-3), 231-237. Available from: [Link]

  • What is pKa and how is it used in drug development?. Pion Inc. (2023). Available from: [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. (2022). Available from: [Link]

  • Al-Ibraheemi, Z. A. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 11-21. Available from: [Link]

  • Effect of Substituents On Basicity of Pyridine. Scribd. Available from: [Link]

  • Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2013). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 42(2), 485-496. Available from: [Link]

  • How to measure pKa by UV-vis spectrophotometry. Chemagination. Available from: [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 1-13. Available from: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. Available from: [Link]

  • Scherer, M., Schmitt, M., Foerster, M., et al. (2023). Determination of acidity constants of pyridines, imidazoles, and oximes by capillary electrophoresis. Electrophoresis, 44(13-14), 1199-1206. Available from: [Link]

  • Trajkovic-Jolevska, S. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macau Journal of Basic and Applied Sciences, 1(1). Available from: [Link]

  • Naeem, S., Zafar, H., Naqvi, S. A. R., & Leghari, A. (2019). Determination of ionization constant and drug-likeness prediction of synthetic isoniazid derivatives. Bulgarian Chemical Communications, 51(3), 365-371. Available from: [Link]

  • Ellam, G. B., & Johnson, C. D. (1971). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry, 36(15), 2284-2287. Available from: [Link]

  • Johnson, C. D., & Ellam, G. B. (1971). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry, 36(15), 2284–2287. Available from: [Link]

  • Kocaoğlu, S., & Aktaş, A. H. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Hacettepe University Journal of the Faculty of Pharmacy, 44(1), 1-11. Available from: [Link]

  • Meloun, M., Bordovska, S., & Vrakova, G. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Elsevier Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Available from: [Link]

  • Alvarez-Calero, J. M., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(2), 113-117. Available from: [Link]

  • Al-Ibraheemi, Z. A. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 11-21. Available from: [Link]

  • Priefer, R., & Husseini, F. S. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molbank, 2017(4), M951. Available from: [Link]

  • UV-Vis Spectrometry, pKa of a dye. Available from: [Link]

  • Jaffé, H. H., & Doak, G. O. (1955). The Basicities of Substituted Pyridines and their 1-Oxides. Journal of the American Chemical Society, 77(17), 4441-4444. Available from: [Link]

  • Streamline pKa Value Determination Using Automated UV/Vis-Titration. Mettler Toledo. Available from: [Link]

  • Sanjeev, R., & Jagannadham, V. (2022). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education, 10(3), 91-94. Available from: [Link]

  • pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]

  • 4-Dimethylaminopyridine. LookChem. Available from: [Link]

  • Husseini, F. S., & Priefer, R. (2021). A systematic review of various pKa determination techniques. Journal of Pharmaceutical and Biomedical Analysis, 199, 114033. Available from: [Link]

  • Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Acta Chimica Slovaca, 7(1), 25-30. Available from: [Link]

  • Martí, S., Andrés, J., Moliner, V., Silla, E., Tuñón, I., & Bertrán, J. (2000). Theoretical prediction of relative and absolute pKa values of aminopyridines. The Journal of Physical Chemistry A, 104(47), 11308-11315. Available from: [Link]

  • Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Available from: [Link]

  • Hammett equation. Wikipedia. Available from: [Link]

  • Witek, J., et al. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 123(51), 11026-11036. Available from: [Link]

  • Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. (2006). Available from: [Link]

  • Charton, M. (1966). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 1240-1245. Available from: [Link]

  • Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Acta Chimica Slovaca, 7(1), 25-30. Available from: [Link]

  • Gökçe, H. (2005). Acidity Study on 3-Substituted Pyridines. International Journal of Molecular Sciences, 6(10), 257-274. Available from: [Link]

  • Predicting pKa using a combination of quantum mechanical and machine learning methods. Optibrium. Available from: [Link]

  • Calculated pK a values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. ResearchGate. Available from: [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(5), 307-320. Available from: [Link]

  • Pyridine. Wikipedia. Available from: [Link]

  • 4-Dimethylaminopyridine. Wikipedia. Available from: [Link]

  • Independent tuning of the pKa or the E1/2 in a family of ruthenium pyridine-imidazole complexes. National Institutes of Health. Available from: [Link]

Sources

Exploratory

Strategic Utilization of 4-Bromo-3-chloro-5-fluoropyridine: A Multidimensional Building Block

This guide provides a comprehensive technical analysis of 4-Bromo-3-chloro-5-fluoropyridine , a highly specialized heterocyclic building block.[1][2][3] It is designed for medicinal chemists and process engineers requiri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 4-Bromo-3-chloro-5-fluoropyridine , a highly specialized heterocyclic building block.[1][2][3] It is designed for medicinal chemists and process engineers requiring precise control over polysubstituted pyridine scaffolds.[3][4]

[1][2][4]

Executive Summary

4-Bromo-3-chloro-5-fluoropyridine (CAS: 1211590-18-9) represents a "privileged scaffold" in modern drug discovery due to its orthogonal reactivity profile .[1][2][3][4] Unlike generic halopyridines, this molecule offers three distinct halogen handles (F, Cl, Br) positioned around a pyridine nitrogen, each responding to specific activation modes.[1][3]

  • Primary Value: It enables the sequential, regioselective construction of 3,4,5-trisubstituted pyridines—a substitution pattern difficult to access via direct electrophilic aromatic substitution.[1][2][3]

  • Medicinal Utility: The C5-Fluorine atom serves as an isostere for hydrogen to block metabolic oxidation (CYP450) while modulating the pKa of the pyridine nitrogen, often improving bioavailability.[2][3]

Structural Analysis & Reactivity Hierarchy

The utility of this building block rests on the Reactivity Hierarchy of its substituents. You must understand the electronic and steric environment of each position to design successful synthetic routes.[2][3][4]

The Reactivity Triad
  • Position 4 (C-Br): The Entry Point [3][4][5]

    • Nature: Most electron-deficient carbon due to the para relationship with Nitrogen and the inductive draw of adjacent Cl and F.[2][4]

    • Reactivity: Highest lability toward oxidative addition (

      
      ) and halogen-metal exchange (Li/Mg).[2][3][4]
      
    • Application: First-pass cross-couplings (Suzuki, Buchwald) or nucleophilic aromatic substitution (

      
      ).[3][4]
      
  • Position 3 (C-Cl): The Secondary Handle

    • Nature: Sterically encumbered by the C4-substituent but electronically activated.[2][3][4]

    • Reactivity: Stable during C4-functionalization (under controlled conditions). Activated for Pd-catalysis only using specialized bulky ligands (e.g., Buchwald biaryl phosphines) after C4 is derivatized.[3]

  • Position 5 (C-F): The Metabolic Shield [2][3][4]

    • Nature: Strongest C-X bond.[2][3][4]

    • Reactivity: Generally inert to standard coupling conditions.[1][2][3][4]

    • Application: Retained to modulate physicochemical properties (lipophilicity, metabolic stability).[2][3][4] Can act as a Directed Ortho Metalation (DoM) director for C6 functionalization.

Visualization: Reactivity Logic Flow

The following diagram maps the decision tree for functionalizing this core.

ReactivityMap Core 4-Bromo-3-chloro- 5-fluoropyridine Suzuki Pd-Catalyzed Coupling (Suzuki/Stille/Buchwald) Core->Suzuki Path A: Metal Catalysis SNAr Nucleophilic Substitution (SNAr) Core->SNAr Path B: Nucleophilic Attack Lithiation Directed Ortho Metalation (LDA / -78°C) Core->Lithiation Path C: Deprotonation Product_C4_Ar 4-Aryl-3-chloro- 5-fluoropyridine Suzuki->Product_C4_Ar Selectively targets C4-Br (Weakest Bond) Product_C4_Nu 4-Amino/Alkoxy-3-chloro- 5-fluoropyridine SNAr->Product_C4_Nu Displaces Br at C4 (Activated by N) Product_C6_Li C6-Lithiated Species (Ortho to Fluorine) Lithiation->Product_C6_Li Occurs at C6 (Directed by F)

Caption: Decision matrix for chemoselective functionalization. Path A (C4-Br) is the standard entry point.[1][2][3]

Synthesis of the Core

While commercially available, in-house synthesis is often required for scale-up or isotopologue generation.[3] The most robust route utilizes the Directed Ortho Metalation (DoM) of 3-chloro-5-fluoropyridine.[4]

Mechanism

The C4 position is located between two directing groups (Cl and F).[2][3][4] This "cooperative effect" makes the C4 proton significantly more acidic than C2 or C6, allowing for highly regioselective lithiation.[3]

Protocol: Synthesis from 3-Chloro-5-fluoropyridine

Reagents: LDA (Lithium Diisopropylamide), THF,


 (Carbon Tetrabromide).[1][2][3]
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with anhydrous THF and cool to -78°C .

  • Base Generation: Add LDA (1.1 equiv) dropwise.[2][3][4]

  • Substrate Addition: Add a solution of 3-chloro-5-fluoropyridine (1.0 equiv) in THF dropwise over 30 minutes. Maintain internal temperature < -70°C.

    • Critical Check: The solution typically turns yellow/orange, indicating the formation of the 4-lithio species.[3]

  • Metalation Time: Stir at -78°C for 1 hour to ensure complete deprotonation.

  • Quench: Add a solution of

    
     (1.2 equiv) in THF dropwise. The electrophile attacks the C4-lithio species.[2][4]
    
  • Workup: Allow to warm to RT. Quench with saturated

    
    .[3][4][6] Extract with EtOAc, dry over 
    
    
    
    , and concentrate.[3]
  • Purification: Recrystallize from hexanes or purify via silica gel chromatography (0-10% EtOAc/Hexanes).

Functionalization Strategies & Experimental Data

Strategy A: Site-Selective Suzuki-Miyaura Coupling

The C4-Br bond reacts preferentially over C3-Cl due to the weaker bond dissociation energy of C-Br vs C-Cl.[2][3]

Reaction Conditions Table:

ParameterRecommended ConditionRationale
Catalyst

(5 mol%)
Standard Pd(0) source; sufficient for activated C-Br.[1][2][3][4]
Ligand

(if using

)
Monodentate ligands prevent oxidative addition into the stronger C-Cl bond.[2][3][4]
Base

(2.0 equiv)
Mild base prevents hydrolysis of the fluoropyridine.[2][3][4]
Solvent DME/Water (3:1)Promotes solubility of boronic acids and the polar pyridine core.[2][3][4]
Temp 80°CSufficient for Br-coupling; keeps Cl intact.[2][3][4]

Representative Protocol (C4-Arylation):

  • Dissolve 4-bromo-3-chloro-5-fluoropyridine (1.0 eq) and Aryl-Boronic acid (1.1 eq) in DME.

  • Add aqueous

    
     (2M).[3][4] Degas with Argon for 10 min.
    
  • Add

    
     (0.05 eq).[3][4]
    
  • Heat to 80°C for 4-6 hours. Monitor by LCMS for consumption of bromide.[3][4]

  • Note: If C3-Cl coupling is observed (side product), lower temperature to 60°C and switch to a bulky ligand like XPhos .[3][4]

Strategy B: Nucleophilic Aromatic Substitution ( )

The pyridine nitrogen activates the C4 position.[2][3][4] The presence of electron-withdrawing Cl (at C3) and F (at C5) further lowers the LUMO energy at C4, making this molecule highly reactive toward nucleophiles.[3]

  • Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.[2][3]

  • Regioselectivity: Exclusive displacement of Br at C4.[2][3][4] The C5-F is meta to the nitrogen and is not activated for

    
    .[2][4]
    

Protocol (Amination):

  • Mix core (1.0 eq) with Amine (1.2 eq) and

    
     (2.0 eq) in DMF or DMSO.
    
  • Heat to 60-80°C.

  • Observation: Reaction is usually faster than the corresponding non-fluorinated analog due to the inductive effect of the halogens.[4]

Case Study: Sequential Trisubstitution

A common workflow in drug discovery involves building a "molecular core" with three different vectors.[2][3][4]

  • Step 1 (C4): Suzuki coupling with Phenylboronic acid

    
     Yields 4-Phenyl-3-chloro-5-fluoropyridine .[1][2][3][4]
    
  • Step 2 (C3): Buchwald-Hartwig amination using

    
     / BrettPhos 
    
    
    
    Targets the sterically hindered C3-Cl.[2][3][4]
  • Step 3 (C6): Lithiation with LDA followed by quenching with DMF

    
     Introduces an aldehyde at C6 (Ortho to F).[2][3][4]
    

This sequence demonstrates the power of the scaffold: Br is used for carbon-carbon bond formation, Cl for carbon-nitrogen bond formation, and F directs the final functionalization while remaining in the molecule as a metabolic blocker.[2]

References

  • Regioselective Lithiation of 3-Halopyridines

    • Title: Regioselective ortho-lithiation of halopyridines.[3][4][7] Syntheses of ortho-disubstituted pyridines.

    • Source: Tetrahedron Letters, 1992.[3][4][6]

    • URL:[Link][3][4]

  • Suzuki Coupling Selectivity (Polyhalopyridines)

    • Title: Site-selective Suzuki-Miyaura cross-coupling reactions of 2,3,4-trichloropyridine.[3]

    • Source: Beilstein Journal of Organic Chemistry, 2011.[3][4]

    • URL:[Link][3][4]

  • Properties of 4-Bromo-3-chloro-5-fluoropyridine

    • Title: 4-Bromo-3-chloro-5-fluoropyridine Compound Summary.
    • Source: PubChem.[2][3][4][8][9]

    • URL:[Link][2][3][4]

Sources

Foundational

Technical Guide: Stability &amp; Storage of Fluorinated Pyridines

Executive Summary Fluorinated pyridines are not merely halogenated solvents or simple building blocks; they are activated electrophiles . In drug discovery, the incorporation of fluorine into the pyridine ring is prized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated pyridines are not merely halogenated solvents or simple building blocks; they are activated electrophiles . In drug discovery, the incorporation of fluorine into the pyridine ring is prized for modulating pKa and metabolic stability (bioisosterism). However, this same electronic activation renders these intermediates highly susceptible to Nucleophilic Aromatic Substitution (


)  during storage.

The failure mode is silent: a bottle of 2-fluoropyridine stored improperly does not just "go bad"—it actively generates Hydrogen Fluoride (HF), which autocatalytically accelerates decomposition and etches glass containment. This guide moves beyond standard "store cool and dry" advice, providing a mechanistic rationale and a self-validating protocol for handling these high-value intermediates.

The Mechanistic Basis of Instability

To preserve fluorinated pyridines, one must understand why they degrade. Unlike alkyl fluorides, where the C-F bond is inert due to its high bond dissociation energy (~116 kcal/mol), the C-F bond in a pyridine ring is a "loaded spring" for nucleophilic attack.

The "Fluorine Paradox" in

In standard substitution (


), fluorine is a poor leaving group. In 

, it is the best leaving group among halogens (F >> Cl > Br > I).
  • Inductive Effect (-I): The high electronegativity of fluorine pulls electron density from the ring carbon, making it highly electrophilic.

  • Meisenheimer Stabilization: The rate-determining step in

    
     is the addition of the nucleophile (usually trace water in storage) to the ring. The fluorine atom stabilizes the anionic Meisenheimer intermediate more effectively than larger halogens.
    
  • Aromatization: Once the intermediate forms, the loss of fluoride is rapid, restoring aromaticity.

Key Insight: 2-Fluoropyridine reacts with nucleophiles (like ethoxide) approximately 320 times faster than 2-chloropyridine [1].[1][2][3] This reactivity translates directly to storage instability in the presence of atmospheric moisture.

Mechanism Diagram: Hydrolysis of 2-Fluoropyridine

The following diagram illustrates the degradation pathway that occurs in moist air.

SnAr_Mechanism Substrate 2-Fluoropyridine (Stored) Intermediate Meisenheimer Complex (Anionic Intermediate) Substrate->Intermediate Nucleophilic Attack (Rate Limiting) Nucleophile H2O (Atmospheric Moisture) Nucleophile->Intermediate Product 2-Pyridone (Degradation Product) Intermediate->Product Restoration of Aromaticity Byproduct HF (Corrosive Gas) Intermediate->Byproduct Elimination Byproduct->Substrate Acid Catalysis (Accelerates Rxn)

Caption: Figure 1. The hydrolytic degradation pathway.[4] Note the autocatalytic loop where generated HF protonates the pyridine nitrogen, making the ring even more electrophilic and accelerating further hydrolysis.

Relative Stability Risk Assessment

Not all fluoropyridines are equally unstable. The position of the fluorine relative to the nitrogen determines the shelf-life risk.

Substitution PatternElectronic EnvironmentRelative Hydrolysis RiskStorage Tier
2-Fluoropyridine Nitrogen withdraws density via induction (-I) and resonance (-M). Highly activated.CRITICAL Tier 1 (Inert/Cold)
4-Fluoropyridine Activated by Nitrogen (-M). Prone to acid-catalyzed hydrolysis and polymerization.HIGH Tier 1 (Inert/Cold)
3-Fluoropyridine Fluorine is in a "meta" relationship to Nitrogen. No resonance activation.MODERATE Tier 2 (Desiccated)
2,6-Difluoropyridine Double activation. Extremely sensitive to nucleophiles.EXTREME Tier 1 (Glovebox preferred)
3-Fluoro-2-methoxypyridine EDG (Methoxy) donates e- density, deactivating the ring.LOW Tier 3 (Standard Cool)

Storage & Handling Protocols

The "Inert Barrier" Protocol (Tier 1 & 2)

For any 2- or 4-fluorinated pyridine, reliance on the manufacturer's original seal is insufficient after the first use.

Step-by-Step Workflow:

  • Primary Containment:

    • Material: Use Borosilicate glass with caution. If the compound is already degrading (HF present), glass will etch. For long-term storage of high-risk items (e.g., 2,6-difluoropyridine), use HDPE or Teflon (PFA) bottles.

    • Seal: Parafilm is permeable to moisture over time. Use electrical tape over the cap or, preferably, a secondary container.

  • Atmosphere Control:

    • Flush the headspace with dry Nitrogen or Argon after every use.

    • Pro-Tip: Argon is heavier than air and provides a better "blanket" for liquids in storage bottles than Nitrogen.

  • The "Desiccator-in-Freezer" System:

    • Do not just place the bottle in the fridge. Place the bottle inside a secondary jar containing activated molecular sieves or Drierite.

    • Store at 2–8°C . Freezing (-20°C) is recommended for 4-fluoropyridines to prevent oligomerization.

Decision Tree: Storage Logic

Storage_Decision Start Fluorinated Pyridine Received CheckPos Check Substitution Pattern Start->CheckPos Is2or4 2-F or 4-F? CheckPos->Is2or4 Ortho/Para Is3 3-F? CheckPos->Is3 Meta HighRisk High Reactivity Risk Is2or4->HighRisk ModRisk Moderate Stability Is3->ModRisk Action1 1. Purge Headspace (Ar) 2. Seal with Teflon Tape 3. Store at -20°C HighRisk->Action1 Action2 1. Store at 4°C 2. Keep Desiccated ModRisk->Action2 HFCheck Check for HF/Etching before use Action1->HFCheck

Caption: Figure 2.[5] Logic flow for determining storage rigor based on structural electronics.

Analytical Monitoring (Self-Validation)

Before committing a valuable intermediate to a synthesis step, validate its purity.[6] Hydrolysis products (pyridones) can poison metal catalysts (e.g., Pd-catalyzed couplings).

The NMR Check

This is the gold standard because it is rapid and requires no method development.

  • Protocol: Take a 10 µL aliquot in

    
    .
    
  • What to look for:

    • Shift: 2-Fluoropyridine typically appears around -65 to -70 ppm .

    • Fluoride Ion: A sharp singlet at -120 ppm indicates free fluoride (HF/Salt), signaling significant decomposition [2].

    • Disappearance: If the fluorine signal is gone but the mass balance remains, the fluorine has been hydrolyzed to a hydroxyl group (pyridone formation).

Visual/Physical Inspection
  • Fuming: Upon opening the bottle, visible white fumes indicate HF reacting with atmospheric moisture. Discard immediately.

  • Etching: Cloudiness on the inside of a glass bottle indicates HF generation.

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols: Nucleophilic Aromatic Substitution (

    
    ) Reactions on Fluoropyridines. (Data citing 320x rate enhancement of 2-F vs 2-Cl).
    
    
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. (Mechanistic grounding on Meisenheimer complex stabilization by Fluorine).[3]

  • SinoShiny. (2025).[6] How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (General storage parameters for fluorinated heterocycles).

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[3][7] Journal of the American Chemical Society. (Validation of mild conditions for 2-fluoropyridine reactivity).

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 4-Bromo-3-chloro-5-fluoropyridine hydrochloride

Application Note: High-Purity Synthesis of 4-Bromo-3-chloro-5-fluoropyridine Hydrochloride Abstract This application note details a robust, scalable protocol for the synthesis of 4-Bromo-3-chloro-5-fluoropyridine hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 4-Bromo-3-chloro-5-fluoropyridine Hydrochloride

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride (CAS: 1211590-18-9 for free base).[1] The synthesis utilizes a regioselective Directed Ortho Metalation (DoM) strategy, leveraging the synergistic directing effects of chlorine and fluorine substituents on the pyridine ring. This guide addresses the specific challenges of manipulating electron-deficient pyridines, including regiocontrol, moisture sensitivity, and the low basicity of the final product during salt formation.

Introduction & Retrosynthetic Analysis

The target molecule is a tris-halogenated pyridine, a high-value scaffold in medicinal chemistry due to its potential for orthogonal cross-coupling reactions (e.g., Suzuki at C4-Br, nucleophilic substitution at C5-F).[1]

Mechanistic Rationale: The synthesis relies on the deprotonation of 3-chloro-5-fluoropyridine .[1] The C4 position is electronically activated by the inductive withdrawal of the flanking chlorine and fluorine atoms ("combined directing effect"). While the C2 and C6 positions are activated by the ring nitrogen, the C4 position is thermodynamically and kinetically favored for lithiation using bulky bases like LDA at low temperatures, minimizing nucleophilic attack on the ring.

Retrosynthetic Scheme:

Figure 1: Retrosynthetic strategy focusing on C4-selective lithiation.

Safety & Pre-requisites

  • Pyrophoric Hazard: n-Butyllithium (n-BuLi) is pyrophoric.[1] All transfers must occur under an inert atmosphere (Ar or

    
    ).
    
  • Temperature Control: Reactions at -78°C require a dry ice/acetone bath.[1] Failure to maintain low temperature may result in "halogen dance" side reactions or decomposition.

  • Toxicity: Halogenated pyridines are potential skin irritants and sensitizers. Work in a fume hood.

Detailed Experimental Protocol

Step 1: Regioselective Bromination via DoM[1]

Reagents Table:

Reagent MW ( g/mol ) Equiv. Amount (Example) Role
3-Chloro-5-fluoropyridine 131.53 1.0 5.00 g (38.0 mmol) Starting Material
Diisopropylamine (DIPA) 101.19 1.2 4.61 g (6.4 mL) Base Precursor
n-BuLi (2.5M in hexanes) - 1.2 18.2 mL Lithiation Agent

| Carbon Tetrabromide (


)  | 331.63 | 1.5 | 18.9 g | Electrophile |
| THF (Anhydrous)  | 72.11 | - | 100 mL | Solvent |[1]

Procedure:

  • LDA Preparation:

    • Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

    • Add Anhydrous THF (50 mL) and DIPA (6.4 mL) . Cool to -78°C (dry ice/acetone).

    • Dropwise add n-BuLi (18.2 mL) over 15 minutes. Ensure internal temperature remains < -70°C.

    • Stir at 0°C for 15 minutes to ensure complete LDA formation, then re-cool to -78°C .

  • Lithiation:

    • Dissolve 3-Chloro-5-fluoropyridine (5.00 g) in THF (20 mL) .

    • Add this solution dropwise to the LDA mixture at -78°C over 20 minutes.

    • Critical Step: Stir for 45–60 minutes at -78°C. The solution typically turns yellow/orange, indicating the formation of the 4-lithio species.

    • Note: Do not allow the temperature to rise, as the lithiated species can undergo scrambling.

  • Bromination:

    • Dissolve

      
       (18.9 g)  in THF (30 mL) .
      
    • Add the

      
       solution dropwise to the reaction mixture at -78°C .
      
    • Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature (RT) over 2 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (50 mL) .
      
    • Extract with Ethyl Acetate (3 x 50 mL) .

    • Wash combined organics with Brine (50 mL) , dry over

      
       , and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc/Hexanes).

    • Yield Expectation: 60–75% as a pale yellow oil or low-melting solid.[1]

Step 2: Hydrochloride Salt Formation

Rationale: The free base is extremely electron-deficient (


 << 2), making the salt prone to dissociation. Anhydrous conditions are strictly required.

Procedure:

  • Dissolve the purified free base (e.g., 5.0 g) in Anhydrous Diethyl Ether (50 mL) .

  • Cool to 0°C.

  • Slowly bubble Anhydrous HCl gas through the solution for 5–10 minutes OR add 4M HCl in Dioxane (1.2 eq) dropwise.

  • A white precipitate should form immediately.

  • Filter the solid under nitrogen (hygroscopic!). Wash with cold pentane.

  • Dry in a vacuum desiccator over

    
    .
    

Workflow Visualization

Figure 2: Step-by-step experimental workflow.[1]

Analytical Validation

AnalysisExpected DataInterpretation

NMR
(

)

8.45 (s, 1H), 8.35 (s, 1H)
Loss of C4 proton; remaining protons at C2/C6 are singlets (or doublets with small

coupling).[1]

NMR

-125 to -130 ppm
Characteristic shift for fluorine on pyridine ring.[1]
MS (ESI+) m/z 210/212/214Distinctive isotope pattern for 1 Br + 1 Cl (

and

).
Appearance White/Off-white solidHygroscopic salt.[1]

Troubleshooting & Expert Tips

  • Issue: Low Yield / Starting Material Recovery.

    • Cause: Incomplete lithiation or wet THF.

    • Solution: Titrate n-BuLi before use.[1] Ensure temperature is strictly -78°C. Increase lithiation time to 1.5 hours.

  • Issue: "Halogen Dance" (Isomer Formation). [2]

    • Mechanism:[3][4] If the reaction warms up before quenching, the lithiated species can isomerize to a more stable position.

    • Solution: Keep the reaction < -70°C until the electrophile (

      
      ) is fully added.
      
  • Issue: Salt Instability.

    • Insight: Due to the three electron-withdrawing groups, the pyridine nitrogen is very weakly basic. The HCl salt may release HCl gas upon standing in open air. Store in a sealed vial at -20°C.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Snieckus, V. (1990).[5] Directed ortho metalation.[5][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(5), 879-933. Link

  • Gohier, F., et al. (2003). Ortho-metalation of unprotected 3-bromo and 3-chlorobenzoic acids with hindered lithium dialkylamides.[1][8] Journal of Organic Chemistry, 68(5), 2030. (Demonstrates lithiation logic on halogenated aromatics).

  • CymitQuimica. (n.d.).[9] Product Entry: 4-Bromo-3-chloro-5-fluoropyridine. Retrieved from .

Sources

Application

Application Note: Precision Suzuki-Miyaura Coupling of 4-Bromo-3-chloro-5-fluoropyridine

Part 1: Executive Summary & Strategic Analysis The Challenge: Tri-Halogenated Selectivity The coupling of 4-Bromo-3-chloro-5-fluoropyridine presents a classic chemoselectivity puzzle in medicinal chemistry. The scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: Tri-Halogenated Selectivity

The coupling of 4-Bromo-3-chloro-5-fluoropyridine presents a classic chemoselectivity puzzle in medicinal chemistry. The scaffold contains three distinct halogen handles, each offering a potential site for functionalization.[1][2] The core objective is to exclusively engage the C4-Bromine in the Suzuki-Miyaura cycle while preserving the C3-Chlorine and C5-Fluorine for subsequent elaboration (e.g., Buchwald-Hartwig amination or SNAr).

The Solution: Exploiting Electronic & Bond Energy Hierarchies

Success relies on two convergent factors:

  • Bond Dissociation Energy (BDE): The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl (~81 kcal/mol) and C-F (~116 kcal/mol) bonds, creating a kinetic window for selective oxidative addition.

  • Electronic Activation: The pyridine nitrogen exerts a strong electron-withdrawing effect at the para (C4) and ortho (C2/C6) positions. The C4 position is therefore the most electron-deficient, making it highly susceptible to oxidative addition by Pd(0), far more so than the meta (C3/C5) positions.

Part 2: Mechanistic Insight & Reactivity Map

To design a self-validating protocol, one must visualize the reactivity landscape. The diagram below illustrates the hierarchy of reactivity that dictates our experimental design.

ReactivityMap Substrate 4-Bromo-3-chloro- 5-fluoropyridine C4 C4-Position (Br) PRIMARY REACTIVE SITE (Kinetic & Electronic Preference) Substrate->C4 Pd(0) Oxidative Addition (Fastest) C3 C3-Position (Cl) SECONDARY SITE (Requires forcing conditions) Substrate->C3 High Temp / Active Ligands (Avoid) C5 C5-Position (F) INERT / S_NAr SITE (Stable to Pd-coupling) Substrate->C5 Nucleophilic Attack (Side Reaction)

Figure 1: Reactivity hierarchy of the tri-halogenated pyridine core. The C4-Br bond is activated by both leaving group ability and para-localization to the pyridine nitrogen.

Part 3: Optimized Experimental Protocols

Protocol A: The "Golden Standard" (High Selectivity)

Recommended for: Standard aryl/heteroaryl boronic acids.

This protocol utilizes Pd(dppf)Cl₂ , a bidentate ligand complex that provides excellent stability and selectivity. The large bite angle of dppf favors reductive elimination of the desired product while preventing the "ligand scrambling" often seen with monodentate phosphines.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Electrophile
Boronic Acid 1.1 - 1.2Nucleophile
Pd(dppf)Cl₂·DCM 0.03 - 0.05Catalyst (Robust, O₂ tolerant)
Na₂CO₃ (2M aq) 2.5 - 3.0Base (Activates Boron)
1,4-Dioxane [0.2 M]Solvent (Miscible w/ water)
Step-by-Step Methodology
  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the substrate (1.0 equiv), boronic acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (3-5 mol%).

  • Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).[3] Critical: Oxygen removal prevents homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by degassed 2M Na₂CO₃ aqueous solution.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Note: Do not exceed 90°C to avoid activating the C3-Cl bond.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the bromide (M+H 210/212 pattern) and appearance of the product.

  • Workup: Cool to RT. Dilute with Ethyl Acetate and Water.[3][4] Separate layers. Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Challenging Substrate" (Steric Bulk/Low Reactivity)

Recommended for: Sterically hindered boronic acids or electron-poor boronates.

When the standard protocol fails, switch to a Buchwald Precatalyst (XPhos Pd G2) . XPhos is an electron-rich, bulky biaryl phosphine that accelerates oxidative addition and facilitates coupling of hindered partners.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Electrophile
Boronic Acid 1.3 - 1.5Nucleophile (Excess required)
XPhos Pd G2 0.02 - 0.04Precatalyst (Rapid activation)
K₃PO₄ (Solid) 2.0 - 3.0Base (Anhydrous conditions possible)
Toluene / Water 10:1 RatioSolvent System
Step-by-Step Methodology
  • Setup: Charge the reaction vessel with Substrate, Boronic Acid, XPhos Pd G2, and finely ground K₃PO₄.

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed Toluene and Water (10:1 v/v). The small amount of water is necessary for the boronic acid activation cycle.

  • Reaction: Heat to 90-100°C for 2–12 hours.

  • Validation: If conversion stalls, add a second portion of catalyst (1 mol%) and boronic acid (0.2 equiv).

Part 4: Troubleshooting & Optimization Logic

The following decision matrix addresses common failure modes.

ObservationRoot CauseCorrective Action
Protodehalogenation (Loss of Br, replaced by H)Hydride source present or Catalyst too active.1. Switch solvent to Toluene (non-protic).2. Lower temperature to 60°C.3. Use dry base (Cs₂CO₃) and anhydrous conditions.
Homocoupling (Biaryl formation from Boronic Acid)Oxygen in system or slow oxidative addition.1. Degas solvents more rigorously (sparge with Ar for 15 min).2. Add the Boronic acid slowly (syringe pump) to keep concentration low.
C3-Cl Coupling (Selectivity erosion)Temperature too high or Ligand too electron-rich.1. STOP using XPhos/SPhos; revert to Pd(PPh₃)₄ or Pd(dppf)Cl₂ .2. Reduce temperature to <80°C.
Hydrolysis (Conversion to Pyridinone)SNAr of F or Cl by Hydroxide.1. Switch base from Hydroxide/Carbonate to K₃PO₄ or CsF .2. Use a minimal amount of water or anhydrous conditions.

Part 5: Experimental Workflow Visualization

Workflow Start Start: 4-Br-3-Cl-5-F-Pyridine Screen Condition Selection: Standard vs. Challenging Start->Screen Setup Reaction Setup: Inert Atmosphere (Ar/N2) Screen->Setup Reaction Heating: 80-90°C, 4-12h Setup->Reaction Check LCMS Check: Conversion > 95%? Reaction->Check Workup Workup: EtOAc/Brine Wash Check->Workup Yes Retry Optimize: Change Ligand/Base Check->Retry No (Stalled/Side Pdts) Purify Purification: Column Chromatography Workup->Purify Retry->Setup

Figure 2: Logical workflow for executing and monitoring the cross-coupling reaction.

Part 6: References

  • Lutz, M., et al. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. Journal of Organic Chemistry, 78(15), 7758–7763. Link

    • Context: Establishes the principle of ligand-controlled selectivity in polyhalogenated heterocycles.

  • Spivey, A. C., et al. (2021).[5] A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society. Link

    • Context: detailed mechanistic study on Pd-speciation and its effect on C4 vs C2/C3 selectivity in pyridines.

  • BenchChem Application Note. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Link

    • Context: Provides BDE data and general reactivity trends for Br vs Cl in Pd-catalyzed systems.

  • PubChem Compound Summary. (2025). 4-Bromo-3-chloro-5-fluoropyridine (CAS 1211590-18-9).[6][7] Link

    • Context: Identification and physical property data for the specific substrate.[3]

Sources

Method

Nucleophilic aromatic substitution (SNArS_NArSN​Ar) on 4-Bromo-3-chloro-5-fluoropyridine

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific regioselectivity challenges of 4-Bromo-3-chloro-5-fluoropyridine , a densely functionalized scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific regioselectivity challenges of 4-Bromo-3-chloro-5-fluoropyridine , a densely functionalized scaffold used in the synthesis of kinase inhibitors and complex heterocycles.

Application Note: Regioselective Functionalization of 4-Bromo-3-chloro-5-fluoropyridine

Executive Summary

The functionalization of 4-Bromo-3-chloro-5-fluoropyridine presents a classic physical-organic puzzle: a competition between electronic activation (favoring the C4 position) and leaving group ability (favoring the C5-Fluorine).

Contrary to standard trends where fluorine is the superior leaving group in Nucleophilic Aromatic Substitution (


), this protocol demonstrates that displacement of the C4-Bromine is the dominant pathway . This selectivity is driven by the resonance stabilization of the Meisenheimer complex, which overrides the intrinsic lability of the C-F bond at the meta-position.

This guide provides validated protocols for installing amines, alkoxides, and thiols at the C4 position with >95% regioselectivity.

Mechanistic Insight: The Regioselectivity Matrix

To achieve high precision, one must understand the electronic landscape of the substrate.

The Competition
  • Position C4 (Br): Located para to the ring nitrogen. Attack here leads to a Meisenheimer intermediate where the negative charge is delocalized onto the electronegative nitrogen.

  • Position C5 (F): Located meta to the ring nitrogen. Although Fluorine is typically the fastest leaving group in

    
     (due to high electronegativity stabilizing the transition state), the resulting intermediate cannot delocalize charge onto the nitrogen.
    
  • Position C3 (Cl): Sterically hindered and electronically similar to C5 (meta), but Chlorine is a poorer leaving group than Fluorine.

Decision Logic

The rate-determining step in this system is the initial nucleophilic attack.[1][2] The stability of the anionic intermediate dictates the reaction pathway.[1]

  • Pathway A (C4 Attack):

    
     is lowered by resonance stabilization (N-atom participation).
    
  • Pathway B (C5 Attack):

    
     is higher due to lack of resonance, despite the inductive activation by F.
    
Visualization: Reaction Energy Landscape

The following diagram illustrates the kinetic preference for C4 substitution.

SNAr_Mechanism Figure 1: Kinetic Preference for C4-Bromine Displacement Substrate 4-Bromo-3-chloro-5-fluoropyridine TS_C4 C4-Intermediate (N-Stabilized) Substrate->TS_C4 Fast (Activated) TS_C5 C5-Intermediate (No N-Resonance) Substrate->TS_C5 Slow (Deactivated) Product_C4 Product: 4-Substituted-3-chloro-5-fluoropyridine TS_C4->Product_C4 -Br⁻ Product_C5 Minor/Trace: 5-Substituted Isomer TS_C5->Product_C5 -F⁻

Figure 1: Pathway analysis showing the kinetic dominance of C4 attack due to resonance stabilization.

Experimental Protocols

General Safety Warning
  • Pyridine Hazards: Pyridines are toxic and potential sensitizers. Work in a fume hood.

  • Exotherm:

    
     reactions can be exothermic upon addition of the nucleophile or base.
    
  • HF Generation: While C-F displacement is not primary, trace side reactions can generate HF. Use plasticware or HF-resistant glassware if forcing conditions are attempted.

Protocol A: C4-Amination (Primary Amines)

This method is ideal for installing alkyl and aryl amines.

Materials:

  • Substrate: 4-Bromo-3-chloro-5-fluoropyridine (1.0 equiv)

  • Nucleophile: Primary Amine (1.1 – 1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

  • Temperature: 80°C – 100°C

Step-by-Step Workflow:

  • Charge: To a reaction vial equipped with a stir bar, add 4-Bromo-3-chloro-5-fluoropyridine (100 mg, 0.47 mmol) and

    
     (130 mg, 0.94 mmol).
    
  • Solvate: Add anhydrous NMP (2.0 mL). Stir to create a suspension.

  • Nucleophile Addition: Add the primary amine (0.52 mmol) dropwise.

  • Reaction: Seal the vial and heat to 90°C for 4–6 hours.

    • Monitoring: Check LCMS for the disappearance of the bromide (M+H 210/212 pattern) and appearance of the product (M+H varies).

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Note: NMP is water-miscible; thorough washing is required to remove it.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).
    
Protocol B: C4-Etherification (Alkoxides)

Using alkoxides requires stricter moisture control to prevent hydrolysis of the bromide to the pyridone.

Materials:

  • Substrate: 1.0 equiv

  • Nucleophile: Alcohol (1.5 equiv)

  • Base: NaH (1.5 equiv, 60% dispersion in oil)

  • Solvent: Anhydrous THF (0°C to RT) or DMF (if heating required)

Step-by-Step Workflow:

  • Alkoxide Formation: In a separate dried flask under

    
    , suspend NaH in THF. Add the alcohol dropwise at 0°C. Stir for 15 min until 
    
    
    
    evolution ceases.
  • Substrate Addition: Add a solution of 4-Bromo-3-chloro-5-fluoropyridine in THF dropwise to the alkoxide solution at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Optimization: If the alcohol is sterically hindered (e.g., isopropanol), heating to 50°C may be required.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with

    
     or EtOAc.
    

Data & Optimization Guide

The following table summarizes expected outcomes based on nucleophile "hardness" and solvent choice.

Nucleophile ClassExampleSolventTemp (°C)Major Product (Regioisomer)Yield (Typical)
Primary Amine BenzylamineNMP90C4-Amino 85-95%
Secondary Amine MorpholineDMSO100C4-Amino 80-90%
Alkoxide NaOMeMeOH/THF25C4-Methoxy 90%
Thiol PhSHDMF60C4-Thioether >90%
Hard Nucleophile

-BuLi
THF-78Lithiation (Halogen Dance)Mixture/Complex
Troubleshooting: "The C5-Fluoro Trap"

If you observe C5-substitution or degradation:

  • Check Temperature: Temperatures >140°C can force the less favorable C5 displacement.

  • Check Base Strength: Extremely strong bases (e.g.,

    
    -BuLi) promote "Halogen Dance" (migration of the halogen) rather than 
    
    
    
    . Stick to Carbonates or Hydrides.
  • Solvent: Avoid protic solvents (EtOH,

    
    ) if using weak nucleophiles, as they solvate the nucleophile and reduce reactivity, requiring higher temps that degrade selectivity.
    

Process Workflow Diagram

This diagram outlines the decision-making process for selecting the correct protocol.

Workflow Figure 2: Experimental Workflow Selection Start Start: 4-Br-3-Cl-5-F-Pyridine Nuc_Check Select Nucleophile Type Start->Nuc_Check Amine Amine (N-H) Nuc_Check->Amine Alcohol Alcohol (O-H) Nuc_Check->Alcohol Thiol Thiol (S-H) Nuc_Check->Thiol Cond_Amine Use K2CO3 / NMP Heat to 90°C Amine->Cond_Amine Cond_Alc Pre-form Alkoxide (NaH/THF) Run at 0°C -> RT Alcohol->Cond_Alc Cond_Thiol Use Cs2CO3 / DMF Heat to 60°C Thiol->Cond_Thiol Product Isolate C4-Substituted Product Cond_Amine->Product Cond_Alc->Product Cond_Thiol->Product

Figure 2: Decision tree for protocol selection based on nucleophile type.

References

  • Reactivity of Polyhalopyridines: Spivey, A. C., & Gripton, C. J. G. (2002). Nucleophilic Aromatic Substitution of Heterocycles. In Science of Synthesis. Context: Establishes the general hierarchy of pyridine reactivity (4 > 2 >> 3).

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

    
     mechanism and the dominance of resonance stabilization over inductive effects.
    
    
  • Fluorine vs. Bromine Leaving Group Ability: Chambers, R. D. (2004).[3][4] Fluorine in Organic Chemistry. Blackwell Publishing. Context: Explains why F is a better LG in

    
     but why position (ortho/para) dictates the reaction site in pyridines.
    
    
  • Practical Protocols for Pyridine Functionalization: Schlosser, M., & Rausis, T. (2004). Site-Selective Substitution of Polyhalogenated Pyridines. European Journal of Organic Chemistry, 2004(5), 1018–1024. Context: Specific examples of directing nucleophiles to the 4-position in the presence of other halogens.

Sources

Application

Application Notes and Protocols for the Utilization of 4-Bromo-3-chloro-5-fluoropyridine HCl in Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The strategic incorporation of highly functionalized heterocyclic scaffolds is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of highly functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridine nucleus is a privileged structure, present in a multitude of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a versatile synthetic handle makes it an invaluable component in the design of novel therapeutics. This guide provides an in-depth technical overview of the application of 4-Bromo-3-chloro-5-fluoropyridine HCl, a trifunctionalized pyridine building block, in the synthesis of complex molecular architectures relevant to drug discovery.

We will delve into the reactivity profile of this compound, providing detailed, field-proven protocols for key synthetic transformations. The causality behind experimental choices will be elucidated, empowering researchers to not only execute these reactions but also to troubleshoot and adapt them for their specific synthetic challenges.

Physicochemical Properties and Reactivity Profile

4-Bromo-3-chloro-5-fluoropyridine HCl is a crystalline solid, typically requiring storage under inert atmosphere at refrigerated temperatures. The hydrochloride salt form enhances its stability and handling properties. The pyridine ring is rendered electron-deficient by the cumulative inductive effects of the three halogen substituents and the protonated nitrogen atom. This electronic nature has profound implications for its reactivity in common cross-coupling and substitution reactions.

Table 1: Physicochemical Properties of 4-Bromo-3-chloro-5-fluoropyridine

PropertyValueSource
Molecular FormulaC₅H₂BrClFN · HClN/A
PurityTypically ≥97%[2]
Physical FormSolid[2]
StorageInert atmosphere, 2-8°C[2]

The key to unlocking the synthetic potential of this molecule lies in understanding the differential reactivity of the three carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy barrier for this process is inversely proportional to the strength of the C-X bond, leading to a general reactivity trend of C-I > C-Br > C-Cl.[3]

For 4-Bromo-3-chloro-5-fluoropyridine, this principle dictates that the C-Br bond at the 4-position is the most susceptible to oxidative addition, followed by the C-Cl bond at the 3-position. The C-F bond is generally unreactive in these transformations. Furthermore, the pyridine nitrogen atom electronically activates the α (C2, C6) and γ (C4) positions towards oxidative addition. In this molecule, the bromine is situated at the activated γ-position, further enhancing its reactivity over the chlorine at the β-position (C3).

Core Synthetic Applications and Protocols

The strategic positioning of the bromo and chloro substituents allows for sequential, regioselective functionalization, making 4-Bromo-3-chloro-5-fluoropyridine HCl a valuable linchpin for the construction of complex, multi-substituted pyridine derivatives, which are common motifs in kinase inhibitors and other therapeutic agents.[4][5]

Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds. For 4-Bromo-3-chloro-5-fluoropyridine, this reaction can be controlled to selectively couple at the C4-position, leaving the C-Cl bond intact for subsequent transformations.

Expertise & Experience: The choice of a palladium catalyst and ligand is critical for achieving high selectivity and yield. For the coupling of an electron-deficient heteroaryl bromide, a catalyst system with high activity is required. Palladium(II) acetate in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often a reliable choice. The use of a relatively mild base like potassium carbonate is recommended to avoid potential degradation of the starting material or product. The biphasic solvent system of toluene and water is effective for many Suzuki couplings, facilitating both the organic and inorganic reaction components.

Trustworthiness: This protocol is designed as a self-validating system. Successful selective mono-arylation at the C4-position can be readily confirmed by LC-MS analysis, which will show the expected mass increase corresponding to the addition of the aryl group and the loss of bromine. ¹H NMR spectroscopy will also show the disappearance of the proton signal corresponding to the C-H bond of the boronic acid and the appearance of new aromatic signals.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position

Materials:

  • 4-Bromo-3-chloro-5-fluoropyridine HCl

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • Toluene

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-3-chloro-5-fluoropyridine HCl (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve palladium(II) acetate (2 mol%) and SPhos (4 mol%) in toluene. Add this catalyst solution to the reaction flask.

  • Add a degassed mixture of toluene and water (typically a 4:1 to 10:1 ratio) to the reaction flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3-chloro-5-fluoropyridine.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 4-Bromo-3-chloro-5-fluoropyridine HCl Arylboronic acid K₂CO₃ Heating Heat (80-100 °C) in Toluene/Water Reactants->Heating Add Catalyst & Solvents Catalyst Pd(OAc)₂ + SPhos Extraction Aqueous Workup & Extraction Heating->Extraction Cool & Dilute Purification Column Chromatography Extraction->Purification Product 4-Aryl-3-chloro-5-fluoropyridine Purification->Product

Caption: Workflow for Selective Suzuki-Miyaura Coupling.

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are ubiquitous in pharmaceuticals.[5] Similar to the Suzuki-Miyaura coupling, this reaction can be directed to the more reactive C4-Br bond of 4-Bromo-3-chloro-5-fluoropyridine.

Expertise & Experience: The choice of base is particularly important in Buchwald-Hartwig aminations. Strong bases like sodium tert-butoxide are often required to deprotonate the amine and facilitate the catalytic cycle. The ligand also plays a crucial role in preventing catalyst deactivation and promoting reductive elimination. Bulky, electron-rich biarylphosphine ligands such as RuPhos or XPhos are generally effective for the amination of heteroaryl halides. Anhydrous and deoxygenated conditions are critical for the success of this reaction, as both the catalyst and the strong base are sensitive to air and moisture.

Trustworthiness: The progress of the reaction can be monitored by the consumption of the starting materials (4-Bromo-3-chloro-5-fluoropyridine and the amine) and the appearance of a new product with the corresponding mass in LC-MS analysis. Successful mono-amination at the C4-position will be evident from the retention of the chlorine and fluorine atoms in the product.

Protocol 2: Selective Buchwald-Hartwig Amination at the C4-Position

Materials:

  • 4-Bromo-3-chloro-5-fluoropyridine HCl

  • Primary or secondary amine (1.1-1.5 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.0 equivalents)

  • Anhydrous, degassed toluene or dioxane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add sodium tert-butoxide (1.5-2.0 equivalents).

  • Add 4-Bromo-3-chloro-5-fluoropyridine HCl (1 equivalent), Pd₂(dba)₃ (1-2 mol%), and RuPhos (2-4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene or dioxane, followed by the amine (1.1-1.5 equivalents) via syringe.

  • Heat the reaction mixture to 90-110 °C and stir vigorously for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-3-chloro-5-fluoropyridine.

Buchwald_Hartwig_Logical_Relationship cluster_reactants Starting Materials cluster_catalysis Catalytic System cluster_conditions Reaction Conditions SM 4-Bromo-3-chloro-5-fluoropyridine HCl Product 4-Amino-3-chloro-5-fluoropyridine SM->Product Amine Primary or Secondary Amine Amine->Product Catalyst Pd₂(dba)₃ / RuPhos Catalyst->Product Enables C-N bond formation Base NaOtBu Base->Product Activates Amine Conditions Anhydrous Toluene/Dioxane 90-110 °C Conditions->Product Provides energy

Caption: Key components for Buchwald-Hartwig amination.

Sequential Functionalization Strategies

The true utility of 4-Bromo-3-chloro-5-fluoropyridine HCl in medicinal chemistry lies in the ability to perform sequential cross-coupling reactions. After the initial selective functionalization at the C4-position, the less reactive C-Cl bond at the C3-position can be targeted under more forcing conditions or with a more active catalyst system. This allows for the controlled and predictable synthesis of tri-substituted pyridines with diverse functionalities at the 3 and 4-positions, which is a common strategy in the development of kinase inhibitors.

Safety and Handling

As with all halogenated aromatic compounds, 4-Bromo-3-chloro-5-fluoropyridine HCl should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.

References

  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. VCU Innovation Gateway. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

Sources

Method

Application Note: Regioselective Functionalization of 3-Chloro-5-Fluoropyridine

Topic: Regioselective functionalization of 3-chloro-5-fluoropyridine scaffold Content Type: Application Notes and Protocols Executive Summary The 3-chloro-5-fluoropyridine scaffold represents a "privileged structure" in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselective functionalization of 3-chloro-5-fluoropyridine scaffold Content Type: Application Notes and Protocols

Executive Summary

The 3-chloro-5-fluoropyridine scaffold represents a "privileged structure" in modern medicinal chemistry.[1][2] Its utility stems from the distinct electronic and steric properties of the halogen substituents: the chlorine atom serves as a reactive handle for cross-coupling, the fluorine atom modulates metabolic stability and pKa, and the pyridine nitrogen provides hydrogen-bond acceptor capability.[1]

This guide details the regioselective functionalization of this scaffold. Unlike simple pyridines, the 3,5-dihalogenation pattern dictates a specific reactivity landscape.[1] We define two primary, orthogonal workflows:

  • C4-Lithiation: Exploiting the "combined inductive effect" for Directed Ortho Metalation (DoM).

  • C3-Cross Coupling: Leveraging chemoselective oxidative addition of Palladium into the C-Cl bond over the C-F bond.[1][2]

Structural Analysis & Reactivity Map

To design effective protocols, one must understand the electronic pressures on the pyridine ring.[1]

  • Position 3 (Cl): The site of Cross-Coupling . The C-Cl bond (BDE ~95 kcal/mol) is weaker than the C-F bond (BDE ~115 kcal/mol), allowing selective Pd-catalyzed functionalization.[1][2]

  • Position 4 (H): The site of Deprotonation . This proton is flanked by two electron-withdrawing halogens (Cl and F).[1][2] The combined inductive effect (

    
    ) makes C4 significantly more acidic (pKa ~26) than C2 or C6 (pKa ~32-34).[1][2]
    
  • Position 5 (F): The Metabolic Blocker .[2] The C-F bond is generally inert to standard coupling conditions, serving to block metabolic soft spots or modulate lipophilicity.[1]

  • Position 2/6: Sites for Nucleophilic Attack (only under forcing conditions or via Minisci radical reactions), generally less reactive in this specific scaffold compared to C4-lithiation.[1][2]

Visualization: Reactivity Logic

ReactivityMap Scaffold 3-Chloro-5-Fluoropyridine C4 C4 Position (Most Acidic Proton) Scaffold->C4 Inductive Activation C3 C3 Position (Reactive C-Cl Bond) Scaffold->C3 Weaker Bond C5 C5 Position (Inert C-F Bond) Scaffold->C5 Strong Bond Action_Lith Directed Ortho Metalation (DoM) Reagent: LDA/LiTMP C4->Action_Lith -78°C Action_Suzuki Suzuki/Buchwald Coupling Reagent: Pd(0) Catalyst C3->Action_Suzuki Chemoselective Action_Block Metabolic Stability Late-Stage Modification C5->Action_Block

Caption: Electronic map defining the orthogonal reactivity sites of the 3-chloro-5-fluoropyridine scaffold.

Protocol 1: C4-Regioselective Lithiation (C-H Activation)[1][2]

Objective: Introduce electrophiles (aldehydes, iodides, formyl groups) selectively at the C4 position.[1]

Mechanistic Insight: The use of LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is critical.[1] These bulky, non-nucleophilic bases avoid nucleophilic attack at the C2/C6 positions (a common side reaction with n-BuLi).[1][2] The lithiation occurs exclusively at C4 due to the synergistic acidifying effect of the adjacent Cl and F atoms [1].[1]

Experimental Workflow

Reagents:

  • Substrate: 3-Chloro-5-fluoropyridine (1.0 equiv)[1][2]

  • Base: LDA (1.1 equiv) [Freshly prepared or commercial high-quality solution]

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Electrophile: DMF, I2, or Alkyl Halide (1.2–1.5 equiv)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Add anhydrous THF.

  • Cooling: Cool the THF to -78 °C (Dry ice/Acetone bath).

  • Base Addition: Add LDA solution dropwise via syringe. Stir for 10 minutes to ensure thermal equilibrium.

  • Substrate Addition: Dissolve 3-chloro-5-fluoropyridine in a minimal amount of THF and add dropwise to the LDA solution at -78 °C.

    • Critical Checkpoint: The solution may turn yellow/orange, indicating the formation of the pyridyl-lithium species.[1]

    • Timing: Stir for 30–45 minutes at -78 °C. Do NOT allow the temperature to rise, or the "Halogen Dance" (migration of the lithium) or decomposition may occur.[1]

  • Trapping: Add the electrophile (e.g., DMF for formylation) dropwise.[1][2]

  • Quench: After 30 minutes, quench with saturated NH4Cl solution while still cold, then allow to warm to room temperature.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Data: Electrophile Scope & Yields

ElectrophileProduct (C4-Substituted)Yield (%)Notes
DMF3-Chloro-5-fluoroisonicotinaldehyde85-92%Rapid trapping; very stable.[1][2]
Iodine (I2)3-Chloro-5-fluoro-4-iodopyridine78-85%Iodine solution must be anhydrous.[1][2]
CO2 (g)3-Chloro-5-fluoroisonicotinic acid80%Bubble gas or pour onto dry ice.[1][2]
MeSSMe3-Chloro-5-fluoro-4-(methylthio)pyridine75%Precursor for sulfoxides.[1][2]

Protocol 2: C3-Chemoselective Cross-Coupling[1][2]

Objective: Functionalize the C3-Chlorine bond while preserving the C5-Fluorine bond.[1][2]

Mechanistic Insight: Palladium(0) undergoes oxidative addition into C-Cl bonds significantly faster than C-F bonds.[2] However, 3-chloropyridines are electronically deactivated compared to chlorobenzenes.[1][2] Therefore, electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, or dppf) are required to facilitate the oxidative addition step [2].[1]

Experimental Workflow (Suzuki-Miyaura)

Reagents:

  • Substrate: 3-Chloro-5-fluoropyridine (1.0 equiv)[1][2]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (3–5 mol%) OR Pd2(dba)3 / XPhos[1][2]

  • Base: K2CO3 or Cs2CO3 (2.0 equiv)[2]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1][2]

Step-by-Step Procedure:

  • Degassing: Combine substrate, boronic acid, and base in a reaction vial. Add solvent.[1][2][3][4] Sparge with Argon for 10 minutes (removal of O2 is critical to prevent homocoupling).[2]

  • Catalyst Addition: Add the Pd catalyst quickly to minimize air exposure. Cap the vial.

  • Reaction: Heat to 80–90 °C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[1][2] The C-F bond should remain intact (M+H will correspond to the coupling product containing F).

  • Workup: Filter through a Celite pad to remove Pd black.[1][2] Dilute with water and extract with EtOAc.[2]

Troubleshooting Table:

ObservationProbable CauseSolution
Low Conversion Oxidative addition is too slow.[1][2]Switch to XPhos Pd G2 or Pd(tBu3P)2 .[2] Increase temp to 100°C.
De-fluorination Catalyst too reactive or temp too high.[1][2]Lower temp to 60-70°C. Avoid ligands like BrettPhos which can activate C-F in some cases.[1][2]
Protodehalogenation "Reduction" of C-Cl to C-H.[2]Use anhydrous solvents (Dioxane) and anhydrous base (K3PO4).[2]

Sequential Functionalization Strategy

For advanced library generation, these protocols can be sequenced. The order of operations is critical.

Recommended Sequence:

  • Step 1: C4-Lithiation. Introduce the C4 substituent first.[2] The C-Cl and C-F handles remain for subsequent steps.

  • Step 2: C3-Coupling. Use the C-Cl handle for Suzuki coupling.[1][2]

    • Note: If you couple at C3 first, the acidity of C4 changes (influenced by the new aryl group), and steric hindrance may impede subsequent lithiation.[1] Therefore, C4 functionalization is recommended as the first step [3].[1]

Visualization: Sequential Workflow

SequentialWorkflow Start 3-Chloro-5-Fluoropyridine Step1 Step 1: C4-Lithiation (LDA, -78°C, Electrophile) Start->Step1 Regioselective Intermed 4-Substituted-3-Cl-5-F-Pyridine Step1->Intermed Step2 Step 2: C3-Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Intermed->Step2 Chemoselective Final Multisubstituted Pyridine Scaffold (Drug Candidate) Step2->Final

Caption: Optimal sequential workflow: C4-Lithiation followed by C3-Cross Coupling prevents steric clashes.

References

  • Schlosser, M., et al. "Regioselective ortho-lithiation of halopyridines."[1][2] Tetrahedron Letters, vol. 37, no. 36, 1996, pp. 6551-6554.[1][2][5] Link[1][2][5]

  • BenchChem Application Note. "Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2-methoxypyridine." BenchChem, 2025.[1][2] Link[1][2]

  • Gros, P. C., et al. "Regioselective lithiation of 3-chloro-2-ethoxypyridine and subsequent transmetalation."[1][2] Journal of Organic Chemistry, 2018.[1] Link[1][2]

  • Sigma-Aldrich. "Product Specification: 3-Chloro-5-fluoropyridine."[1][2][3] Merck KGaA, 2025.[1][2] Link

Sources

Application

Scalable Synthesis of 4-Bromo-3-chloro-5-fluoropyridine Hydrochloride: An Application Note and Protocol Guide

Introduction: The Significance of Polysubstituted Pyridines in Modern Chemistry Polysubstituted pyridines are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties and abil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Polysubstituted Pyridines in Modern Chemistry

Polysubstituted pyridines are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties and ability to participate in a wide array of chemical transformations make them invaluable building blocks for the synthesis of complex molecules. Among these, 4-Bromo-3-chloro-5-fluoropyridine hydrochloride stands out as a highly functionalized intermediate, offering multiple points for diversification in the development of novel pharmaceuticals and agrochemicals. The strategic placement of three different halogen atoms on the pyridine ring provides a versatile platform for selective cross-coupling reactions and nucleophilic substitutions, enabling the precise construction of target molecules.

This comprehensive guide provides a detailed exploration of scalable synthetic methods for the preparation of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride. We will delve into the strategic considerations behind the chosen synthetic pathway, offer detailed, step-by-step protocols, and provide insights into process optimization and safety. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who require a robust and scalable method for accessing this key intermediate.

Proposed Scalable Synthetic Strategy

The synthesis of a polysubstituted pyridine such as 4-Bromo-3-chloro-5-fluoropyridine hydrochloride requires a carefully planned, multi-step approach to ensure high regioselectivity and overall yield. After a thorough review of the available literature on pyridine chemistry, we propose a scalable synthetic route commencing from a readily available starting material, 4-aminopyridine. This strategy prioritizes cost-effectiveness, scalability, and the use of well-established chemical transformations.

The proposed synthetic pathway can be visualized as follows:

Synthetic_Pathway A 4-Aminopyridine B 4-Fluoropyridine A->B Diazotization/ Fluorination C 3-Chloro-5-fluoropyridine B->C Regioselective Chlorination D 4-Bromo-3-chloro-5-fluoropyridine C->D Regioselective Bromination E 4-Bromo-3-chloro-5-fluoropyridine Hydrochloride D->E HCl Salt Formation

Caption: Proposed multi-step synthesis of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride.

This pathway is designed to introduce the halogen substituents in a specific order to leverage their directing effects on subsequent electrophilic aromatic substitution reactions.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Fluoropyridine from 4-Aminopyridine

The initial step involves the conversion of 4-aminopyridine to 4-fluoropyridine via a diazotization reaction followed by fluorination, a transformation akin to the Balz-Schiemann reaction. This method is well-documented and can be performed on a large scale.[1]

Protocol 1: Diazotization and Fluorination

Materials:

  • 4-Aminopyridine

  • Hydrofluoroboric acid (HBF₄, 48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer and a thermometer, charge 4-aminopyridine (1.0 eq).

  • Carefully add hydrofluoroboric acid (4.0 eq) while maintaining the temperature below 30 °C.

  • Cool the resulting solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

  • Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 2 volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain crude 4-fluoropyridine.

  • The crude product can be purified by distillation.

Expected Yield: 60-70%

Part 2: Regioselective Chlorination of 4-Fluoropyridine

The introduction of a chlorine atom at the 3-position of 4-fluoropyridine is a critical step. The fluorine atom at the 4-position and the nitrogen atom in the pyridine ring will influence the regioselectivity of the electrophilic chlorination. While direct halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, various methods have been developed to achieve this transformation.[2][3][4] A vapor-phase chlorination in the presence of a suitable catalyst is a scalable industrial method.[5]

Protocol 2: Vapor-Phase Chlorination

Materials:

  • 4-Fluoropyridine

  • Chlorine gas (Cl₂)

  • Activated carbon or a suitable metal chloride catalyst (e.g., FeCl₃, CuCl₂)

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Set up a tube furnace reactor packed with the chosen catalyst.

  • Heat the reactor to the desired temperature (typically 200-400 °C).

  • Vaporize 4-fluoropyridine by heating and pass it through the reactor along with a stream of chlorine gas diluted with an inert gas.

  • The molar ratio of 4-fluoropyridine to chlorine should be optimized to favor mono-chlorination.

  • The product stream exiting the reactor is cooled to condense the chlorinated pyridines.

  • The crude product is then purified by fractional distillation to isolate 3-chloro-5-fluoropyridine.

Note: This procedure requires specialized equipment and should be performed with extreme caution due to the use of chlorine gas at high temperatures.

Part 3: Regioselective Bromination of 3-Chloro-5-fluoropyridine

The final halogenation step is the introduction of a bromine atom at the 4-position. The existing chloro and fluoro substituents will direct the incoming electrophile. Electrophilic aromatic bromination is a common method to prepare aryl bromides.[6][7]

Protocol 3: Electrophilic Bromination

Materials:

  • 3-Chloro-5-fluoropyridine

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Sulfuric acid or another suitable Lewis acid catalyst

  • An appropriate solvent (e.g., dichloromethane, acetic acid)

Procedure:

  • Dissolve 3-chloro-5-fluoropyridine (1.0 eq) in the chosen solvent in a reaction vessel.

  • If using a catalyst, add it to the solution.

  • Cool the mixture to 0-5 °C.

  • Slowly add the brominating agent (NBS or Br₂, 1.0-1.2 eq) portion-wise or dropwise, maintaining the low temperature.

  • Allow the reaction to stir at a controlled temperature until completion (monitor by TLC or GC-MS).

  • Quench the reaction with a suitable reducing agent if bromine was used (e.g., sodium thiosulfate solution).

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-bromo-3-chloro-5-fluoropyridine.

Part 4: Formation of 4-Bromo-3-chloro-5-fluoropyridine Hydrochloride

The final step is the formation of the hydrochloride salt, which often improves the stability and handling of the pyridine derivative. This is a straightforward acid-base reaction.[8][9][10]

Protocol 4: Hydrochloride Salt Formation

Materials:

  • 4-Bromo-3-chloro-5-fluoropyridine

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Anhydrous hydrogen chloride (gas or a solution in a suitable solvent like diethyl ether or isopropanol)

Procedure:

  • Dissolve the purified 4-bromo-3-chloro-5-fluoropyridine in anhydrous diethyl ether.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution as a white solid.

  • Continue the addition of HCl until no further precipitation is observed.

  • Filter the solid product, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 4-Bromo-3-chloro-5-fluoropyridine hydrochloride.

Data Presentation and Characterization

The successful synthesis of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride should be confirmed through various analytical techniques.

Analysis Expected Results
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR Characteristic shifts for the pyridine ring protons
¹³C NMR Distinct signals for the carbon atoms of the substituted pyridine ring
¹⁹F NMR A singlet corresponding to the fluorine atom
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the free base and fragmentation pattern
Elemental Analysis Percentages of C, H, N, Br, Cl, F consistent with the molecular formula

Workflow Visualization

The overall experimental workflow can be summarized in the following diagram:

Experimental_Workflow Start Start: 4-Aminopyridine Step1 Protocol 1: Diazotization & Fluorination Start->Step1 Intermediate1 Intermediate: 4-Fluoropyridine Step1->Intermediate1 Step2 Protocol 2: Regioselective Chlorination Intermediate1->Step2 Intermediate2 Intermediate: 3-Chloro-5-fluoropyridine Step2->Intermediate2 Step3 Protocol 3: Regioselective Bromination Intermediate2->Step3 Intermediate3 Intermediate: 4-Bromo-3-chloro-5-fluoropyridine Step3->Intermediate3 Step4 Protocol 4: HCl Salt Formation Intermediate3->Step4 End Final Product: 4-Bromo-3-chloro-5-fluoropyridine Hydrochloride Step4->End

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion and Future Outlook

The synthetic route detailed in this application note provides a scalable and logical approach to the synthesis of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride. By leveraging well-established transformations and considering the regiochemical outcomes of each step, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. Further optimization of reaction conditions, particularly for the halogenation steps, may lead to improved yields and scalability. The application of flow chemistry could also be explored to enhance the safety and efficiency of the process, especially for the handling of hazardous reagents like chlorine gas.

References

  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Retrieved from [Link]

  • Selingo, J. D., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]

  • Science. (2022). Selective meta-Halogenation of Pyridines. Retrieved from [Link]

  • Nature Communications. (2021). Deaminative chlorination of aminoheterocycles. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]

  • Journal of Chemical Education. (1955). Preparation of anhydrous pyridine hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 3-chloro-5-trifluoromethylpyridines.
  • Google Patents. (n.d.). Method for cleanly preparing high-purity pyridine hydrochloride.
  • Google Patents. (n.d.). A kind of synthetic method of pyridine hydrochloride.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Google Patents. (n.d.). Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Nature Communications. (2024). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. Retrieved from [Link]

  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

  • Journal of Organic Chemistry. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of fluorinated pyridines.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • PubMed. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2-amino-4-fluoropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-fluoropyridine. Retrieved from [Link]

  • PubMed. (2014). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. Retrieved from [Link]

  • PubMed. (2024). Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic. Retrieved from [Link]

  • PMC. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Bromo-2-chloro-5-fluoropyridine: Your Key to Advanced Organic Synthesis from China. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Retrieved from [Link]

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Method

Application Note &amp; Protocol: Efficient Conversion of 4-Bromo-3-chloro-5-fluoropyridine HCl to its Free Base for Synthetic Applications

Abstract This document provides a comprehensive guide for the quantitative conversion of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride (HCl), a valuable heterocyclic building block, to its corresponding free base. Pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative conversion of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride (HCl), a valuable heterocyclic building block, to its corresponding free base. Pyridinium salts offer enhanced stability and handling properties, making them ideal for storage. However, the free base is often the required reactive species for subsequent synthetic transformations, such as cross-coupling reactions or nucleophilic substitutions. This guide details a robust, field-proven protocol for this acid-base conversion, emphasizing the chemical principles behind reagent selection and procedural steps to ensure high yield and purity. It is intended for researchers, chemists, and drug development professionals who utilize halogenated pyridine derivatives in their synthetic workflows.

Chemical Principles and Strategic Considerations

The Underlying Acid-Base Chemistry

The starting material, 4-Bromo-3-chloro-5-fluoropyridine HCl, is a pyridinium salt. The nitrogen atom of the pyridine ring, possessing a lone pair of electrons, acts as a Lewis base and is protonated by hydrochloric acid to form a stable, water-soluble salt.[1][2] The conversion to the free base is a straightforward deprotonation reaction.

The pyridine ring is substituted with three electron-withdrawing halogen atoms (Bromo, Chloro, Fluoro). These substituents significantly decrease the electron density on the nitrogen atom through inductive effects, rendering the 4-Bromo-3-chloro-5-fluoropyridine a weaker base than unsubstituted pyridine.[3] Consequently, its conjugate acid, the pyridinium salt, is more acidic. This electronic property dictates the choice of base for deprotonation; a relatively mild base is sufficient and preferable to avoid potential side reactions.

Rationale for Reagent and System Selection

Choice of Base: The primary consideration is to select a base strong enough to deprotonate the pyridinium ion completely without initiating unwanted side reactions, such as nucleophilic aromatic substitution (SNAr). The electron-withdrawing halogens that decrease the nitrogen's basicity also activate the pyridine ring's carbon atoms for nucleophilic attack.[2]

  • Recommended Bases: Saturated aqueous solutions of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are ideal. They are sufficiently alkaline to neutralize the pyridinium HCl salt but mild enough to prevent SNAr reactions. Potassium carbonate can be particularly effective for salting out the product from the aqueous layer.[4]

  • Bases to Avoid: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be avoided. They pose a significant risk of displacing the halogen substituents, leading to undesired byproducts.

Solvent System: A biphasic system consisting of water and a water-immiscible organic solvent is optimal. This approach allows the water-soluble HCl salt to react at the aqueous-organic interface, with the resulting water-insoluble free base being immediately extracted into the organic phase. This in-situ extraction drives the reaction to completion according to Le Châtelier's principle and simplifies the subsequent workup.

  • Aqueous Phase: Deionized water is used to dissolve the starting pyridinium salt.

  • Organic Phase: Ethyl acetate (EtOAc) is a highly recommended solvent due to its excellent solvating power for the free base, moderate polarity, and ease of removal under reduced pressure. Dichloromethane (DCM) is another suitable alternative.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier Example
4-Bromo-3-chloro-5-fluoropyridine HCl≥97% PuritySigma-Aldrich, BLD Pharm
Sodium Bicarbonate (NaHCO₃)Reagent GradeStandard Supplier
Ethyl Acetate (EtOAc)ACS Grade or higherStandard Supplier
Deionized Water (H₂O)Type II or higherIn-house
Brine (Saturated Aqueous NaCl)N/APrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous GranularStandard Supplier
Separatory Funnel (appropriate volume)GlassStandard Supplier
Erlenmeyer FlasksGlassStandard Supplier
Magnetic Stirrer and Stir BarN/AStandard Supplier
Rotary EvaporatorN/AStandard Supplier
Thin-Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Standard Supplier
Step-by-Step Procedure for Free Base Conversion

(Based on a 5.0 g scale)

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 4-Bromo-3-chloro-5-fluoropyridine HCl (5.0 g, 20.2 mmol) in deionized water (50 mL). Stir until a clear solution is obtained.

  • Addition of Organic Solvent: Transfer the aqueous solution to a 500 mL separatory funnel. Add ethyl acetate (100 mL) to the funnel.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (~80 mL) to the separatory funnel in small portions.

    • Scientist's Note: Vigorous effervescence (CO₂ evolution) will occur. Add the bicarbonate solution slowly and vent the separatory funnel frequently and carefully by inverting it and opening the stopcock to release the pressure.[5] Continue addition until the effervescence ceases, indicating the neutralization is complete.

  • Confirmation of pH: After the gas evolution has stopped, check the pH of the aqueous layer using pH paper. It should be basic (pH ≥ 8). If not, add more bicarbonate solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically. Allow the layers to separate completely.

  • Phase Separation: Drain the lower aqueous layer and collect the upper organic layer (ethyl acetate).

  • Re-extraction: Return the aqueous layer to the separatory funnel and extract again with fresh ethyl acetate (2 x 50 mL) to maximize the recovery of the product. Combine all organic extracts.

  • Washing: Wash the combined organic layers sequentially with:

    • Deionized water (1 x 50 mL)

    • Saturated brine solution (1 x 50 mL)

    • Scientist's Note: The brine wash helps to remove residual water from the organic phase and aids in breaking any emulsions that may have formed.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl the flask; if the Na₂SO₄ clumps together, add more until some remains free-flowing. Let it stand for 15-20 minutes.

  • Isolation: Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh ethyl acetate to ensure quantitative transfer.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. The product, 4-Bromo-3-chloro-5-fluoropyridine free base, should be obtained as a solid.[6]

  • Final Drying: Dry the isolated solid under high vacuum for several hours to remove any residual solvent.

Reaction Monitoring by TLC
  • Mobile Phase: 30% Ethyl Acetate in Hexanes.

  • Visualization: UV light (254 nm).

  • Procedure: Spot the starting HCl salt (dissolved in a drop of methanol), the reaction mixture (organic layer), and a co-spot on the TLC plate.

  • Expected Result: The HCl salt is highly polar and will remain at the baseline (Rf ≈ 0). The free base is significantly less polar and will move up the plate (Rf > 0.5). The reaction is complete when the baseline spot corresponding to the starting material is no longer visible in the organic layer lane.

Characterization and Quality Control

Expected Yield and Physical Properties
PropertyExpected Value
Theoretical Yield 4.25 g (for a 5.0 g starting scale)
Typical Yield >95%
Appearance White to off-white solid[6]
Molecular Formula C₅H₂BrClFN[7]
Molecular Weight 210.43 g/mol [7]
Analytical Methods for Structural Verification
MethodExpected Result
¹H NMR Two signals in the aromatic region, corresponding to the two protons on the pyridine ring.
¹³C NMR Five distinct signals for the five carbon atoms of the pyridine ring.
¹⁹F NMR A single signal corresponding to the fluorine atom.
MS (EI/ESI) A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (210.43), showing a characteristic isotopic pattern for one bromine and one chlorine atom.
Melting Point A sharp melting point consistent with a pure compound. Compare with the value from the Certificate of Analysis if available.

Application Notes & Troubleshooting

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all chemicals inside a certified chemical fume hood. The halogenated pyridine may be an irritant.[6]

  • Stability and Storage: The free base is generally less stable than its HCl salt. Store the product under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C) to prevent potential degradation over time.[6]

  • Scalability: The protocol is robust and can be scaled. For larger scales, ensure efficient stirring during neutralization and allow for adequate cooling if any exotherm is observed.

Troubleshooting Guide
ProblemPossible CauseRecommended Solution
Incomplete Reaction (TLC) Insufficient base added.Add more bicarbonate solution until the aqueous phase is confirmed to be basic (pH ≥ 8). Ensure vigorous mixing between the two phases.
Persistent Emulsion Agitation during extraction was too vigorous.Allow the mixture to stand undisturbed for a longer period. Add a small amount of brine and swirl gently. If persistent, filter the entire mixture through a pad of Celite.
Low Yield Incomplete extraction; product loss during transfers.Perform additional extractions of the aqueous layer (e.g., a total of 3-4 times). Ensure all vessels are rinsed during transfers.
Product is an Oil/Gummy Residual solvent or water; potential impurity.Dry the product under high vacuum for an extended period. If it remains an oil, consider purification by column chromatography on silica gel.

Visual Summaries and Workflows

Chemical Reaction Scheme

Caption: Acid-base conversion of the pyridinium HCl salt to its free base.

Experimental Workflow

Sources

Application

Application Notes and Protocols for C-H Activation Strategies Involving 4-Bromo-3-chloro-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge and Opportunity of Functionalizing Polyhalogenated Pyridines The pyridine scaffold is a cornerstone in medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of Functionalizing Polyhalogenated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, present in numerous FDA-approved drugs and functional materials.[1] Among these, polyhalogenated pyridines such as 4-Bromo-3-chloro-5-fluoropyridine are valuable building blocks, offering multiple points for diversification.[2] Traditional cross-coupling reactions, while powerful, necessitate pre-functionalization (e.g., organometallic reagents), adding steps and generating waste. Direct C-H activation, the selective transformation of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond, represents a more atom-economical and sustainable approach to molecular synthesis.[3][4][5][6]

However, the C-H activation of 4-Bromo-3-chloro-5-fluoropyridine presents a formidable challenge. The pyridine ring is inherently electron-deficient, which can disfavor certain C-H activation mechanisms.[7] Furthermore, the presence of three distinct halogen atoms introduces issues of regioselectivity and potential for competing C-Hal bond activation.[8] This guide provides an in-depth analysis of potential C-H activation strategies for this substrate, offering detailed protocols grounded in established mechanistic principles for researchers seeking to unlock its synthetic potential.

Understanding the Reactivity Landscape of 4-Bromo-3-chloro-5-fluoropyridine

The reactivity of 4-Bromo-3-chloro-5-fluoropyridine in C-H activation is governed by several factors:

  • Electron-Deficient Nature : The nitrogen atom and three electronegative halogens withdraw electron density from the pyridine ring, making the C-H bonds less susceptible to electrophilic cleavage.[7]

  • Regioselectivity : The molecule possesses two C-H bonds at the C-2 and C-6 positions. The electronic and steric environment around these positions will dictate the site of activation. The fluorine at C-5 and chlorine at C-3 create a sterically hindered environment, potentially favoring activation at the less hindered C-6 position.

  • Competing C-Hal Activation : The C-Br and C-Cl bonds are susceptible to oxidative addition by low-valent transition metal catalysts, a common pathway in cross-coupling reactions.[9][10] Successful C-H activation requires conditions that favor this pathway over C-Hal cleavage.

Palladium-Catalyzed C-H Activation: A Versatile Approach

Palladium catalysis is a workhorse in C-H functionalization, often proceeding through a concerted metalation-deprotonation (CMD) pathway.[11] For electron-deficient pyridines, this pathway is often facilitated by a directing group or occurs at the most acidic C-H bond.

Proposed Strategy: Direct Arylation

Direct arylation of the C-H bonds of 4-Bromo-3-chloro-5-fluoropyridine with aryl halides is a promising strategy. The choice of catalyst, ligand, and base is critical to favor C-H activation over C-Br or C-Cl oxidative addition.

G cluster_0 Catalytic Cycle Pd(II) Pd(II) CMD Concerted Metalation-Deprotonation Pd(II)->CMD + Substrate Substrate 4-Bromo-3-chloro-5-fluoropyridine Substrate->CMD Palladacycle Palladacycle Intermediate CMD->Palladacycle Oxidative_Addition Oxidative Addition Palladacycle->Oxidative_Addition + Ar-X Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Pd(IV) Pd(IV) Intermediate Oxidative_Addition->Pd(IV) Reductive_Elimination Reductive Elimination Pd(IV)->Reductive_Elimination Reductive_Elimination->Pd(II) Regeneration Product Arylated Pyridine Reductive_Elimination->Product

Caption: Proposed Palladium-Catalyzed C-H Arylation Cycle.

Protocol 1: Palladium-Catalyzed Direct Arylation

Materials:

  • 4-Bromo-3-chloro-5-fluoropyridine

  • Aryl bromide of choice

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Anhydrous N,N-dimethylacetamide (DMA)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-3-chloro-5-fluoropyridine (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PCy₃·HBF₄ (0.04 mmol, 4 mol%).

  • Add K₂CO₃ (1.5 mmol) and PivOH (0.3 mmol, 30 mol%).

  • Add anhydrous DMA (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Rationale for Conditions:

  • Pd(OAc)₂ : A common and effective palladium precursor.[11]

  • PCy₃·HBF₄ : An electron-rich and bulky phosphine ligand that can promote C-H activation.

  • PivOH : Acts as a proton shuttle in the concerted metalation-deprotonation step, often accelerating the reaction.[11]

  • K₂CO₃ : A suitable base for the CMD pathway.

  • DMA : A high-boiling polar aprotic solvent suitable for this type of reaction.

Rhodium and Iridium-Catalyzed C-H Activation

Rhodium(III) and Iridium(III) catalysts are particularly effective for C-H activation, often operating through a more electrophilic pathway.[12][13][14] These catalysts are frequently used with a directing group to ensure high regioselectivity. In the absence of a strong directing group on 4-Bromo-3-chloro-5-fluoropyridine, the inherent coordinating ability of the pyridine nitrogen can be exploited.

Proposed Strategy: C-H Olefination

The coupling of the pyridine C-H bond with an activated olefin, such as an acrylate, is a feasible transformation. The pyridine nitrogen can act as a transient directing group, facilitating cyclometalation.

G cluster_1 Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Substrate, Catalyst, Ligand, Base, Solvent Setup->Reagents Heating Heating and Stirring (Specified Temp & Time) Reagents->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General Experimental Workflow for C-H Activation.

Protocol 2: Rhodium-Catalyzed C-H Olefination

Materials:

  • 4-Bromo-3-chloro-5-fluoropyridine

  • n-Butyl acrylate

  • [RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Acetic acid (AcOH)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a sealed vial, combine 4-Bromo-3-chloro-5-fluoropyridine (0.5 mmol), n-butyl acrylate (1.0 mmol), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%), and AgSbF₆ (0.05 mmol, 10 mol%).

  • Add anhydrous DCE (2 mL) and acetic acid (1.0 mmol).

  • Seal the vial and heat the mixture at 80 °C for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Filter through a short plug of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate and purify the residue by flash chromatography on silica gel.

Rationale for Conditions:

  • [RhCp*Cl₂]₂ : A highly effective catalyst for C-H activation, known for its robustness.[15][16]

  • AgSbF₆ : Acts as a halide scavenger to generate the active cationic Rh(III) species.[15]

  • AcOH : Can serve as a proton shuttle and improve catalytic turnover.

  • DCE : A common solvent for Rh-catalyzed C-H functionalization.

Photoredox-Catalyzed C-H Activation: A Mild Alternative

Visible-light photoredox catalysis offers a mild and often complementary approach to transition-metal-catalyzed C-H activation.[17][18][19] This strategy typically involves the generation of radical intermediates that can engage in C-H functionalization.

Proposed Strategy: Minisci-Type Reaction

A Minisci-type reaction, involving the addition of a radical to the protonated pyridine ring, is a plausible strategy. Given the electron-deficient nature of 4-Bromo-3-chloro-5-fluoropyridine, it is an excellent candidate for this type of transformation.

G cluster_2 Photoredox Minisci-Type Reaction PC Photocatalyst PC_excited Excited PC* PC->PC_excited hv Light Visible Light (hv) SET Single Electron Transfer PC_excited->SET + R-X Radical_Precursor Radical Precursor (R-X) Radical_Precursor->SET Radical Radical (R.) SET->Radical Addition Radical Addition Radical->Addition + Protonated Pyridine Pyridine Protonated Pyridine Pyridine->Addition Radical_Adduct Radical Adduct Addition->Radical_Adduct Oxidation Oxidation Radical_Adduct->Oxidation Product Functionalized Pyridine Oxidation->Product

Caption: Generalized Photoredox Minisci-Type Reaction Pathway.

Protocol 3: Photoredox-Catalyzed Alkylation

Materials:

  • 4-Bromo-3-chloro-5-fluoropyridine

  • A suitable radical precursor (e.g., a carboxylic acid or alkyl halide)

  • An iridium or ruthenium-based photocatalyst (e.g., Ir(ppy)₃ or Ru(bpy)₃(PF₆)₂)

  • An oxidant (e.g., potassium persulfate)

  • An acid (e.g., trifluoroacetic acid, TFA)

  • A suitable solvent (e.g., acetonitrile or DMSO)

Procedure:

  • To a vial, add 4-Bromo-3-chloro-5-fluoropyridine (0.3 mmol), the carboxylic acid (0.6 mmol), and the photocatalyst (1-2 mol%).

  • Add the oxidant (e.g., K₂S₂O₈, 0.6 mmol) and TFA (0.45 mmol).

  • Add the solvent (3 mL) and degas the mixture with an inert gas for 15 minutes.

  • Seal the vial and place it in front of a blue LED lamp, ensuring stirring.

  • Irradiate for 12-24 hours at room temperature.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Rationale for Conditions:

  • Photocatalyst : Ir or Ru complexes are commonly used to generate radicals from various precursors under visible light irradiation.[17]

  • Acid (TFA) : Protonation of the pyridine nitrogen increases its electrophilicity, facilitating radical addition.

  • Oxidant : Required to regenerate the photocatalyst and to oxidize the radical adduct to the final product.

Data Summary

Protocol Catalyst System Coupling Partner Key Additives Solvent Temperature
1 Pd(OAc)₂ / PCy₃·HBF₄Aryl bromideK₂CO₃, PivOHDMA100-120 °C
2 [RhCp*Cl₂]₂n-Butyl acrylateAgSbF₆, AcOHDCE80 °C
3 Ir(ppy)₃ or Ru(bpy)₃(PF₆)₂Carboxylic acidK₂S₂O₈, TFAAcetonitrileRoom Temp.

Conclusion

The C-H activation of 4-Bromo-3-chloro-5-fluoropyridine is a challenging yet highly rewarding endeavor. The protocols outlined in this guide, based on palladium, rhodium, and photoredox catalysis, provide rational starting points for researchers. Careful optimization of reaction conditions, including catalyst, ligand, solvent, and temperature, will be crucial for achieving high yields and regioselectivity. The successful functionalization of this versatile building block through C-H activation will undoubtedly pave the way for the discovery of novel pharmaceuticals and advanced materials.

References

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-3-chloro-5-fluoropyridine Hydrochloride

Welcome to the technical support center for the synthesis of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, improve yields, and ensure the highest purity of the final product. The information provided herein is curated from established synthetic protocols and field-proven insights to address common challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing both immediate solutions and the underlying chemical principles.

Q1: My overall yield is consistently low (<60%). What are the most likely causes and how can I improve it?

Low yield in this multi-step synthesis can often be traced back to one or two critical stages: the initial metallation (lithiation) and the subsequent bromination. Product loss during workup and purification is also a common factor.

Core Problem Areas:

  • Inefficient Lithiation: The most common route involves a directed ortho-metallation of a 3-chloro-5-fluoropyridine precursor using a strong base like Lithium Diisopropylamide (LDA). This reaction is highly sensitive to reaction conditions.

    • Moisture and Air: LDA is extremely reactive towards water and oxygen. Inadequate drying of glassware, solvents (especially THF), or the starting material will quench the LDA, reducing the amount available for the desired reaction.

    • Temperature Control: The formation of the lithiated intermediate is typically performed at very low temperatures (-78 °C) to prevent side reactions and decomposition. Deviations from this temperature can lead to a significant drop in yield.

    • LDA Quality and Stoichiometry: The exact molarity of commercial or self-prepared LDA solutions can vary. It is crucial to titrate the LDA solution before use to ensure accurate stoichiometry (typically 1.1 to 1.3 equivalents are used).

  • Poorly Controlled Bromination: The introduction of bromine onto the negatively charged pyridine ring is very fast and exothermic.

    • Choice of Brominating Agent: While elemental bromine (Br₂) can be used, it can lead to over-bromination. More controllable sources like 1,2-dibromoethane or N-Bromosuccinimide (NBS) are often preferred.

    • Slow Addition: The brominating agent must be added slowly and at -78 °C to control the exotherm and prevent the formation of regioisomeric and poly-brominated byproducts.[1]

  • Workup and Extraction Losses: The product, 4-Bromo-3-chloro-5-fluoropyridine, is a relatively dense and sometimes oily substance. Emulsion formation during aqueous workup can lead to significant product loss. Furthermore, the free base has some volatility and can be lost if solvents are removed under high vacuum at elevated temperatures.

Troubleshooting Workflow Diagram Here is a logical workflow to diagnose and address low yield issues.

Sources

Optimization

Technical Support Center: 4-Bromo-3-chloro-5-fluoropyridine Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the purification of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride, a critical intermediate in p...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the purification of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride, a critical intermediate in pharmaceutical and agrochemical synthesis.[1] Ensuring the purity of this compound is paramount for the success of subsequent reactions and the quality of the final product. This document is structured to address common challenges through troubleshooting guides and frequently asked questions, grounded in established chemical principles.

Part 1: Understanding the Compound and Common Impurities

Before attempting any purification, it is essential to understand the physicochemical properties of the target compound and the likely impurities. As a hydrochloride salt, 4-Bromo-3-chloro-5-fluoropyridine is generally a crystalline solid with increased polarity and water solubility compared to its freebase form.

Potential Impurities: The impurity profile is heavily dependent on the synthetic route. Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Regioisomers: Positional isomers where the halogen atoms are arranged differently on the pyridine ring. Controlling these is a major concern in pharmaceutical chemistry.[2]

  • Hydrolysis Products: Reaction with residual water can lead to the formation of corresponding pyridone derivatives.

  • Solvent Adducts: Trapped solvent molecules within the crystal lattice.

  • Dehalogenated Species: Byproducts where one or more halogen atoms have been removed.

Property 4-Bromo-3-chloro-5-fluoropyridine Hydrochloride Salt General Impurity Characteristics
Form Typically a solid or oil[1]Crystalline SolidCan be solids or oils
Polarity Moderately PolarHighVaries (often less polar than the HCl salt)
Solubility Soluble in many organic solventsSoluble in polar protic solvents (e.g., water, alcohols), limited solubility in non-polar organic solvents[3]Varies widely
Reactivity The pyridine ring is electron-deficient, susceptible to nucleophilic substitution[4]Generally more stable, but can be hygroscopic[5][6]May be more or less reactive than the target compound

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the handling and purification of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride in a question-and-answer format.

Q1: My isolated product is an off-color (yellow/brown) solid instead of white. What is the likely cause and how can I fix it?

A1: An off-color appearance typically indicates the presence of trace impurities, which could be oxidized byproducts or residual reagents from the synthesis.

  • Causality: Halogenated pyridines can be susceptible to degradation over time, and trace amounts of colored impurities from the synthetic route can become trapped during crystallization.

  • Troubleshooting Steps:

    • Recrystallization: This is the most effective method for removing colored impurities. A solvent system where the hydrochloride salt has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures is ideal. Consider aqueous ethanol or isopropanol.[7]

    • Charcoal Treatment: If recrystallization alone is insufficient, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the product, leading to yield loss.

    • Purity Check: After purification, verify the purity using HPLC-UV (to check for colored impurities) and melting point analysis.

Q2: My yield after recrystallization is extremely low. What am I doing wrong?

A2: Low yield is a common problem in recrystallization and can be attributed to several factors.

  • Causality: The most common reasons are using too much solvent, choosing a solvent in which the compound is too soluble at low temperatures, or premature crystallization during hot filtration.

  • Troubleshooting Steps:

    • Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the solid. Adding solvent in small portions to the heated mixture is a good practice.

    • Solvent System Optimization: If the compound is too soluble even in cold solvent, a mixed-solvent system (antisolvent system) may be necessary. For example, dissolve the compound in a minimal amount of a good solvent (like methanol) and then slowly add a poor solvent (like diethyl ether or ethyl acetate) until turbidity persists.[5][8] Heat to redissolve and then cool slowly.

    • Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.

    • Mother Liquor Recovery: The filtrate (mother liquor) after the first crystallization may still contain a significant amount of dissolved product. Concentrating the mother liquor and cooling it again can yield a second crop of crystals.[7] Note that this second crop may be less pure than the first.

Q3: HPLC analysis of my purified product shows a persistent impurity peak with a similar retention time. How can I remove it?

A3: An impurity with a similar retention time likely has a structure and polarity very close to your target compound, such as a regioisomer.

  • Causality: Regioisomers are notoriously difficult to separate by simple recrystallization due to their similar physicochemical properties.[2]

  • Troubleshooting Steps:

    • Flash Column Chromatography: This is the preferred method for separating compounds with similar polarity.[9][10] Since the hydrochloride salt is highly polar and may not move well on a standard silica gel column, it is often necessary to first neutralize the salt to its freebase form, perform the chromatography, and then reform the salt.

    • Chromatography Conditions:

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used for the freebase.[11]

      • Monitoring: Use Thin Layer Chromatography (TLC) to identify the optimal solvent system before running the column.[9]

    • Salt Reformation: After isolating the pure freebase fractions, dissolve the product in a suitable solvent (like diethyl ether or dichloromethane) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like ether or dioxane to precipitate the pure hydrochloride salt.[6][12]

Q4: The compound appears to be hygroscopic and becomes sticky upon exposure to air. How should I handle and store it?

A4: Pyridine hydrochloride salts are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[6][8]

  • Causality: The ionic nature of the hydrochloride salt has a strong affinity for polar water molecules.

  • Handling and Storage Protocol:

    • Inert Atmosphere: Handle the material in a glove box or under a stream of dry, inert gas (like nitrogen or argon) whenever possible.

    • Drying: Before storage, ensure the material is thoroughly dry. This can be achieved by placing it under high vacuum for several hours.

    • Storage: Store the compound in a tightly sealed container, preferably within a desiccator containing a drying agent like phosphorus pentoxide or anhydrous calcium sulfate.

Part 3: Experimental Protocols & Workflows

Protocol 1: Recrystallization from Aqueous Ethanol

This protocol is suitable for removing less polar impurities and colored byproducts.

  • Dissolution: In a flask, add the crude 4-Bromo-3-chloro-5-fluoropyridine hydrochloride. Add a minimal volume of a 70:30 ethanol:water mixture.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution, but avoid a large excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal (if used) and any insoluble impurities. This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent (the same 70:30 ethanol:water mixture).

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Workflow Visualization

A logical workflow is critical for selecting the appropriate purification strategy.

Purification_Workflow cluster_start Initial Assessment cluster_analysis Purity Analysis cluster_decision Decision Point cluster_purification Purification Methods cluster_end Final Product start Crude Product (4-Bromo-3-chloro-5-fluoropyridine HCl) analysis Analyze Purity (TLC, HPLC, NMR) start->analysis decision Purity Acceptable? analysis->decision recrystallize Recrystallization (Removes polar/colored impurities) decision->recrystallize No (Minor Impurities) chromatography Flash Chromatography (For regioisomers/similar impurities) decision->chromatography No (Major/Isomeric Impurities) end_product Pure Product decision->end_product Yes recrystallize->analysis Re-analyze chromatography->analysis Re-analyze

Caption: Decision tree for selecting a purification method.

References

  • Organic Syntheses Procedure. N-(4-Pyridyl)pyridinium chloride hydrochloride. Available at: [Link]

  • Reddit r/Chempros. Help with 4-Bromopyridine HCl. Available at: [Link]

  • Organic Syntheses Procedure. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Available at: [Link]

  • Reddit r/Chempros. Pyridine hydrochloride demethylation. Available at: [Link]

  • ACS Publications - Organic Letters. Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. Available at: [Link]

  • Journal of Chemical Education. Preparation of anhydrous pyridine hydrochloride. Available at: [Link]

  • Google Patents. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • PubChem. 4-Bromo-3-fluoropyridine. Available at: [Link]

  • PMC. Photoswitchable hydrazones with pyridine-based rotors and halogen substituents. Available at: [Link]

  • Organic Syntheses Procedure. 3-Bromo-4-aminotoluene. Available at: [Link]

  • ChemRxiv. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Available at: [Link]

  • J-STAGE. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]

  • Science. Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available at: [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • Asian Journal of Chemistry. Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Available at: [Link]

  • ACS Publications - Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]

  • Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Available at: [Link]

Sources

Troubleshooting

Troubleshooting regioselectivity in 4-position substitution of pyridines

Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Topic: Troubleshooting Regioselectivity in 4-Position Substitution Status: Operational

Introduction: The "Pi-Deficient" Paradox

Welcome to the Support Hub. You are likely here because direct functionalization of pyridine at the C4 position is notoriously difficult.[1][2]

The Core Problem: Pyridine is a


-deficient heterocycle. The electronegative nitrogen atom pulls electron density, deactivating the ring toward Electrophilic Aromatic Substitution (EAS). When EAS does occur (under harsh conditions), it favors the C3 (meta)  position, not C4. Conversely, Nucleophilic Aromatic Substitution (SNAr) favors C2 and C4, but usually requires a pre-installed leaving group.

To achieve C4 selectivity, we must "trick" the ring using specific activation strategies. This guide covers the three most robust pathways: N-Oxide Activation , Radical (Minisci) Substitution , and Ir-Catalyzed C-H Activation .

Module 1: Diagnostic Workflow

Before selecting a protocol, use this decision tree to identify the correct pathway for your target substituent.

G Start START: What is your target substituent? Type Bond Type? Start->Type CC_Bond C-C Bond (Alkyl, Aryl) Type->CC_Bond Alkyl/Aryl CX_Bond C-Heteroatom Bond (NO2, Halogen, OR) Type->CX_Bond Nitro/Halo/Oxy Radical Radical Pathway (Minisci Reaction) CC_Bond->Radical Sp3 rich / Late Stage Metal Metalation Pathway (Ir-Catalyzed C-H) CC_Bond->Metal Aryl / Boryl Oxide N-Oxide Pathway (Electrophilic) CX_Bond->Oxide Direct Functionalization SNAr S_NAr Pathway (Nucleophilic) CX_Bond->SNAr Displacement (Need LG) Issue_Minisci Issue: C2 vs C4 Mix? Radical->Issue_Minisci Issue_Ir Issue: Sterics? Metal->Issue_Ir Sol_Minisci Solution: Blocking Groups or Acid Isomerization Issue_Minisci->Sol_Minisci Sol_Ir Solution: Steric Control (Hartwig Rules) Issue_Ir->Sol_Ir

Caption: Decision matrix for selecting the optimal C4-functionalization strategy based on target bond type and substrate constraints.

Module 2: The Radical Pathway (Minisci Reaction)

Target: C-Alkyl or C-Aryl bonds. Mechanism: Nucleophilic radical attack on a protonated (electron-deficient) pyridine.[2]

Common Issue: The C2 vs. C4 Selectivity Trap

Users often report: "I tried a standard Minisci reaction (AgNO3/Persulfate), but I got a 60:40 mixture of C2:C4 products."

The Cause: In protonated pyridines, the C2 and C4 positions are both highly electrophilic. The C2 position is often kinetically favored due to proximity to the nitrogen cation (Coulombic effects) and orbital coefficients, leading to poor regiocontrol on "naked" pyridines.

The Solution: Transient Blocking Groups

The most robust modern solution, developed by the Baran Lab , utilizes a maleate-derived blocking group that temporarily shields the C2 position, forcing the radical to C4.

Protocol: C4-Selective Alkylation (Baran Method)
  • Activation: React pyridine with the maleate blocking group (di-tert-butyl maleate derivative) to form the N-alkenyl pyridinium salt. This sterically blocks C2 and C6.[3]

  • Radical Addition:

    • Reagents: Carboxylic acid (radical precursor), (NH4)2S2O8 (oxidant), AgNO3 (catalyst).[4]

    • Solvent: DCE/H2O (biphasic).[2][4]

    • Temp: 50 °C.

  • Deprotection: Treat the crude mixture with base (e.g., DBU or NaOH) to remove the blocking group and restore the pyridine.

Why this works: The blocking group makes C2/C6 inaccessible. The radical must attack C4.

Technical Tip: If you cannot use blocking groups, increasing the acidity (using TFA) sometimes shifts selectivity slightly toward C4 due to thermodynamic equilibration of the radical intermediate, but the blocking group method is superior for reliability [1].

Module 3: The N-Oxide Pathway (Electrophilic)

Target: Nitro (-NO2), Halogen (-Cl, -Br), or Alkoxy (-OR) groups. Mechanism: The N-oxide oxygen donates electron density into the ring (via resonance), activating C2 and C4 toward electrophiles.

Common Issue: "My reaction stalled" or "Explosive Risks"

Users often report: "Nitration is too dangerous/exothermic" or "I can't remove the oxygen afterward."

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Reaction Exotherm/Runaway Nitration of N-oxides releases significant heat.Protocol: Add H2SO4/HNO3 mixture dropwise to the N-oxide at 0°C, then slowly ramp to 100°C. Never mix all at once.
Low Yield (C3 Substitution) Incomplete N-oxidation or insufficient acid.Ensure starting material is fully oxidized (check LCMS). Use fuming HNO3 if the substrate is deactivated.
Deoxygenation Fails PCl3 is too harsh or workup is messy.Alternative: Use Pd/C + H2 (balloon) in MeOH for mild deoxygenation. Use Zn/NH4Cl for chemoselective reduction if sensitive groups are present.
Standard Protocol: C4-Nitration
  • Oxidation: Pyridine + mCPBA (1.1 equiv) in DCM → Pyridine-N-oxide.

  • Nitration: Pyridine-N-oxide + H2SO4 + fuming HNO3 (100 °C, 4h) → 4-Nitropyridine-N-oxide.

  • Reduction: 4-Nitropyridine-N-oxide + PCl3 (or Pd/C, H2) → 4-Nitropyridine.

Module 4: Iridium-Catalyzed C-H Borylation

Target: C-Bpin (Boronic esters) for downstream Suzuki coupling. Mechanism: Ir(I)/Bipyridine catalysis.[5] Controlled entirely by sterics .

Common Issue: C3/C4 Mixtures

Users often report: "Iridium borylation gave me a statistical mixture of meta (C3) and para (C4) products."

The Cause: Iridium catalysts coordinate to the least sterically hindered C-H bond. In unsubstituted pyridine, C3 and C4 are sterically similar (distal to the N). The catalyst avoids C2 due to the lone pair on Nitrogen (Lewis basicity) deactivating the catalyst or steric clash with the ligand [2].

The Solution: Substituent Steering

You cannot easily force C4 selectivity on unsubstituted pyridine using standard ligands (dtbpy). You must rely on existing substituents to block C3.

  • Scenario A: 2-Substituted Pyridine.

    • The catalyst avoids C2 (electronic) and C3 (steric clash with C2-substituent).

    • Result: High selectivity for C5 or C4 depending on the size of the C2 group.

  • Scenario B: 2,6-Disubstituted Pyridine.

    • Result: Exclusive C4 borylation.

Pathway Visualization:

Ir Substrate Pyridine Substrate Catalyst [Ir(OMe)(cod)]2 + dtbpy (Steric Control) Substrate->Catalyst Path1 Unsubstituted Catalyst->Path1 Path2 2-Substituted Catalyst->Path2 Result1 C3 + C4 Mixture (Statistical) Path1->Result1 Result2 C4 or C5 (Distal to substituent) Path2->Result2

Caption: Steric governance of Iridium-catalyzed C-H borylation on pyridine derivatives.

Module 5: FAQ & Quick Fixes

Q: Can I use SNAr to install a carbon at C4? A: Only if you have a leaving group (Cl, Br, NO2) at C4 first. If you do, C4 is highly reactive toward nucleophiles (more than C2 in many cases). If you don't have a leaving group, use the Minisci protocol (Module 2).

Q: I need to install a CF3 group at C4. Which method? A: Use the Minisci radical pathway. Use sodium triflinate (Langlois reagent) + tBuOOH. However, without the blocking group (Module 2), you will get C2/C4 mixtures.

Q: My pyridine has an aldehyde. Can I still use the N-oxide route? A: No. mCPBA will oxidize the aldehyde to a carboxylic acid. Use the Iridium C-H borylation route (if sterics permit) or protect the aldehyde as an acetal first.

References

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines Choi, J., Laudadio, G., Godineau, E., & Baran, P. S.[3][4][6][7][8] (2021).[6] Journal of the American Chemical Society.[6][9] (The definitive guide on using maleate blocking groups for C4 Minisci selectivity.)

  • Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism Larsen, M. A., & Hartwig, J. F. (2014).[9] Journal of the American Chemical Society.[6][9] (Establishes the rules of steric control in heterocycle borylation.)

  • Heterocyclic Chemistry Joule, J. A., & Mills, K.[7] (2010). Wiley-Blackwell. (Standard reference for N-oxide and electrophilic substitution mechanisms.)

Sources

Optimization

Technical Guide: Minimizing Side Reactions in Coupling of Fluorinated Pyridines

Introduction: The Fluorine Effect Fluorinated pyridines are high-value scaffolds in medicinal chemistry due to their ability to modulate lipophilicity (LogP), metabolic stability, and pKa. However, the very properties th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Effect

Fluorinated pyridines are high-value scaffolds in medicinal chemistry due to their ability to modulate lipophilicity (LogP), metabolic stability, and pKa. However, the very properties that make them desirable—high electronegativity of fluorine and electron deficiency of the pyridine ring—create a "perfect storm" for side reactions during metal-catalyzed cross-couplings.

This guide addresses the three most critical failure modes:

  • Protodeboronation: The rapid decomposition of fluoropyridyl boronic acids.

  • S_NAr Competition: Nucleophilic attack on fluorine instead of the halide leaving group.

  • Regiochemical Scrambling: Unwanted migration of metal centers during activation.

Module 1: The Stability Paradox (Protodeboronation)

The Issue: You are attempting a Suzuki-Miyaura coupling with a 2-fluoro-3-pyridyl boronic acid, but the starting material disappears rapidly, yielding only the deboronated (protonated) fluoropyridine.

Mechanism of Failure

Fluorinated pyridyl boronic acids, particularly 2-pyridyl species, are notoriously unstable. The basicity of the pyridine nitrogen allows it to coordinate intramolecularly to the boron center, or facilitate the formation of a zwitterionic intermediate. This species undergoes rapid hydrolytic C-B bond cleavage, replacing the boron with a proton.[1]

Troubleshooting Guide
Symptom Root Cause Corrective Action
Rapid loss of boronic acid Formation of unstable zwitterionic species at neutral/basic pH.Switch to Boronic Esters: Pinacol esters are more stable but still labile. Best: Use MIDA boronates or Potassium Trifluoroborates (

).
No product, only deboronated arene Base-catalyzed protodeboronation (common with

or hydroxide).
Use Anhydrous Conditions: Switch to

in dioxane/toluene. Water promotes the hydrolytic pathway.
Stalled conversion Catalyst poisoning by pyridine nitrogen.High-Activity Catalyst: Use Buchwald precatalysts (e.g., XPhos Pd G3) that turn over faster than the decomposition rate.
FAQ: Protodeboronation

Q: Why does my 2-fluoro-4-pyridyl boronic acid decompose even in the freezer? A: These compounds are autocatalytic in their decomposition. The pyridine nitrogen acts as a base.[1] Recommendation: Store as the MIDA boronate or the HCl salt of the boronic acid (if applicable), which protonates the nitrogen and shuts down the mechanism.

Q: Can I use MIDA boronates directly in the coupling? A: Yes, under "slow-release" conditions. Using a biphasic system (THF/Water) with a weak base (


) hydrolyzes the MIDA protecting group in situ at a rate that matches the catalytic cycle, keeping the concentration of the unstable free boronic acid low.

Module 2: The Nucleophilic Trap (S_NAr Competition)

The Issue: During a Buchwald-Hartwig amination of 2-chloro-3-fluoropyridine, you observe significant substitution of the fluorine atom by the amine, rather than the desired displacement of the chlorine.

Mechanism of Failure

The highly electron-deficient nature of the fluoropyridine ring makes the C-F bond susceptible to Nucleophilic Aromatic Substitution (


). While Palladium is selective for C-Cl oxidative addition, strong bases (like NaOtBu) or high temperatures allow the amine to attack the C-F bond directly, bypassing the catalyst.
Visualizing the Competition

SNAr_vs_Coupling cluster_path1 Path A: Desired Pd-Catalysis cluster_path2 Path B: Undesired SNAr Start 2-Chloro-3-fluoropyridine + Amine OxAdd Oxidative Addition (Pd inserts into C-Cl) Start->OxAdd Pd(0) Catalyst Fast Kinetics Meisenheimer Meisenheimer Complex (Attack at C-F) Start->Meisenheimer Strong Base High Temp ProdA Product A: 2-Amino-3-fluoropyridine OxAdd->ProdA Reductive Elim. ProdB Product B: 2-Chloro-3-aminopyridine Meisenheimer->ProdB -F (Leaving Group) caption Figure 1: Kinetic competition between Pd-catalyzed coupling and background SNAr.

Troubleshooting Guide
Variable Recommendation Scientific Rationale
Base Use

or

Avoid alkoxides (

,

). Carbonate bases are strong enough for the catalytic cycle but poor nucleophiles for

.
Ligand BrettPhos or RuPhos highly active ligands accelerate the oxidative addition step, ensuring the catalyst consumes the starting material before

can occur.
Temperature Keep < 80°C

activation barriers are generally higher than Pd-catalyzed pathways.[2] Lower temperature favors the catalyzed route.
Addition Order Slow addition of Nucleophile Keeping the concentration of the amine low relative to the catalyst can suppress the bimolecular

reaction.

Module 3: Regiochemical Scrambling (The "Dance" Reaction)

The Issue: When lithiating a fluoropyridine for a Negishi coupling, the electrophile ends up at a position different from the one predicted by simple ortholithiation.

Mechanism of Failure

This is the "Halogen Dance" mechanism. A kinetically formed lithio-species (usually ortho to fluorine) can isomerize to a thermodynamically more stable position (usually ortho to the ring nitrogen or another stabilizing group) via rapid intermolecular proton transfer.

Decision Tree: Avoiding the Dance

HalogenDance Start Need to Lithiate Fluoropyridine Check1 Is the kinetic product thermodynamically stable? Start->Check1 Stable Proceed with Standard LDA/-78°C Check1->Stable Yes Unstable Risk of Migration Check1->Unstable No Strategy1 Strategy A: Block Migration Unstable->Strategy1 Strategy2 Strategy B: In-situ Trapping Unstable->Strategy2 Strategy3 Strategy C: Magnesiation Unstable->Strategy3 Action1 Install TMS/Cl at competing sites Strategy1->Action1 Action2 Add Electrophile BEFORE Base (Barbier conditions) Strategy2->Action2 Action3 Use Turbo-Grignard (iPrMgCl-LiCl) Strategy3->Action3 caption Figure 2: Workflow to prevent regiochemical scrambling (Halogen Dance) during metalation.

Experimental Protocols

Protocol A: Synthesis of Stable Fluoropyridyl MIDA Boronate

Use this when the free boronic acid is unstable.

  • Reagents: 2-Fluoro-3-pyridylboronic acid (1.0 equiv), N-Methyliminodiacetic acid (MIDA, 1.2 equiv).

  • Solvent: Toluene/DMSO (10:1).

  • Procedure:

    • Combine reagents in a round-bottom flask equipped with a Dean-Stark trap.

    • Reflux for 12-16 hours with azeotropic removal of water.

    • Cool to room temperature.[3][4] The mixture may precipitate.

    • Concentrate DMSO/Toluene under high vacuum.

    • Purification: Flash chromatography (EtOAc/Acetone). MIDA boronates are silica stable.

    • Validation: 1H NMR should show characteristic MIDA doublets at ~3.8-4.2 ppm.

Protocol B: "SNAr-Free" Buchwald-Hartwig Amination

Optimized for 2-chloro-3-fluoropyridines.

  • Catalyst System:

    
     (2 mol%) + BrettPhos (4 mol%) OR BrettPhos Pd G3 (2 mol%).
    
  • Base:

    
     (2.0 equiv) - Crucial: Must be finely ground and dried.
    
  • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Charge an oven-dried vial with aryl chloride (1.0 equiv), amine (1.2 equiv), base, and catalyst inside a glovebox or under Argon stream.

    • Add dioxane (0.2 M concentration).

    • Seal and heat to 60-70°C . Do not exceed 80°C unless necessary.

    • Monitor by HPLC/UPLC. If

      
       byproduct (loss of F) is observed, lower temp to 50°C and increase catalyst loading to 5 mol%.
      

References

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society. Link

  • MIDA Boronates

    • Knapp, D. M., et al. (2009). "Slow-Release of Unstable Boronic Acids for Suzuki-Miyaura Coupling." Journal of the American Chemical Society. Link

  • S_NAr Competition in Pyridines

    • Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines." Science. Link

  • Halogen Dance Reaction

    • Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews. Link

  • Buchwald-Hartwig Optimization

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

Sources

Troubleshooting

Optimizing recrystallization solvents for pyridine hydrochloride salts

Technical Support & Optimization Guide Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Optimization Guide

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Recrystallization Solvents for Pyridine Hydrochloride Salts

Mission Statement

Pyridine hydrochloride salts present a unique paradox in process chemistry: they are ionically robust yet prone to extreme hygroscopicity and "oiling out" (Liquid-Liquid Phase Separation). This guide moves beyond basic textbook recipes to address the thermodynamic realities of crystallizing heterocyclic salts. Our goal is to transition your workflow from "crashing out" solids to engineering reproducible crystal habits.

Module 1: Solvent Selection Architecture

Q: Standard solvents (EtOH, Water) are yielding hygroscopic gums. How do I rationally select a solvent system?

A: You are likely battling the "Solubility/Hygroscopicity Trap." Pyridine salts are highly soluble in water and methanol, but these solvents trap moisture, leading to deliquescence. You must shift to a Binary Dielectric System —using a high-dielectric solvent to dissolve the ionic lattice and a low-dielectric antisolvent to force ordered precipitation.

The Solvency Matrix for Pyridine HCl Salts
Solvent RoleRecommended SolventsDielectric Constant (

)
Operational Notes
Primary (Dissolver) Methanol 33.0Excellent solubility; hard to dry. Use for initial dissolution.[1]
Ethanol (Anhydrous) 24.5Gold Standard. Good balance of solubility and volatility.
Isopropanol (IPA) 17.9Lower solubility; promotes better crystal growth than MeOH.
Acetic Acid 6.2Use only if product is stable to solvolysis. Good for protonation.
Antisolvent (Crasher) Ethyl Acetate 6.0Best First Choice. Moderate polarity prevents rapid crashing.
Diethyl Ether 4.3Effective but flammable/peroxide risk. Creates very fine powder (hard to filter).
Toluene 2.4Excellent for azeotropic water removal. High BP allows thermal cycling.
Heptane 1.9Aggressive antisolvent. Risk of oiling out if added too fast.[2]

Application Protocol: The "Cloud Point" Titration

  • Dissolve 1g of salt in the minimum amount of hot Primary Solvent (e.g., Ethanol).

  • Maintain temperature at boiling.

  • Add hot Antisolvent (e.g., EtOAc) dropwise until a persistent turbidity (cloudiness) appears.

  • Add 2-3 drops of Primary Solvent to clear the solution.

  • Crucial Step: Cool slowly (10°C/hour). Rapid cooling traps solvent inclusions.[3]

Module 2: Troubleshooting "Oiling Out" (LLPS)

Q: My product separates as a yellow/brown oil at the bottom of the flask instead of crystals. Why?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable limit of the "oil" phase is reached before the crystalline solubility curve. This is thermodynamically favored when:

  • The melting point of the solvated salt is lower than the boiling point of your solvent.[3]

  • Impurities depress the melting point further.[2]

  • Antisolvent is added too quickly, creating local zones of massive supersaturation.

Workflow: Recovering from an Oiled-Out State

OilingOut Start Observation: Product Oils Out Reheat Reheat to Reflux (Dissolve Oil) Start->Reheat CheckConc Is Solution Too Concentrated? Reheat->CheckConc Dilute Add 10-20% More Primary Solvent CheckConc->Dilute Yes Seed Add Seed Crystal at T = (Mp - 10°C) CheckConc->Seed No Dilute->Seed Cool Slow Cool (No Stirring) Seed->Cool OilAgain Oils Out Again? Cool->OilAgain Success Crystallization OilAgain->Success No ChangeSys Switch Solvent System (Increase Polarity) OilAgain->ChangeSys Yes

Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (Oiling Out).

The "Seeded Two-Pot" Technique (Advanced): If standard cooling fails, use this method to bypass the oiling zone:

  • Pot A: Saturated solution of product in good solvent (hot).

  • Pot B: Large volume of antisolvent (warm, ~40°C) with seed crystals suspended.

  • Slowly add Pot A into Pot B . This keeps the solute concentration low relative to the antisolvent, favoring crystal growth over oil droplet coalescence [1, 5].

Module 3: Managing Hygroscopicity & Hydrates

Q: The crystals look great in the flask but turn into a goo on the filter paper. How do I isolate them?

A: Pyridine hydrochlorides are notorious for having a low Critical Relative Humidity (CRH) . If ambient humidity > CRH, the salt will absorb water from the air until it dissolves itself (deliquescence).

The "Schlenk-Style" Isolation Protocol:

  • Azeotropic Drying (Pre-Crystallization):

    • If the crude material is wet, do not just heat it (which causes degradation).

    • Dissolve in Toluene/Ethanol (80:20) .

    • Rotovap to dryness. Toluene forms an azeotrope with water, pulling moisture out of the lattice [2].

  • Anhydrous Washing:

    • Do not wash with cold water.

    • Wash the filter cake with Anhydrous Diethyl Ether or Hexane . These solvents repel atmospheric moisture and strip away residual high-boiling solvents (like DMF or DMSO) [3].

  • The "Blanket" Trick:

    • When filtering, cover the Buchner funnel with a latex sheet or Parafilm immediately after pouring the slurry. Poke a small hole for air intake or, ideally, stream Nitrogen gas over the cake during suction.

Module 4: Purity & Color Rejection

Q: My pyridine salt is yellow/orange. It should be white. Is it ruined?

A: Not necessarily. Pyridine rings are susceptible to N-oxide formation or polymerization impurities, which are highly colored. However, colored impurities are often less ionic than the salt.

Corrective Action: The Carbon Polish Warning: Activated carbon can adsorb your product if used incorrectly.

  • Dissolve salt in Methanol (high solubility is required here).

  • Add Activated Charcoal (0.5 - 1.0 wt%) . Do not use excess.

  • Stir at 50°C for 15 minutes.

  • Filter through a Celite (diatomaceous earth) pad while hot.

  • Critical: The filtrate should be clear. Evaporate methanol and recrystallize using the Ethanol/EtOAc system described in Module 1.

Stoichiometry Check: Ensure you have a slight excess of HCl. Free pyridine base is an oil and will coat your crystals, causing yellowing and stickiness. Recrystallizing from Ethanol containing 1% conc. HCl can "harden" the salt and push the equilibrium toward the solid ionic form [4].

References
  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Chapter 8: Crystallization and the issue of "oiling out" in amine salts).

  • Wipf, P. (2006). Standard Operating Procedures: Drying of Solvents and Reagents. University of Pittsburgh, Department of Chemistry. (Azeotropic drying principles).

  • Cheric Chemical Database. (2024). Solvent Properties and Dielectric Constants. (Data source for Module 1 Table).

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. (Discussion on counter-ion stoichiometry).

  • Veverka, M., et al. (2014). "Oiling Out" in Crystallization of Amine Salts. Chemical Engineering & Technology. (Mechanistic explanation of LLPS in ionic species).

Sources

Optimization

Resolving catalyst poisoning in reactions with halogenated pyridines

Introduction: The "Pyridine Problem" in Catalysis Welcome to the Advanced Technical Support Center. If you are reading this, you are likely facing a stalled cross-coupling reaction involving a halogenated pyridine.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Pyridine Problem" in Catalysis

Welcome to the Advanced Technical Support Center. If you are reading this, you are likely facing a stalled cross-coupling reaction involving a halogenated pyridine. You are not alone. Pyridine-based substrates are among the most deceptive in medicinal chemistry; they appear structurally simple but possess a "dual personality" that wreaks havoc on transition metal catalysts.

This guide moves beyond basic troubleshooting to address the root cause: Competitive Nitrogen Coordination (Catalyst Poisoning). We will dissect why your standard Suzuki or Buchwald-Hartwig conditions are failing and provide field-proven protocols to resolve it.

Part 1: Diagnostics – Is Your Catalyst Poisoned?

Before altering conditions, confirm that catalyst poisoning is the culprit. Unlike substrate decomposition or instability, poisoning has distinct signatures.[1]

Symptom Checklist:

Observation Diagnosis
Immediate Color Change High Probability. A rapid shift to yellow/orange/red without gas evolution often indicates the formation of a stable Pd(II)-pyridine complex (the "rest" state) rather than the active catalytic cycle.
Stalled Conversion (<10%) High Probability. The reaction starts but stops almost immediately. Adding more catalyst yields no improvement because the substrate itself is the inhibitor.
Pd Black Precipitation Medium Probability. While often a sign of ligand detachment, in pyridine systems, this suggests the ligand was displaced by the pyridine nitrogen, destabilizing the Pd(0) species.

| No Reaction on 2-Halo vs 3-Halo | Certainty. If your 3-halopyridine works but the 2-halopyridine fails under identical conditions, this is a classic "ortho-effect" poisoning combined with electronic deactivation. |

Part 2: The Mechanism of Failure

To fix the reaction, you must visualize the invisible war occurring in your flask.

  • The Goal: Oxidative Addition (OA) of the C–X bond to the Pd(0) center.[2]

  • The Problem: The Pyridine Nitrogen acts as a competitive ligand (σ-donor). It binds to the metal center before or during the catalytic cycle, creating a thermodynamic sink. This is particularly acute in 2-halopyridines , where the nitrogen is proximal to the reaction site, but it affects all isomers.

Visualizing the Poisoning Pathway

CatalystPoisoning Pd0 Active Catalyst [Pd(0)Ln] Complex_OA Oxidative Addition Complex [Ar-Pd(II)-X] Pd0->Complex_OA Desired Pathway (Kinetic Control) Dead_Complex Poisoned Complex [Pd(II)-N_pyr] Pd0->Dead_Complex Poisoning Pathway (Thermodynamic Sink) Pyridine Halopyridine Substrate (Reactant & Poison) Pyridine->Pd0 N-Coordination Cycle_Step2 Transmetallation/Amination Complex_OA->Cycle_Step2 Dead_Complex->Pd0 Reversible (Difficult) Product Coupled Product Cycle_Step2->Product

Figure 1: The bifurcation of the catalytic pathway. The pyridine nitrogen competes with the carbon-halogen bond for the metal center.[3] Once the "Dead Complex" forms, the energy barrier to re-enter the cycle is often too high.

Part 3: Solutions & Troubleshooting Protocols

We do not recommend "trying random additives." Use these three scientifically grounded strategies.

Strategy A: Steric Shielding (The "Bulky Ligand" Approach)

Logic: If the pyridine nitrogen wants to bind to the Palladium, we must make the Palladium center physically inaccessible to the nitrogen lone pair, while still allowing the C–X bond (which approaches differently) to react. Solution: Use Buchwald Dialkylbiaryl ligands or NHC (N-Heterocyclic Carbene) ligands. Their massive steric bulk prevents the "side-on" coordination of the nitrogen.

Recommended LigandBest For...Why it works
XPhos / SPhos General Suzuki CouplingsHigh steric bulk prevents N-binding; electron-rich nature boosts Oxidative Addition of chlorides.
RuPhos / BrettPhos Buchwald-Hartwig AminationSpecifically designed to prevent catalyst deactivation by amine products and pyridine substrates.
Pd-PEPPSI-IPr Difficult 2-HalopyridinesThe "Throw-Away" ligand concept ensures rapid initiation; the NHC is extremely bulky and non-labile.
Strategy B: The "Trojan Horse" (N-Oxide Activation)

Logic: If the Nitrogen is the poison, neutralize it. Solution: Oxidize the pyridine to Pyridine-N-Oxide before the coupling. The N-oxide oxygen is far less coordinating to Pd than the free nitrogen. Workflow:

  • Oxidize Halopyridine (mCPBA, DCM).

  • Perform Coupling (Standard conditions; yields often >90%).

  • Reduce N-Oxide (Fe/NH4Cl or PCl3) to return to the pyridine.

Strategy C: The "Base-Gated" Method

Logic: In Suzuki couplings, the base plays a dual role: activating the boronic acid and potentially coordinating to the Pd. Using a base that has poor solubility in the organic phase (like K3PO4 or KF ) can prevent the "base effect" from overwhelming the catalyst, while water acts as a shuttle. Tip: Avoid strong soluble organic bases (like tBuONa) with halopyridines unless using specific precatalysts, as they can promote aggressive non-productive coordination.

Part 4: Experimental Protocols

Protocol 1: High-Success Suzuki Coupling for 2-Chloropyridines

Use this as your starting point for stubborn substrates.

  • Reagents:

    • 2-Chloropyridine derivative (1.0 equiv)[4]

    • Boronic Acid (1.2 - 1.5 equiv)

    • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%)

    • Base: K3PO4 (2.0 equiv, finely ground)

    • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Water is critical here!

  • Procedure:

    • Charge a reaction vial with the halide, boronic acid, base, and Pd-precatalyst.[5]

    • Evacuate and backfill with Argon (3 cycles). Oxygen is a killer here.

    • Add degassed Dioxane/Water mixture via syringe.[5]

    • Heat to 80–100°C . Do not run at RT; heat is needed to overcome the activation energy of the deactivated system.

    • Monitor by LCMS.[6] If conversion stalls at 50%, add a second charge of catalyst (1 mol%).

Protocol 2: Buchwald-Hartwig Amination of Halopyridines
  • Reagents:

    • Halopyridine (1.0 equiv)[4]

    • Amine (1.2 equiv)

    • Catalyst: Pd2(dba)3 (1-2 mol%) + RuPhos or BrettPhos (2-4 mol%)

    • Base: Cs2CO3 (2.0 equiv) or NaOtBu (for non-base-sensitive substrates)

    • Solvent: Toluene or t-Amyl Alcohol (anhydrous).

  • Procedure:

    • Pre-complexation (Optional but recommended): Stir Pd source and Ligand in solvent for 5 mins at elevated temp (60°C) to ensure active species formation before adding the "poisonous" pyridine.

    • Add substrate and base.

    • Heat to 100°C.

Part 5: Troubleshooting Decision Tree

Use this workflow to navigate your specific failure mode.

Troubleshooting Start Reaction Failed/Stalled Check1 Is the Halogen at C-2? Start->Check1 Check2 Did you use a Monodentate Phosphine (e.g., PPh3)? Check1->Check2 No (C-3/C-4) Sol1 High Risk of Poisoning. Switch to Pd-PEPPSI-IPr or XPhos. Check1->Sol1 Yes Sol2 Switch to Bulky Ligand (SPhos/RuPhos). Check2->Sol2 Yes Check3 Is the mixture black/precipitated? Check2->Check3 No (Already using bulky) Sol3 Pd Decomposed. Degas solvents rigorously. Lower temp or change solvent. Check3->Sol3 Yes Check4 Is conversion <10% but Catalyst looks soluble? Check3->Check4 No Sol4 Stable Poisoned Complex Formed. Increase Temp to 110°C. Consider N-Oxide route. Check4->Sol4

Figure 2: Step-by-step logic for resolving catalyst inhibition.

Part 6: Frequently Asked Questions (FAQs)

Q: Why does my 2-bromopyridine fail while 3-bromopyridine works perfectly? A: This is the "Ortho Effect." The nitrogen lone pair in 2-halopyridines is geometrically positioned to chelate the Palladium immediately after oxidative addition, or even displace the halide before reaction. In 3-halopyridines, the nitrogen is distal and less likely to form a stable 4- or 5-membered chelate ring with the metal.

Q: Can I use CuI as a co-catalyst? A: Proceed with caution. While CuI is standard in Sonogashira, in Suzuki/Buchwald couplings with pyridines, Copper can sometimes exacerbate the issue by coordinating to the pyridine nitrogen itself (which is good) but also interfering with the transmetallation step (bad). A better "additive" is simply using a higher loading of a bulky ligand (L:Pd ratio of 2:1 or 3:1) to outcompete the nitrogen.

Q: I see "Pd-PEPPSI" recommended often. What is it? A: PEPPSI stands for P yridine-E nhanced P recatalyst P reparation S tabilization and I nitiation. It is a Pd(II) complex with an NHC ligand and a "throw-away" pyridine ligand. Ironically, it uses a pyridine ligand to stabilize the precatalyst, but once heated, that pyridine falls off, leaving a highly active, bulky NHC-Pd species that is immune to further poisoning. It is the "gold standard" for difficult heteroaryl couplings.

References

  • Mechanisms of Catalyst Poisoning: J. Am. Chem. Soc. 2008, 130, 15, 5042–5043. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes." Link

  • Buchwald Ligand Efficacy: J. Am. Chem. Soc. 2006, 128, 19, 6343–6348. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonia." Link

  • Pd-PEPPSI Protocols: Chem. Eur. J. 2006, 12, 4777–4786. "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Kumada–Corriu Cross-Coupling Reaction." Link

  • Suzuki Coupling of Pyridines: BenchChem Application Notes. "Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid."[5][6] Link

  • Role of Pyridine Nitrogen: Molecules 2019, 24(14), 2609. "Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis." Link

Sources

Troubleshooting

Technical Support Center: Storage &amp; Stability of 4-Bromo-3-chloro-5-fluoropyridine HCl

The following technical guide serves as a specialized support resource for researchers working with 4-Bromo-3-chloro-5-fluoropyridine hydrochloride . This document addresses the specific physicochemical vulnerabilities o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 4-Bromo-3-chloro-5-fluoropyridine hydrochloride . This document addresses the specific physicochemical vulnerabilities of this multi-halogenated pyridinium salt, focusing on its susceptibility to nucleophilic aromatic substitution (


) and hygroscopic degradation.

Product Class: Halogenated Heterocyclic Building Blocks Primary Risk Factors: Hygroscopicity, Hydrolytic Dehalogenation (C4-position), Photolability.[1]

Part 1: Core Storage Protocols

This compound is not merely "sensitive to moisture"; it is chemically reactive under humid conditions.[1][2] The protonated nitrogen (pyridinium form) significantly activates the ring toward nucleophilic attack, particularly at the 4-position.[1]

Optimal Storage Conditions
ParameterRecommendationTechnical Rationale
Temperature -20°C (Preferred) 2-8°C (Acceptable < 1 month)Low temperature kinetically inhibits the rate of hydrolysis and disproportionation.[1]
Atmosphere Argon or Nitrogen Displaces atmospheric moisture and oxygen. The HCl salt is highly hygroscopic; moisture triggers autocatalytic degradation.
Container Amber Glass Vials with Teflon-lined capsPrevents photolytic dehalogenation (C-Br bond cleavage). Teflon prevents HCl gas from corroding standard cap liners.[1]
Desiccation Required Secondary containment in a desiccator with active silica gel or

is mandatory for long-term integrity.[1]
Part 2: Troubleshooting Guide (Q&A)
Q1: My sample has turned from off-white to yellow/orange. Is it still usable?

Diagnosis: This indicates oxidation or partial dehydrohalogenation .

  • Mechanism: Halogenated pyridine salts can release HCl/HBr over time, reverting to the free base (which is often an oil or lower-melting solid) or undergoing oxidation.[1] Yellowing suggests the formation of N-oxide impurities or trace elemental bromine (

    
    ) release.[1]
    
  • Action:

    • Check solubility in Methanol or DMSO.[1] If clear, proceed to LC-MS.[1]

    • If the purity is >95%, you may use it, but expect a slight deviation in stoichiometry due to lost HCl.

    • Recrystallization: If purity is <90%, recrystallize from dry Ethanol/Ether to remove oxidized byproducts.

Q2: The powder has clumped into a sticky mass. Can I dry it in an oven?

Diagnosis: Severe hygroscopicity leading to partial deliquescence.

  • Critical Warning: DO NOT heat this compound in a standard oven >40°C without vacuum.[1] Heating a wet pyridinium salt accelerates the nucleophilic attack of water on the 4-Bromo position (hydrolysis), converting your compound into 3-chloro-5-fluoro-4-pyridone (an impurity).[1]

  • Action:

    • Place the open vial in a vacuum desiccator over

      
       for 24 hours at room temperature.
      
    • If the clump does not break down, dissolve in dry DCM, dry over

      
      , filter, and re-precipitate with anhydrous 
      
      
      
      in ether (if salt form is strictly required) or use as the free base solution.
Q3: I see an extra peak in my LC-MS at [M-Br+OH]. What happened?

Diagnosis: Hydrolysis at the C4 position.

  • Causality: The 4-position of a pyridine ring is electronically deficient.[1] When the nitrogen is protonated (HCl salt), the C4 carbon becomes highly electrophilic. Water acts as a nucleophile, displacing the Bromine atom.

  • Prevention: This confirms moisture ingress.[1][2] You must use anhydrous solvents (water <50 ppm) for all reactions involving this starting material.

Part 3: Degradation Mechanism Visualization

The following diagram illustrates the primary failure mode: Moisture-induced Nucleophilic Aromatic Substitution (


).

DegradationPathway Start 4-Bromo-3-chloro-5-fluoropyridine HCl (Intact Salt) Transition Meisenheimer-like Complex Start->Transition Nucleophilic Attack at C4 Moisture Moisture Ingress (H₂O) Moisture->Transition Product 3-Chloro-5-fluoro-4-pyridone (Degradation Impurity) Transition->Product Elimination of Br⁻ Acid Release of HBr & HCl Transition->Acid

Figure 1: The primary degradation pathway involves water attacking the highly electrophilic C4 position of the pyridinium ring, displacing the bromide ion and releasing acid.

Part 4: Experimental Protocols
Protocol A: Purity Assessment via HPLC

Standard UV detection at 254 nm is sufficient, but the acidic nature requires buffered mobile phases.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Prevents peak tailing of the pyridine).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Sample Prep: Dissolve 1 mg in 1 mL anhydrous Acetonitrile. Avoid dissolving in water/methanol mixtures if the sample is to sit in the autosampler for >1 hour.

Protocol B: Emergency "Free-Basing" (Recovery)

If the HCl salt has degraded or clumped significantly, converting it to the free base is the best way to recover the active scaffold.

  • Dissolution: Dissolve the clumped salt in varying amounts of Ethyl Acetate (EtOAc).

  • Neutralization: Wash the organic layer with Saturated Sodium Bicarbonate (

    
    ) solution.
    
    • Note: Gas evolution (

      
      ) will occur.[3]
      
  • Extraction: Separate layers. Extract aqueous layer 2x with EtOAc.

  • Drying: Combine organics, dry over Anhydrous Sodium Sulfate (

    
    ).
    
  • Concentration: Evaporate solvent under reduced pressure (Keep bath <30°C to avoid volatility issues).

  • Storage: Store the resulting oil/solid (Free Base) under Argon at -20°C. It is generally less hygroscopic than the HCl salt.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783174, 4-Bromo-3-fluoropyridine. (Used for analog chemical properties and GHS safety data). Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.[1] (Reference for Nucleophilic Aromatic Substitution mechanisms in electron-deficient pyridines).

Sources

Optimization

Technical Support Center: Palladium Residue Removal from 4-Bromo-3-chloro-5-fluoropyridine Derivatives

Welcome to the Technical Support Center dedicated to addressing the challenges of removing palladium residues from complex halogenated pyridine derivatives. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of removing palladium residues from complex halogenated pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, in the synthesis of 4-Bromo-3-chloro-5-fluoropyridine derivatives and encounter difficulties in achieving the required levels of purity.[1][2][3][4]

The presence of residual palladium in active pharmaceutical ingredients (APIs) is a significant concern due to its potential toxicity and the stringent regulatory limits imposed by agencies like the FDA and EMA.[5][6] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you effectively and efficiently remove palladium contaminants from your target molecules.

The Challenge with Halogenated Pyridines

The primary difficulty in removing palladium from reaction mixtures containing pyridine derivatives, such as 4-Bromo-3-chloro-5-fluoropyridine, stems from the strong coordinating ability of the pyridine nitrogen atom.[7] This nitrogen can act as a ligand, forming stable, soluble complexes with palladium species, making them challenging to remove through simple filtration or standard work-up procedures.[7]

Troubleshooting Guide

This section addresses common issues encountered during the palladium removal process and provides systematic solutions.

Issue 1: High Levels of Residual Palladium (>100 ppm) After Initial Purification (e.g., Column Chromatography)

Primary Cause: The formation of stable, soluble palladium complexes with the pyridine-containing product is the most likely reason for high residual palladium levels even after chromatographic purification.[7][8][9]

Solutions:

  • Employ a High-Affinity Scavenger: Standard purification methods are often insufficient. The use of a dedicated palladium scavenger is crucial.

    • Mechanism: Scavengers are solid-supported or soluble reagents with functional groups that exhibit a strong affinity for palladium, effectively "trapping" the metal.[10]

    • Recommended Scavengers:

      • Thiol-functionalized silica or polymers: These are highly effective due to the strong affinity of sulfur for palladium.[1][2][11][12][13]

      • Amine-functionalized scavengers: Can be effective, but careful selection is needed to avoid side reactions with the halogenated pyridine.

      • Activated Carbon: A cost-effective option, but it can sometimes lead to product loss due to non-specific adsorption.[3][5][14][15]

  • Optimize Scavenging Conditions:

    • Temperature: Increasing the temperature (e.g., to 40-60 °C) can enhance the kinetics of palladium binding to the scavenger.

    • Time: Extending the treatment time (e.g., 4-24 hours) allows for more complete scavenging.[16]

    • Solvent: The choice of solvent can impact scavenger efficiency. A solvent in which the palladium complex is soluble but has a lower affinity for the palladium than the scavenger is ideal.

  • Consider a Multi-Step Approach: A combination of techniques often yields the best results.

    • Example Workflow:

      • Initial filtration through a pad of Celite® to remove any heterogeneous palladium.[17]

      • Treatment of the filtrate with a high-affinity scavenger.

      • A final polishing step, such as recrystallization, if applicable.

Workflow for Selecting a Palladium Removal Strategy

G start Initial Work-up Complete (Aqueous Extraction) check_pd_level Quantify Pd Level (e.g., ICP-MS) start->check_pd_level high_pd > 100 ppm Pd check_pd_level->high_pd High acceptable_pd < 10 ppm Pd (or target level) check_pd_level->acceptable_pd Acceptable scavenger_selection Select Scavenger Type high_pd->scavenger_selection final_product Final Product acceptable_pd->final_product thiol_silica Thiol-Functionalized Silica scavenger_selection->thiol_silica activated_carbon Activated Carbon scavenger_selection->activated_carbon other_scavengers Other Functionalized Resins (e.g., Amine, TMT) scavenger_selection->other_scavengers optimize_conditions Optimize Scavenging (Temp, Time, Solvent) thiol_silica->optimize_conditions activated_carbon->optimize_conditions other_scavengers->optimize_conditions re_quantify Re-quantify Pd Level optimize_conditions->re_quantify re_quantify->acceptable_pd Acceptable multi_step Consider Multi-Step Approach (e.g., Filtration + Scavenger) re_quantify->multi_step Still High multi_step->optimize_conditions

Caption: A decision tree for selecting an appropriate palladium removal strategy.

Issue 2: Significant Product Loss During Palladium Removal

Primary Cause: Non-specific adsorption of the 4-Bromo-3-chloro-5-fluoropyridine derivative onto the scavenger material, a common issue with highly porous materials like activated carbon.[5]

Solutions:

  • Screen Different Scavengers:

    • Perform small-scale screening experiments with various scavengers to identify one with high palladium affinity and low product binding.

    • Functionalized silica scavengers often exhibit higher selectivity compared to activated carbon.[1][2][11]

  • Optimize Scavenger Loading:

    • Use the minimum amount of scavenger necessary to achieve the desired palladium level. An excess of scavenger increases the risk of product loss. Typically, 3-5 equivalents of scavenger are a good starting point.[16]

  • Product Recovery from Scavenger:

    • After filtration, wash the scavenger thoroughly with a suitable solvent to recover any adsorbed product. Combine the washes with the filtrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective types of palladium scavengers for pyridine-containing compounds?

A1: Thiol-functionalized silica and polymer-based scavengers are generally the most effective for pyridine derivatives.[1][2][11][12] The soft sulfur atom has a high affinity for the soft palladium metal center, leading to strong binding and efficient removal. Activated carbon is a viable, low-cost alternative, but it requires careful optimization to minimize product loss.[3][14][15]

Q2: How can I accurately quantify the amount of residual palladium in my sample?

A2: The industry standard for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[18][19][20] This technique offers high sensitivity and can detect palladium down to parts-per-billion (ppb) levels. For rapid, in-process checks, colorimetric or fluorimetric methods can be useful for relative quantification.[18][21]

Q3: Can I reuse palladium scavengers?

A3: While some scavengers can be regenerated, it is generally not recommended in a research or pharmaceutical development setting. The regeneration process can be complex, and the risk of cross-contamination outweighs the potential cost savings. For large-scale manufacturing, catalyst and scavenger recycling may be considered but requires extensive validation.

Q4: What are the typical regulatory limits for palladium in APIs?

A4: The permitted daily exposure (PDE) for palladium varies depending on the route of administration. For oral medications, the limit is often around 10 ppm.[6][21] However, it is crucial to consult the latest guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) for specific limits.[5][20]

Q5: Are there any alternative methods to scavenger-based purification?

A5: Yes, other methods include:

  • Crystallization: This can be effective, sometimes in combination with additives like N-acetylcysteine to keep the palladium in the mother liquor.[18][22]

  • Extraction with an aqueous solution containing a chelating agent: This can be effective but requires careful selection of the chelating agent to avoid product degradation.

  • Nanofiltration: An emerging technique that separates molecules based on size.[2]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging with Thiol-Functionalized Silica
  • Dissolve the Crude Product: Dissolve the crude 4-Bromo-3-chloro-5-fluoropyridine derivative in a suitable organic solvent (e.g., THF, EtOAc, Toluene) at a concentration of approximately 10-50 mg/mL.

  • Add the Scavenger: Add 3-5 weight equivalents of thiol-functionalized silica scavenger to the solution.

  • Stir the Mixture: Stir the suspension at room temperature or elevated temperature (40-60 °C) for 4-24 hours. Monitor the progress by taking small aliquots and analyzing for residual palladium.

  • Filter the Mixture: Filter the mixture through a pad of Celite® to remove the scavenger.

  • Wash the Scavenger: Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Combine and Concentrate: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

  • Quantify Palladium: Submit a sample of the purified product for ICP-MS analysis to confirm the final palladium concentration.

Data Presentation: Comparison of Palladium Scavenging Methods
Scavenging MethodTypical Starting Pd (ppm)Typical Final Pd (ppm)AdvantagesDisadvantages
Thiol-Functionalized Silica 500 - 2000< 10High efficiency and selectivity[1][2][11]Higher cost
Activated Carbon 500 - 200010 - 50Low cost[3][14][15]Potential for product loss[5]
Crystallization 200 - 100020 - 100Can be highly effective for crystalline productsNot universally applicable
Aqueous Wash with Chelator 200 - 100050 - 150Can be integrated into work-upPotential for product degradation

Visualization of Scavenger Action

G cluster_0 Solution with Pd Contamination cluster_1 Addition of Scavenger cluster_2 Purified Solution Product Pyridine Derivative Pd_complex Pd-Pyridine Complex Product->Pd_complex forms complex Scavenger Thiol-Silica Scavenger Pd_complex->Scavenger binds to Pd_on_Scavenger Pd-Scavenger Complex Scavenger->Pd_on_Scavenger traps Pd Purified_Product Purified Pyridine Derivative

Sources

Troubleshooting

Overcoming steric hindrance in 3,4,5-substituted pyridine reactions

Topic: Overcoming Steric Hindrance in 3,4,5-Substituted Pyridine Reactions Role: Senior Application Scientist Status: Online 🟢 The Diagnostic Hub: Understanding the "3,4,5-Blockade" User Ticket: “Why do my standard coupl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 3,4,5-Substituted Pyridine Reactions Role: Senior Application Scientist Status: Online 🟢

The Diagnostic Hub: Understanding the "3,4,5-Blockade"

User Ticket: “Why do my standard coupling protocols (Pd(PPh3)4, K2CO3) fail completely with 3,4,5-trimethoxypyridine derivatives, yielding only recovered starting material or dehalogenated byproducts?”

Scientist Response: You are encountering a "perfect storm" of electronic deactivation and steric shielding. In 3,4,5-substituted pyridines, the substituents create a "picket fence" around the reactive centers (C2/C6), while the pyridine nitrogen withdraws electron density, making the ring oxidative addition-resistant.

Standard phosphine ligands (like PPh3) lack the cone angle to force reductive elimination in these crowded environments and the electron-donating power to facilitate oxidative addition into the electron-poor ring.

The Solution Architecture: We must transition you from "First Generation" catalysis to Sterically Demanding, Electron-Rich Systems .

Ticket #101: C-C Bond Formation (Suzuki-Miyaura)

Issue: “Suzuki coupling of 2-chloro-3,4,5-substituted pyridine is stalled. Conversion <10%.”

🔧 The Protocol: Pd-PEPPSI-IPent System

For highly hindered pyridines, the Pd-PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst is superior to Buchwald phosphines. The "IPent" (isopentyl) groups provide flexible steric bulk that wraps around the metal center, forcing the difficult reductive elimination step while preventing the pyridine nitrogen from poisoning the catalyst.

Experimental Workflow

Reagents:

  • Catalyst: Pd-PEPPSI-IPent (1–2 mol%)

  • Base:

    
     (mild) or 
    
    
    
    (if substrate tolerates)
  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

  • Temperature: 60°C – 80°C

Step-by-Step Guide:

  • Charge: In a glovebox or under Ar flow, add aryl chloride (1.0 equiv), boronic acid (1.5 equiv), and Pd-PEPPSI-IPent (1.0 mol%) to a vial.

  • Base: Add pulverized, oven-dried

    
     (2.0 equiv).
    
  • Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration).

  • Activation: Seal and heat to 80°C. The 3-chloropyridine "throw-away" ligand dissociates, activating the 12-electron Pd(0)-NHC species.

  • Monitor: Check LCMS at 2 hours. If conversion <50%, add 1 mol% more catalyst; do not increase temperature above 100°C as dehalogenation risks increase.

Visualizing the Mechanism

The PEPPSI system works because the bulky NHC ligand (IPent) creates a "pocket" that accommodates the incoming oxidative addition partner but ejects the product rapidly.

PEPPSI_Mechanism cluster_legend Key Advantage: Flexible Bulk Precat Pd-PEPPSI-IPent (Precatalyst) Active Active Pd(0)-NHC (12e- species) Precat->Active - 3-Cl-Pyridine (Activation) OxAdd Oxidative Addition (Sterically Crowded) Active->OxAdd + Ar-Cl TransMet Transmetallation (Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (Forced by IPent Bulk) TransMet->RedElim Crowding RedElim->Active + Product Note The isopentyl groups (IPent) prevent N-poisoning and accelerate product release.

Caption: The Pd-PEPPSI-IPent cycle. The "throw-away" pyridine ligand ensures stability until heating, while the NHC ligand drives the difficult turnover.

Ticket #102: C-N Bond Formation (Buchwald-Hartwig)

Issue: “Coupling a secondary amine to my hindered pyridine results in hydrodehalogenation (Cl replaced by H).”

🔧 The Protocol: Pd G4 + AdBrettPhos

Hydrodehalogenation occurs when


-hydride elimination is faster than reductive elimination. To fix this in 3,4,5-substituted systems, you need a ligand that is exceptionally bulky  to accelerate reductive elimination. AdBrettPhos  (Adamantyl-BrettPhos) is the gold standard here.
Optimization Matrix
VariableRecommendationRationale
Precatalyst BrettPhos Pd G4 or AdBrettPhos Pd G4 G4 precatalysts ensure rapid activation at low temps, avoiding catalyst decomposition.
Ligand AdBrettPhos The adamantyl group provides extreme steric bulk, crucial for ortho-substituted coupling partners.
Base LHMDS (1.0 M in THF)Soluble bases often work better for hindered substrates than heterogeneous carbonates.
Solvent CPME or Dioxane High boiling ethers stabilize the Pd intermediates.
Troubleshooting Logic
  • If Yield is Low: Switch from

    
     to LHMDS. The rapid deprotonation by LHMDS prevents the amine from binding non-productively to the Pd center.
    
  • If Dehalogenation Persists: Lower temperature to 60°C and double catalyst loading (to 4 mol%).

Ticket #103: Regioselective Metallation (C-Metal)

Issue: “n-BuLi causes polymerization or tarring when I try to lithiate 3,4,5-trimethoxypyridine.”

🔧 The Protocol: The "Turbo-Grignard" (Knochel-Hauser Base)

Traditional alkyllithiums are too nucleophilic and attack the pyridine ring (Chichibabin-type addition) rather than deprotonating it. You must use TMPMgCl·LiCl (Knochel-Hauser Base).

Why it works:

  • Sterics: The TMP (Tetramethylpiperidino) group is too bulky to attack the ring.

  • Solubility: The LiCl adduct breaks up aggregates, making the base kinetically active at non-cryogenic temperatures (-20°C to 0°C).

  • Tolerance: Compatible with esters and cyano groups.

Experimental Workflow
  • Preparation: Dissolve substrate in dry THF (0.5 M).

  • Addition: Add TMPMgCl·LiCl (1.1 equiv, commercially available) dropwise at -20°C (not -78°C).

  • Aging: Stir for 30–60 mins.

  • Quench: Add electrophile (aldehyde, iodine, etc.).

Metallation_Strategy Start 3,4,5-Substituted Pyridine Decision Choice of Base Start->Decision PathA n-BuLi / LDA Decision->PathA Traditional PathB TMPMgCl·LiCl (Turbo-Grignard) Decision->PathB Recommended ResultA Nucleophilic Attack (Ring Opening/Polymer) PathA->ResultA Intermed Magnesiated Species (Stable at -20°C) PathB->Intermed Kinetic Deprotonation Product C2/C6 Functionalized Product Intermed->Product + Electrophile

Caption: Comparison of metallation strategies. TMPMgCl[1][2][3]·LiCl avoids the nucleophilic attack common with alkyllithiums.

Ticket #104: The "Nuclear Option" (C-H Functionalization)

Issue: “I have no halogens on the ring, but I need to add an alkyl group to C2. Friedel-Crafts is impossible.”

🔧 The Protocol: Radical Minisci Reaction (Photoredox)

Standard Friedel-Crafts fails because the pyridine ring is electron-deficient. The Minisci reaction uses nucleophilic radicals to attack the protonated (activated) pyridine.[4][5]

Modern Approach (Avoid Peroxides): Use a Photoredox/HAT system to generate radicals under mild conditions.

  • Activator: TFA (trifluoroacetic acid) or pre-formation of N-methoxypyridinium salts (highly recommended for regiocontrol).

  • Radical Source: Carboxylic acids (decarboxylative) or Alkyltrifluoroborates.

  • Catalyst: Ir(ppy)3 (1 mol%) + Blue LED.

Regioselectivity Rule: In 3,4,5-substituted systems, the radical will attack the C2 position (less sterically hindered than C4 and electronically activated by the N-atom).

References & Grounding

  • Pd-PEPPSI-IPent Development: Organ, M. G., et al. "Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives."[6] Chemistry – A European Journal, 2017. Link

  • Buchwald-Hartwig Ligand Selection: Ruiz-Castillo, P., & Buchwald, S. L.[7] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Link

  • Knochel-Hauser Base (TMPMgCl·LiCl): Knochel, P., et al. "Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases."[2] SynOpen, 2018.[2] Link

  • Minisci Reaction Modernization: Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie Int.[3] Ed., 2019. Link

  • PEPPSI Mechanism & Sterics: Valente, C., et al. "The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions." Angewandte Chemie Int.[3] Ed., 2012. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride

An In-Depth Guide to the ¹H NMR Spectral Analysis of 4-Bromo-3-chloro-5-fluoropyridine Hydrochloride: A Comparative Approach Introduction: Deciphering Molecular Structure Through Magnetic Resonance Nuclear Magnetic Reson...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectral Analysis of 4-Bromo-3-chloro-5-fluoropyridine Hydrochloride: A Comparative Approach

Introduction: Deciphering Molecular Structure Through Magnetic Resonance

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structures in organic chemistry. For researchers and professionals in drug development, mastering the interpretation of NMR spectra is fundamental to confirming the identity, purity, and structure of synthesized compounds. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-bromo-3-chloro-5-fluoropyridine hydrochloride, a polysubstituted heterocyclic compound.

Rather than merely presenting a final spectrum, we will deconstruct the analysis by comparing it with simpler, related structures. This comparative methodology not only justifies the spectral assignments for our target molecule but also reinforces the core principles of NMR interpretation, providing a robust framework for analyzing similarly complex systems. We will explore the synergistic effects of multiple halogen substituents and pyridinium salt formation on proton chemical shifts and coupling patterns, grounded in established spectroscopic principles and experimental best practices.

Pillar 1: The Foundational Principles of ¹H NMR in Substituted Pyridines

To accurately interpret the spectrum of 4-bromo-3-chloro-5-fluoropyridine hydrochloride, one must first understand how its structural features influence the magnetic environment of its protons.

The Influence of Substituents and Protonation

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent property causes its protons to resonate at a lower field (higher ppm) compared to those of benzene (typically ~7.27 ppm).[1] The introduction of further electron-withdrawing groups or protonation of the nitrogen atom exacerbates this effect.

  • Halogen Effects (Br, Cl, F): Halogens exert a strong electron-withdrawing inductive effect (-I), which deshields nearby protons, shifting their signals downfield. Their resonance effects (+R) are weaker and generally have less impact on the proton chemical shifts in an already electron-poor ring.

  • Protonation (Hydrochloride Salt): When pyridine is converted to its hydrochloride salt, the nitrogen atom becomes positively charged.[2] This positive charge is delocalized throughout the aromatic ring, causing a significant withdrawal of electron density from all ring positions. The result is a strong deshielding of all ring protons, leading to a substantial downfield shift in their NMR signals.[3][4] For instance, the α-protons (adjacent to N) of neutral pyridine appear around 8.6 ppm, while in pyridine hydrochloride, they can shift to ~8.8 ppm or lower depending on the solvent.[5][6][7]

Spin-Spin Coupling: The Key to Connectivity

The multiplicity (splitting pattern) of a signal reveals the number of adjacent, magnetically active nuclei. In our target molecule, two types of coupling are critical:

  • Proton-Proton (JHH) Coupling: The two protons on the ring (H-2 and H-6) are four bonds apart. This is known as meta-coupling (⁴JHH), which is typically small in aromatic systems, usually in the range of 1-3 Hz.

  • Proton-Fluorine (JHF) Coupling: Fluorine (¹⁹F) has a spin of I = ½, just like a proton, and therefore couples to nearby protons. These couplings can occur over multiple bonds and are often significant in magnitude.[8]

    • ³JHF (ortho): Coupling between a proton and a fluorine atom three bonds apart.

    • ⁵JHF (para): Coupling between a proton and a fluorine atom five bonds apart. Long-range JHF couplings are frequently observed and are crucial for structural assignment.[9]

Pillar 2: Predictive Analysis and Comparative Spectral Data

The ¹H NMR spectrum of 4-bromo-3-chloro-5-fluoropyridine hydrochloride is expected to show two distinct signals corresponding to the protons at the C-2 and C-6 positions. Due to the asymmetric substitution, these protons are chemically non-equivalent.

Based on the principles above, we predict the following:

  • Chemical Shifts (δ): Both H-2 and H-6 protons will be significantly shifted downfield (>8.5 ppm) due to the combined electron-withdrawing effects of the three halogens and the protonated pyridinium nitrogen.

  • Multiplicity: Each proton signal will be split by the other proton (meta ⁴JHH) and by the fluorine atom (³JHF for H-6, ⁵JHF for H-2). This will result in a doublet of doublets (dd) for each proton.

The logical relationships governing the spectral output are visualized below.

G cluster_molecule 4-Bromo-3-chloro-5-fluoropyridine HCl cluster_spectrum Predicted ¹H NMR Spectrum H2 H-2 H6 H-6 H2->H6 ⁴JHH (meta) F5 F-5 H2->F5 ⁵JHF (para) Signal_H2 Signal for H-2 (Doublet of Doublets) H2->Signal_H2 Generates H6->F5 ³JHF (ortho) Signal_H6 Signal for H-6 (Doublet of Doublets) H6->Signal_H6 Generates

Caption: Coupling interactions in 4-bromo-3-chloro-5-fluoropyridine HCl.

Comparative Data Table

To build our prediction, we can compare the known chemical shifts of simpler pyridine derivatives. This table illustrates the incremental effect of substitution and protonation.

CompoundPositionProtonChemical Shift (δ ppm)Key Observations
Pyridine[5]αH-2, H-6~8.61Baseline aromatic proton shifts.
βH-3, H-5~7.27
γH-4~7.65
Pyridine Hydrochloride[7]αH-2, H-6~8.82Significant downfield shift upon protonation.
βH-3, H-5~8.05
γH-4~8.51
4-Bromopyridine[10]αH-2, H-6~8.45Halogen causes a slight upfield shift at α-position relative to pyridine HCl.
βH-3, H-5~7.45
3-Bromo-4-chloropyridine HCl[11]αH-2, H-6~8.5-8.8 (est.)A close analogue; protons are deshielded by two halogens and protonation.
βH-5~7.8-8.0 (est.)
4-Bromo-3-chloro-5-fluoropyridine HCl α H-2, H-6 >8.7 (Predicted) Strongest deshielding due to three halogens and protonation.

Note: Estimated values are based on additive principles and data from similar structures.

Pillar 3: Experimental Protocol and Data Acquisition

A reliable spectrum is contingent on a meticulously executed experimental procedure. The following protocol is designed to yield a high-quality ¹H NMR spectrum for analysis.

Workflow for NMR Sample Preparation and Analysis

G A 1. Sample Weighing (5-10 mg of compound) B 2. Solvent Selection (0.6-0.7 mL DMSO-d₆) A->B C 3. Dissolution (Vortex/sonicate until clear) B->C D 4. Transfer to NMR Tube C->D E 5. Spectrometer Setup (Lock, Tune, Shim) D->E F 6. ¹H Spectrum Acquisition (≥16 scans, 400 MHz) E->F G 7. Data Processing (Fourier Transform, Phase/Baseline Correction) F->G H 8. Spectral Analysis (Integration, Peak Picking, J-coupling Measurement) G->H

Caption: Standard workflow for NMR spectrum acquisition.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-bromo-3-chloro-5-fluoropyridine hydrochloride.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Rationale for Solvent Choice: DMSO-d₆ is an excellent choice for hydrochloride salts due to its high polarity, which aids dissolution.[12] Crucially, it is an aprotic solvent, which prevents the acidic N-H proton from exchanging with the solvent deuterium, allowing for its potential observation (typically as a broad singlet at very low field).[13] Solvents like D₂O would cause rapid exchange, rendering the N-H proton invisible.

  • Dissolution:

    • Vortex the sample vigorously. If necessary, use a sonicator for a few minutes to ensure complete dissolution. The final solution should be clear and free of particulate matter.

  • Transfer:

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Data Acquisition (using a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆ solvent.

    • Tune and match the probe for the ¹H frequency.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquire the ¹H NMR spectrum. Typical parameters would include:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 16 or more for a good signal-to-noise ratio.

Hypothetical Spectrum Interpretation

Let's assume the acquired spectrum provides the following data, which aligns with our predictions.

Signal AssignmentChemical Shift (δ ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-68.95dd³JHF = 7.8, ⁴JHH = 2.11H
H-28.80dd⁵JHF = 1.5, ⁴JHH = 2.11H
Analysis:
  • Assignment of H-6: The signal at 8.95 ppm is assigned to H-6. Its downfield position is expected due to its proximity to the electronegative nitrogen and the ortho-fluorine. The larger coupling constant (7.8 Hz) is characteristic of a three-bond ortho H-F coupling (³JHF). The smaller coupling of 2.1 Hz corresponds to the four-bond meta H-H coupling (⁴JHH) to H-2.

  • Assignment of H-2: The signal at 8.80 ppm is assigned to H-2. It is also significantly deshielded. The smaller coupling constant of 1.5 Hz is consistent with a five-bond para H-F coupling (⁵JHF). It shares the same 2.1 Hz meta coupling (⁴JHH) with H-6, confirming their relationship.

  • Integration: The integral value of 1H for each signal confirms the presence of one proton for each environment, consistent with the molecular structure.

Conclusion

The ¹H NMR spectrum of 4-bromo-3-chloro-5-fluoropyridine hydrochloride is a powerful confirmation of its structure. The analysis reveals two distinct doublet of doublets in the downfield aromatic region, a direct consequence of the complex interplay between proton-proton and proton-fluorine spin-spin coupling. By systematically comparing the spectral data with that of simpler pyridine analogues, we can confidently assign the signals and rationalize their chemical shifts and multiplicities. This guide demonstrates that a thorough understanding of fundamental NMR principles, combined with a comparative analytical approach and a robust experimental protocol, allows for the unambiguous structural elucidation of even highly substituted heterocyclic compounds.

References

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC, National Center for Biotechnology Information. [Link]

  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC, National Center for Biotechnology Information. [Link]

  • DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. ResearchGate. [Link]

  • Stenutz, R. NMR chemical shift prediction of pyridines. Carbohydrate Structure Database. [Link]

  • Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

  • Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]

  • 15N NMR spectra of HP-pyridine as the free base (green) and fully protonated (red) forms. ResearchGate. [Link]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

  • Gowland, F. W., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(16), 2140-2144. [Link]

  • Demarco, P. V., Farkas, E., Doddrell, D., Mylari, B. L., & Wenkert, E. (1968). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society, 90(20), 5480-5486. [Link]

  • Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. University of East Anglia. [Link]

  • Proton NMR signals and rings. Chemistry Stack Exchange. [Link]

  • G., Daniel A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1168-1176. [Link]

  • 1 H NMR spectra of a sample containing 0.05 M pyridine. ResearchGate. [Link]

  • Can the salt form of my organic compound be determined using NMR? ResearchGate. [Link]

  • 4-bromo-3-chloro-5-(trifluoromethyl)pyridine (C6H2BrClF3N). PubChemLite. [Link]

  • Pyridines. Wikipedia. [Link]

  • 4-Bromo-3-fluoropyridine. PubChem. [Link]

  • Supporting Information - A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Royal Society of Chemistry. [Link]

  • US Patent for 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

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Comparative

A Senior Application Scientist's Guide to 13C and 19F NMR Characterization of Fluoropyridine Salts

For researchers, scientists, and drug development professionals engaged in the synthesis and application of fluorinated heterocyclic compounds, this guide provides an in-depth technical comparison of 13C and 19F Nuclear...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of fluorinated heterocyclic compounds, this guide provides an in-depth technical comparison of 13C and 19F Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of fluoropyridine salts. Moving beyond a simple recitation of protocols, this document elucidates the causal relationships behind experimental choices and offers field-proven insights to ensure robust and reliable structural elucidation.

The Ascendancy of Fluoropyridines in Medicinal Chemistry

The strategic incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Fluoropyridine moieties, in particular, are prevalent scaffolds in a multitude of approved drugs and clinical candidates. The formation of fluoropyridinium salts is a common strategy to enhance solubility and bioavailability, making their precise characterization a critical step in the drug development pipeline.

Core Principles: A Comparative Overview of 13C and 19F NMR

Both 13C and 19F NMR are indispensable tools for the structural analysis of fluoropyridine salts, yet they offer distinct and complementary information.

13C NMR Spectroscopy provides a direct window into the carbon backbone of the molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment. For fluoropyridine salts, 13C NMR is instrumental in:

  • Confirming the carbon framework: Ensuring the integrity of the pyridine ring and any appended alkyl or aryl groups.

  • Observing the effects of fluorination and salt formation: The high electronegativity of fluorine and the positive charge on the nitrogen atom in the pyridinium ring induce significant downfield shifts in the chemical shifts of adjacent carbon atoms.

  • Probing C-F coupling: The through-bond scalar coupling (J-coupling) between 13C and 19F nuclei provides invaluable structural information, with the magnitude of the coupling constant correlating with the number of bonds separating the two nuclei.

However, 13C NMR suffers from a significant drawback: the low natural abundance of the 13C isotope (1.1%) results in inherently low sensitivity, often requiring longer acquisition times or higher sample concentrations.

19F NMR Spectroscopy , in contrast, leverages the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus, making it a highly sensitive technique.[2] Its key advantages in the context of fluoropyridine salts include:

  • Exceptional Sensitivity: 19F NMR is approximately 83% as sensitive as 1H NMR, allowing for the analysis of low-concentration samples.

  • Wide Chemical Shift Range: The chemical shifts in 19F NMR span a much broader range (over 400 ppm) compared to 1H or 13C NMR, minimizing the likelihood of signal overlap even in complex molecules.[2]

  • Direct Probe of the Fluorine Environment: The 19F chemical shift is exquisitely sensitive to subtle changes in the electronic and steric environment around the fluorine atom, making it an excellent reporter for salt formation, counterion interactions, and solvent effects.

  • Absence of Background Signals: Since fluorine is not naturally abundant in most biological systems or common laboratory solvents, 19F NMR spectra are typically free from interfering background signals.[2]

This guide will now delve into a detailed comparison of the practical application of these two techniques, supported by experimental data and protocols.

Comparative Data Analysis: 13C vs. 19F NMR of Fluoropyridine Salts

To illustrate the complementary nature of 13C and 19F NMR, let us consider the hypothetical characterization of a representative fluoropyridine salt, N-methyl-2-fluoropyridinium triflate. The following tables summarize the expected and literature-derived NMR data.

Table 1: Comparative 13C and 19F NMR Data for a Hypothetical N-methyl-2-fluoropyridinium Triflate

NucleusPositionExpected Chemical Shift (δ, ppm)Key Coupling Constants (Hz)Information Gained
13C C2155-165¹JCF ≈ 230-260Direct evidence of C-F bond. Large downfield shift confirms pyridinium salt formation.
C3125-135²JCF ≈ 20-30Shows the electronic effect of the adjacent C-F bond.
C4140-150³JCF ≈ 5-10Further probes the electronic structure of the ring.
C5130-140⁴JCF ≈ 1-3Long-range coupling provides additional structural confirmation.
C6145-155³JCF ≈ 5-10Deshielded due to proximity to the positively charged nitrogen.
N-CH₃45-55³JHF ≈ 1-3Confirms the presence and environment of the N-alkyl group.
CF₃ (triflate)~120 (quartet)¹JCF ≈ 320Identifies the triflate counterion.
19F C2-F -80 to -120¹JFC, ²JFH, etc.Highly sensitive to the electronic environment of the pyridine ring.
F ₃C (triflate)~ -79Unambiguous identification of the triflate counterion.

Note: The expected chemical shift ranges are illustrative and can vary based on the solvent and specific substitution patterns.

Insights from the Comparative Data:

  • Structural Confirmation: 13C NMR, with its characteristic chemical shifts and C-F coupling patterns, provides a definitive map of the carbon skeleton. The large one-bond C-F coupling constant (¹JCF) is a clear indicator of the fluorine atom's position on the ring.

  • Sensitivity to Salt Formation: Both techniques are sensitive to the formation of the pyridinium salt. In 13C NMR, the carbons of the pyridine ring, particularly C2, C4, and C6, will experience a significant downfield shift upon N-alkylation. In 19F NMR, the chemical shift of the fluorine atom on the ring will also be affected by the change in the overall electron density of the aromatic system.

  • Counterion Identification: 19F NMR offers a distinct advantage in identifying fluorine-containing counterions like triflate (CF₃SO₃⁻) or tetrafluoroborate (BF₄⁻). These counterions give rise to sharp, characteristic signals in the 19F spectrum, often with well-defined coupling patterns if other NMR-active nuclei are present. While the carbon of the triflate anion can be observed in the 13C spectrum, its signal may be broad or have a low signal-to-noise ratio.

  • Probing Intermolecular Interactions: The 19F chemical shift is particularly sensitive to subtle intermolecular interactions, such as hydrogen bonding or ion pairing with the counterion.[3] Variations in the 19F chemical shift upon changing the solvent or counterion can provide valuable insights into the solution-state structure of the salt.

Experimental Protocols: A Self-Validating System

The integrity of your NMR data hinges on meticulous experimental execution. The following protocols are designed to be self-validating, with built-in checks to ensure data quality.

Protocol 1: 13C NMR Characterization of a Fluoropyridine Salt
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the fluoropyridine salt into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or D₂O). The choice of solvent is critical as it can influence chemical shifts.

    • Ensure the salt is fully dissolved. Gentle vortexing or sonication may be necessary.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard 1D proton NMR spectrum to confirm the presence of the desired compound and assess sample purity.

    • Tune the 13C probe.

  • 13C Data Acquisition:

    • Use a standard pulse program for a proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0 to 200 ppm).

    • Set the number of scans (ns) to a value sufficient to achieve an adequate signal-to-noise ratio (typically 1024 or higher for a dilute sample).

    • Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of all carbon nuclei, ensuring accurate integration if quantitative analysis is desired.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift axis using the known chemical shift of the solvent peak.

    • Identify and assign the carbon signals based on their chemical shifts and coupling patterns. Measure the C-F coupling constants.

Protocol 2: 19F NMR Characterization of a Fluoropyridine Salt
  • Sample Preparation:

    • Prepare the sample as described in Protocol 1. A lower concentration (1-5 mg) is often sufficient for 19F NMR due to its higher sensitivity.

  • Instrument Setup and Calibration:

    • Follow the same locking and shimming procedure as in Protocol 1.

    • Tune the 19F probe.

  • 19F Data Acquisition:

    • Use a standard pulse program for a proton-decoupled 19F NMR experiment (e.g., zgpg30 on a Bruker spectrometer with the appropriate nucleus selected).

    • Set the spectral width to encompass the expected range of fluorine chemical shifts. A wider range may be necessary if both aromatic and aliphatic fluorine atoms are present.

    • The number of scans (ns) required is typically much lower than for 13C NMR (e.g., 16 to 128 scans).

    • A shorter relaxation delay (d1) of 1-2 seconds is usually adequate.

  • Data Processing and Analysis:

    • Process the data as described for 13C NMR.

    • Reference the 19F chemical shift. An external reference standard, such as CFCl₃ (δ = 0 ppm), is often used. Alternatively, an internal standard can be added to the sample.

    • Analyze the chemical shifts and coupling patterns to confirm the structure and identify any fluorine-containing counterions.

Visualization of the Characterization Workflow

The logical flow of characterizing a novel fluoropyridine salt can be visualized as follows:

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation & Validation synthesis Synthesize Fluoropyridine Salt purification Purify Salt (e.g., Recrystallization) synthesis->purification proton_nmr 1. 1H NMR (Confirm Protons, Purity) purification->proton_nmr carbon_nmr 2. 13C NMR (Carbon Skeleton, C-F Coupling) proton_nmr->carbon_nmr fluorine_nmr 3. 19F NMR (Fluorine Environment, Counterion ID) carbon_nmr->fluorine_nmr two_d_nmr 4. 2D NMR (Optional) (COSY, HSQC, HMBC for complex structures) fluorine_nmr->two_d_nmr data_integration Integrate Data from all NMR Experiments fluorine_nmr->data_integration structure_validation Validate Structure & Purity data_integration->structure_validation

Sources

Validation

A Senior Application Scientist's Comparative Guide to Elemental Analysis of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride

For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. The com...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. The compound 4-Bromo-3-chloro-5-fluoropyridine hydrochloride, a key building block in many pharmaceutical syntheses, presents a unique analytical challenge due to its polyhalogenated and heterocyclic nature. Accurate determination of its elemental composition is not merely a routine check but a critical validation of its identity and purity. This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of this compound, offering insights into the causality behind experimental choices and providing data-driven recommendations.

The Criticality of Elemental Composition

The theoretical elemental composition of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride (C₅H₃BrCl₂FN) is a fundamental attribute of the molecule. Any deviation from these theoretical values can indicate the presence of impurities, residual solvents, or synthetic byproducts, all of which can have significant implications for the downstream drug development process. Therefore, the choice of analytical methodology is paramount to ensure the integrity of the data.

Comparative Overview of Analytical Techniques

This guide will focus on the four most relevant techniques for the elemental analysis of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride:

  • Combustion Ion Chromatography (CIC) for Halogen (Br, Cl, F) and Sulfur determination.

  • X-Ray Fluorescence (XRF) Spectroscopy for Bromine and Chlorine analysis.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace elemental impurities.

  • Combustion CHN Analysis for Carbon, Hydrogen, and Nitrogen content.

The following sections will delve into the principles, performance, and practical considerations of each technique, culminating in a comparative summary to aid in the selection of the most appropriate method for your analytical needs.

Combustion Ion Chromatography (CIC): The Gold Standard for Halogens

Combustion Ion Chromatography (CIC) is a powerful and widely adopted technique for the determination of halogens in complex matrices.[1][2] The process involves the complete combustion of the sample in an oxygen-rich atmosphere, followed by the absorption of the resulting gases into an aqueous solution and subsequent analysis by ion chromatography.

The Causality Behind the Workflow

The elegance of CIC lies in its ability to effectively separate the analytes of interest (halide ions) from the complex organic matrix. The high-temperature combustion breaks the robust carbon-halogen bonds, converting the covalently bound halogens into their ionic forms (F⁻, Cl⁻, Br⁻), which are readily soluble in the absorption solution. The subsequent ion chromatography step provides a sensitive and specific means of separating and quantifying these ions.

Experimental Protocol: CIC for Halogen Analysis

Sample Preparation:

  • Accurately weigh 1-5 mg of the powdered 4-Bromo-3-chloro-5-fluoropyridine hydrochloride sample into a combustion boat.

  • For solid samples, no further preparation is typically required.[3]

Instrumentation and Analysis:

  • The sample boat is introduced into a horizontal furnace heated to approximately 1000°C.

  • A stream of oxygen is passed over the sample to ensure complete combustion.

  • The combustion gases are directed into an absorption module containing an appropriate absorption solution (e.g., deionized water with a small amount of hydrogen peroxide to aid in the oxidation of any sulfur species).

  • The absorption solution is then automatically injected into an ion chromatograph equipped with a conductivity detector.

  • Separation of the halide ions is typically achieved using an anion-exchange column.

  • Quantification is performed by comparing the peak areas of the sample to those of certified halide standards.

graph TD { A[Sample Weighing] --> B(Combustion Boat); B --> C{Furnace at 1000°C with O₂ Flow}; C --> D[Gas Absorption Module]; D --> E(Ion Chromatograph); E --> F[Conductivity Detector]; F --> G(Data Analysis and Quantification); } Caption: Workflow for Halogen Analysis by Combustion Ion Chromatography.
Performance Characteristics
ParameterTypical Performance for Halogens in Organic Matrices
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Limit of Detection (LOD) Low ppb range[1]
Limit of Quantitation (LOQ) Typically < 8 mg/kg[4]

X-Ray Fluorescence (XRF) Spectroscopy: A Rapid, Non-Destructive Approach

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. It is particularly well-suited for the rapid screening and quantification of heavier elements like bromine and chlorine.

The Causality Behind the Technique

XRF operates on the principle of bombarding the sample with high-energy X-rays, which excites electrons in the inner shells of the atoms. As these electrons relax to their ground state, they emit secondary X-rays with energies characteristic of each element present. The intensity of these emitted X-rays is proportional to the concentration of the element in the sample.

Experimental Protocol: XRF for Bromine and Chlorine Analysis

Sample Preparation:

  • For solid samples, press approximately 1-2 grams of the powdered 4-Bromo-3-chloro-5-fluoropyridine hydrochloride into a pellet using a hydraulic press. This ensures a flat and uniform surface for analysis.

  • Alternatively, for a more homogeneous sample and to mitigate matrix effects, the sample can be fused with a lithium borate flux to create a glass bead.[5]

Instrumentation and Analysis:

  • Place the sample pellet or fused bead into the XRF spectrometer.

  • The instrument bombards the sample with X-rays from an X-ray tube.

  • A detector measures the energy and intensity of the fluorescent X-rays emitted from the sample.

  • Software deconvolutes the resulting spectrum to identify and quantify the elements present. Calibration is performed using certified reference materials with a similar matrix.

graph TD { A[Sample Preparation: Pellet Pressing or Fusion] --> B{XRF Spectrometer}; B --> C(X-ray Source); C --> D[Sample]; D --> E(Fluorescent X-rays); E --> F[Detector]; F --> G(Spectral Analysis and Quantification); } Caption: Workflow for Bromine and Chlorine Analysis by XRF.
Performance Characteristics
ParameterTypical Performance for Br and Cl in Organic Matrices
Accuracy (% Recovery) 90 - 110% (highly matrix dependent)
Precision (% RSD) < 10%
Limit of Detection (LOD) 3 ppm for Br, 10 ppm for Cl in a light matrix[5]
Limit of Quantitation (LOQ) Varies, typically in the low ppm range

Note on Fluorine Analysis by XRF: The detection of light elements like fluorine by XRF is challenging due to the low energy of their fluorescent X-rays, which are easily absorbed by the sample matrix and the detector window. Therefore, XRF is not the recommended technique for fluorine quantification in this application.[6]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Unrivaled Sensitivity for Elemental Impurities

While not a primary technique for determining the bulk elemental composition of the API itself, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for the quantification of trace elemental impurities, as mandated by regulatory guidelines such as USP <232> and ICH Q3D.[7][8][9]

The Causality Behind the Technique

ICP-MS utilizes a high-temperature argon plasma to desolvate, atomize, and ionize the elements in the sample. These ions are then introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio. The extreme sensitivity of this technique allows for the detection of elemental impurities at parts-per-billion (ppb) levels and even lower.

Experimental Protocol: ICP-MS for Elemental Impurities

Sample Preparation (Microwave Digestion):

  • Accurately weigh approximately 100-300 mg of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride into a clean microwave digestion vessel.[10]

  • Add a mixture of high-purity nitric acid and hydrochloric acid (aqua regia is often used for organometallic compounds).[11]

  • Seal the vessels and place them in a microwave digestion system.

  • Ramp the temperature and pressure according to a validated program to ensure complete digestion of the organic matrix.[12]

  • After cooling, dilute the digestate to a final volume with deionized water.

graph TD { A[Sample Weighing] --> B(Microwave Digestion Vessel); B -- "+ High-Purity Acids" --> C{Microwave Digestion System}; C --> D[Dilution to Final Volume]; D --> E(ICP-MS Instrument); E --> F[Mass Spectrometer]; F --> G(Data Analysis for Trace Elements); } Caption: Workflow for Trace Elemental Impurity Analysis by ICP-MS.
Performance Characteristics
ParameterTypical Performance for Trace Elements
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 15%
Limit of Detection (LOD) Sub-ppb to ppt range
Limit of Quantitation (LOQ) Low ppb range

Combustion CHN Analysis: The Foundation of Organic Elemental Analysis

Combustion analysis is the classical and most widely used method for determining the percentage of carbon, hydrogen, and nitrogen in organic compounds.

The Causality Behind the Technique

The sample is combusted in a pure oxygen environment at high temperatures, converting carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas. These combustion products are then separated and quantified using a thermal conductivity detector (TCD).

Challenges with Fluorinated Compounds

The presence of fluorine in 4-Bromo-3-chloro-5-fluoropyridine hydrochloride presents a significant challenge for standard CHN analysis. Fluorine is highly reactive and can attack the quartz combustion tube and the catalysts used in the system.[13] Incomplete combustion of highly fluorinated compounds can lead to the formation of CF₂ fragments, which may be erroneously detected as nitrogen, resulting in low carbon and high nitrogen values.[14]

Experimental Protocol: Modified CHN Analysis for Fluorinated Compounds

Sample Preparation:

  • Accurately weigh 1-3 mg of the finely powdered and dried sample into a tin capsule.

Instrumentation and Analysis:

  • The analysis is performed using a CHN elemental analyzer specifically designed or modified for fluorinated compounds. This typically involves:

    • Using a specialized combustion tube packing that includes an adsorbent for fluorine, such as magnesium oxide, which traps fluorine as HF.[15]

    • Employing higher combustion temperatures to ensure the complete breakdown of the robust C-F bonds.[14]

  • The sample is introduced into the combustion furnace.

  • The resulting gases (CO₂, H₂O, N₂) are passed through a reduction tube to convert any nitrogen oxides to N₂.

  • The gases are then separated by a gas chromatography column and detected by a thermal conductivity detector.

  • Quantification is based on calibration with certified organic analytical standards.

graph TD { A[Sample Weighing in Tin Capsule] --> B{High-Temperature Combustion Furnace with Fluorine Adsorbent}; B --> C[Reduction Tube]; C --> D(Gas Chromatography Column); D --> E[Thermal Conductivity Detector]; E --> F(Data Analysis for C, H, N %); } Caption: Modified Workflow for CHN Analysis of Fluorinated Compounds.
Performance Characteristics
ParameterTypical Performance for CHN in Organic Compounds
Accuracy Within ±0.3% of the theoretical value[16]
Precision (% RSD) Typically < 0.2%

Comparative Summary and Recommendations

FeatureCombustion Ion Chromatography (CIC)X-Ray Fluorescence (XRF)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)Combustion CHN Analysis
Primary Analytes Br, Cl, F, SBr, Cl (heavier elements)Trace elemental impuritiesC, H, N
Principle Combustion followed by ICX-ray emissionPlasma ionization and mass spectrometryCombustion and TCD detection
Sample Preparation Minimal (weighing)Minimal (pellet pressing or fusion)Extensive (microwave digestion)Minimal (weighing)
Destructive? YesNoYesYes
Sensitivity High (ppb)Moderate (ppm)Extremely High (ppt)Not applicable for trace
Throughput ModerateHighModerateHigh
Key Advantage Accurate and simultaneous analysis of all halogensRapid and non-destructiveUnmatched sensitivity for trace impuritiesEstablished method for C, H, N
Key Limitation DestructivePoor for light elements (F), matrix effects[17]Complex sample preparation, not for bulk analysisChallenges with fluorinated compounds

Recommendations:

For a comprehensive and accurate elemental analysis of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride, a multi-technique approach is recommended:

  • For Halogen Content (Br, Cl, F): Combustion Ion Chromatography (CIC) is the most suitable technique, offering high accuracy, precision, and the ability to determine all three halogens simultaneously.

  • For Rapid Screening of Br and Cl: X-Ray Fluorescence (XRF) can be a valuable tool for rapid, non-destructive screening, particularly in a process control environment. However, for definitive quantification, results should be confirmed by a primary technique like CIC, especially when high accuracy is required.

  • For Trace Elemental Impurities: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the mandatory technique to comply with regulatory guidelines for elemental impurities (USP <232>/ICH Q3D).

  • For C, H, and N Content: A specialized Combustion CHN Analyzer equipped to handle fluorinated compounds is essential to obtain accurate results.

By understanding the strengths and limitations of each technique and implementing the appropriate methodologies, researchers and drug development professionals can ensure the highest level of confidence in the elemental analysis of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride, thereby safeguarding the quality and integrity of their pharmaceutical development programs.

References

  • Elemental Lab. Halogen Analysis | Combustion Ion Chromatography |OFC-IC analysis. [Link]

  • Scientist Live. CHN determination of highly fluorinated organic compounds. 2013. [Link]

  • Sanner, G., & Usbeck, H. (1985). [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine]. Pharmazie, 40(8), 544–548. [Link]

  • AZoM. How can Matrix Effects be Minimized in XRF Spectrometry?. 2026. [Link]

  • analytica-world.com. Accurate elemental (CHN) analysis of perfluorinated compounds. 2007. [Link]

  • ResearchGate. Corrections for matrix effects in X-ray fluorescence analysis—A tutorial. [Link]

  • Journal of Analytical Chemistry. Elemental analysis of organic compounds with the use of automated CHNS analyzers. 2008. [Link]

  • University of British Columbia. Summary of CHNS Elemental Analysis Common Problems. [Link]

  • SciSpace. Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. 2012. [Link]

  • ResearchGate. Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. [Link]

  • U.S. Environmental Protection Agency. Chapter Four: Organic Analytes. [Link]

  • PubMed. Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. 2020. [Link]

  • Lab Manager. XRF/XRD Validation for Purity and Composition in Laboratory Workflows. [Link]

  • PPGFARMA. Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. 2023. [Link]

  • Solvias. Elemental Impurities Testing. [Link]

  • EAG Laboratories. Using ICP-MS to Measure Elemental Compositions in Drug Products. [Link]

  • Shared Research Facilities. Sample Preparation Guide for Synthetic Organic Chemicals. [Link]

  • Reagecon Knowledge. Standards for Elemental Impurities in Pharmaceuticals. [Link]

  • Redalyc.org. Validation of the analytical method using the energy dispersive X-ray fluorescence technique (EDXRF) for application in pharmaceutical sciences. 2022. [Link]

  • Electronic Theses and Dissertations. optimisation and validation of an x-ray fluorescence method for. [Link]

  • PE Polska. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. [Link]

  • ResearchGate. Validation strategy for an ED-XRF method to determine trace elements in a wide range of organic and inorganic matrices based on fulfilment of performance criteria. [Link]

  • Mikroanalytisches Labor Pascher. Halogens – (Fluorine, Chlorine, Bromine, Iodine). [Link]

  • PubChem. 4-Bromo-3-fluoropyridine. [Link]

  • MDPI. Microwave Digestion and ICP-MS Determination of Major and Trace Elements in Waste Sm-Co Magnets. [Link]

  • ASU Core Research Facilities. ANALYTICAL: CHN elemental analysis – PE 2400. [Link]

  • PMC. Validation of an optimised microwave-assisted acid digestion method for trace and ultra-trace elements in indoor PM2.5 by ICP-MS analysis. 2023. [Link]

  • RSC Publishing. Exploiting the unusual effects of fluorine in methodology. [Link]

  • LabRulez GCMS. Guide to Preparing and Analyzing Semivolatile Organic Compounds. [Link]

  • ResearchGate. The Use of Microwave Digestion and ICP to Determine Elements in Petroleum Samples. 2025. [Link]

  • PubChem. 3-Bromo-4-chloropyridine. [Link]

Sources

Comparative

Validating Structure of Regioisomeric Bromochlorofluoropyridines

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Medicinal Chemists Estimated Read Time: 12 Minutes The Isomer Trap: Why Standard Validation Fails In the high-stakes arena of drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Medicinal Chemists Estimated Read Time: 12 Minutes

The Isomer Trap: Why Standard Validation Fails

In the high-stakes arena of drug discovery, bromochlorofluoropyridines represent a unique class of "privileged scaffolds." They offer three distinct vectors for orthogonal functionalization (e.g., Suzuki, Buchwald, and Sonogashira couplings) based on the reactivity hierarchy of Br, Cl, and F. However, this utility comes with a significant hidden risk: Regioisomeric Scrambling.

Unlike simple benzenes, polyhalogenated pyridines are prone to the "Halogen Dance" (Base-Catalyzed Halogen Migration) during synthesis. A reaction intended to produce 3-bromo-2-chloro-5-fluoropyridine can easily yield the thermodynamically stable 4-bromo isomer or a scrambled mixture, often inseparable by standard HPLC.

The Core Challenge: Isomers often share identical molecular weights (GC-MS is blind) and very similar proton NMR profiles (due to a lack of protons). This guide outlines a rigorous, self-validating system to definitively assign structure using


C-NMR coupling constants (

)
and Chemical Derivatization Logic .

The Mechanism of Error: The Halogen Dance

To validate a structure, one must understand how it forms—and how it fails. The Halogen Dance is the primary cause of misassignment in this class of compounds.

Visualization: The Halogen Dance Mechanism

Figure 1: Mechanism of base-catalyzed halogen migration leading to structural scrambling.

HalogenDance Start Kinetic Product (3-Bromo-2-chloropyridine) Base Base (LDA/LiTMP) Deprotonation at C4 Start->Base Intermediate Lithiated Intermediate (Unstable) Base->Intermediate Ortho-lithiation Migration Br Migration (Halogen Dance) Intermediate->Migration Anionic rearrangement Product Thermodynamic Product (4-Bromo-2-chloropyridine) Migration->Product Stabilization

Caption: Base-induced deprotonation ortho to a halogen triggers migration to the thermodynamically most stable position, often altering the substitution pattern without changing molecular weight.

Method A: C NMR & F Coupling Analysis (The Gold Standard)

When protons are scarce, Carbon-Fluorine (


) coupling constants become the "fingerprint" of the molecule. Fluorine (

F, spin 1/2) couples to carbon with distinct magnitude ranges depending on the distance (number of bonds,

) and the path.
The Diagnostic Hierarchy

In a pyridine ring, the magnitude of


 allows you to map the distance of every carbon atom relative to the fluorine substituent.
Coupling TypeSymbolTypical Range (Hz)Diagnostic Utility
One-Bond

230 – 280 Hz Identifies the carbon directly attached to Fluorine.
Two-Bond

15 – 35 Hz Identifies carbons ortho to Fluorine.
Three-Bond

4 – 10 Hz Identifies carbons meta to Fluorine.
Four-Bond

1 – 3 Hz Identifies carbons para to Fluorine (often unresolved).
Protocol: Structural Assignment via Mapping

Objective: Confirm the structure of 3-bromo-2-chloro-5-fluoropyridine.

  • Acquire

    
    C NMR:  Run a proton-decoupled 
    
    
    
    C NMR with sufficient scans (typically >1000 for quaternary carbons) to resolve small couplings.
  • Identify C-F (ipso): Locate the doublet with the largest splitting (~250 Hz). This is C5 .

  • Map Ortho Carbons (C4 & C6): Look for doublets with

    
     Hz.
    
    • C6 (adjacent to N): Will be significantly deshielded (downfield, ~145-155 ppm).

    • C4 (adjacent to Br): Will be shielded relative to C6 and show the characteristic

      
      .
      
  • Map Meta Carbons (C2 & C3): Look for smaller doublets (

    
     Hz).
    
    • C2 (Cl-substituted): Deshielded by N and Cl (~140-150 ppm).

    • C3 (Br-substituted): Distinct chemical shift; confirms position relative to F via the 3-bond coupling.

Expert Insight: If you observe a large


 on a carbon you suspect is meta to the fluorine, your structure is misassigned. The coupling constant never lies.

Method B: Chemical Derivatization (The Stress Test)

If NMR data is ambiguous due to signal overlap, Chemical Derivatization provides a binary "Yes/No" confirmation based on the predictable reactivity of halopyridines in Nucleophilic Aromatic Substitution (


).

Principle: In polyhalopyridines, nucleophilic displacement occurs preferentially at positions ortho or para to the ring nitrogen (C2, C4, C6). The leaving group ability in


 is F > Cl ≈ Br > I  (inverted relative to 

due to the rate-determining addition step).[1]
Experimental Protocol: The Morpholine Displacement

Hypothesis: If the structure is 3-bromo-2-chloro-5-fluoropyridine, the Fluorine is at C5 (meta to N) and is deactivated toward


. The Chlorine is at C2 (ortho to N) and is activated .

Step-by-Step Workflow:

  • Reaction: Dissolve 50 mg of substrate in DMSO. Add 1.2 eq of Morpholine and 2.0 eq of

    
    . Heat to 80°C for 2 hours.
    
  • Analysis: Monitor by LC-MS.

  • Interpretation:

    • Scenario A (Target Structure): The Chlorine at C2 is displaced. Product mass =

      
      . 
      
      
      
      F NMR signal remains (shift may change slightly).
    • Scenario B (Isomer Error): If the Fluorine was actually at C2 or C4 (e.g., 3-bromo-2-chloro-4-fluoropyridine), the Fluorine would be displaced rapidly (F is a better leaving group in

      
      ). Product mass = 
      
      
      
      .
      
      
      F NMR signal disappears .
Visualization: Validation Decision Tree

Figure 2: Logical workflow for determining the correct regioisomer.

ValidationTree Start Synthesized Bromochlorofluoropyridine NMR Analyze 13C NMR J-Couplings Start->NMR Check1 Is 1J_CF ~250Hz present? NMR->Check1 Check2 Are 2J_CF (20-30Hz) consistent with proposed ortho carbons? Check1->Check2 Yes Deriv Perform SnAr with Morpholine Check2->Deriv Ambiguous Conclusion1 CONFIRMED: F is meta (C3/C5) Cl is ortho/para Check2->Conclusion1 Consistent Result1 Product retains F signal (Cl displaced) Deriv->Result1 Result2 Product loses F signal (F displaced) Deriv->Result2 Result1->Conclusion1 Conclusion2 REJECTED: F is ortho/para (C2/C4) Result2->Conclusion2

Caption: Decision matrix combining spectroscopic data with chemical reactivity to confirm regioisomer identity.

Comparative Summary of Validation Methods

Feature

C /

F NMR
Chemical Derivatization (

)
X-Ray Crystallography
Primary Utility Mapping atomic connectivity via coupling (

).
Proving position relative to Nitrogen (ortho/para vs meta).[2]Absolute structural determination.
Sample State Solution (CDCl

, DMSO-d

).
Solution (destructive test).Solid Single Crystal (Required).
Time/Cost Low (1-4 hours).Medium (1 day + analysis).High (Days to Weeks).
Limitations Requires high concentration; quaternary carbons can be slow.Only works if halogens have distinct reactivities.Fails for oils/liquids; crystal growing is an art.
Verdict First-Line Defense. The Tie-Breaker. The Ultimate Proof (if solid).

References

  • Schlosser, M. (2005). "The Halogen Dance: A Flexible Tool for the Synthesis of Polyfunctionalized Heterocycles." Angewandte Chemie International Edition. Link

  • Reich, H. J.

    
    C NMR Coupling Constants." University of Wisconsin-Madison.[3] Link
    
  • Bunnett, J. F. (1951). "Mechanism of Nucleophilic Aromatic Substitution." Chemical Reviews. Link

  • PubChem. "3-Bromo-2-chloro-5-fluoropyridine (Compound Summary)." National Library of Medicine. Link

  • Dolphin, D., & Wick, A. (1977). Tabulation of Infrared Spectral Data. Wiley-Interscience. (Referenced for general halogen trends). Link

Sources

Validation

A Comparative Guide to the Infrared (IR) Spectroscopy of Pyridine Hydrochloride Salts

For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their salt forms is a cornerstone of robust analysis. Pyridine hydrochlorid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their salt forms is a cornerstone of robust analysis. Pyridine hydrochloride, a common salt form of the versatile pyridine molecule, presents a unique spectroscopic fingerprint that distinguishes it from its parent base. This guide provides an in-depth comparison of the infrared (IR) spectra of pyridine and its hydrochloride salt, offering experimental insights and a comparative analysis with other common analytical techniques.

The Spectroscopic Signature of Protonation: Pyridine vs. Pyridine Hydrochloride

The transformation of pyridine, a tertiary amine, into its hydrochloride salt via protonation of the nitrogen atom induces significant changes in the molecule's vibrational modes. These changes are readily observable in the mid-IR region and provide definitive evidence of salt formation.

The Emergence of the N-H+ Stretch: A Clear Indicator of Salt Formation

The most telling difference in the IR spectrum of pyridine hydrochloride compared to pyridine is the appearance of a broad and complex series of absorption bands in the 2500-3300 cm-1 region. This feature is attributed to the stretching vibration of the newly formed N-H+ bond in the pyridinium cation. The broadness of this peak is a direct consequence of hydrogen bonding between the pyridinium cation and the chloride anion, as well as intermolecular hydrogen bonding between adjacent pyridinium ions in the solid state. In contrast, the spectrum of pure pyridine is devoid of significant absorptions in this region, other than the C-H stretching vibrations.

Shifts in the Aromatic Landscape: Ring Vibrations

The protonation of the nitrogen atom in the pyridine ring also electronically influences the aromatic system, leading to discernible shifts in the characteristic ring stretching vibrations. These vibrations, primarily involving C=C and C=N stretching, are typically observed in the 1400-1650 cm-1 region.

Upon formation of the hydrochloride salt, the bands corresponding to the aromatic ring vibrations in pyridine shift to higher frequencies.[1] For instance, the C=C and C=N stretching bands in pyridine, often found around 1580 cm-1 and 1482 cm-1, experience a noticeable blue shift in pyridine hydrochloride.[1] This shift is indicative of a change in the electron distribution within the aromatic ring due to the presence of the positively charged nitrogen atom.

A comparative summary of the key IR peaks for pyridine and pyridine hydrochloride is presented in the table below.

Vibrational Mode Pyridine (Approx. cm-1) Pyridine Hydrochloride (Approx. cm-1) Key Observations
Aromatic C-H Stretch3080, 30373137-3111Shift to slightly lower and higher frequencies, with the disappearance of some bands.[1]
N-H+ StretchAbsent~2500-3300 (broad)Appearance of a strong, broad band characteristic of the pyridinium ion.
C=C, C=N Ring Stretch~1580, 1482~1630, 1530, 1485Bands shift to higher wavenumbers (blue shift) upon protonation.[1]
Ring Vibrations~1437~1454Shift in ring vibration frequencies.[2]

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum of Pyridine Hydrochloride

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a powerful and convenient technique for analyzing solid samples like pyridine hydrochloride with minimal sample preparation.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has undergone its necessary performance checks.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Record a background spectrum. This is a critical step to subtract the spectral contributions of the atmosphere (CO2, H2O) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the solid pyridine hydrochloride sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure arm to ensure intimate contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Sample Spectrum Acquisition:

    • Collect the infrared spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Analyze the resulting spectrum, identifying the key characteristic peaks of pyridine hydrochloride as detailed in the previous section.

  • Cleaning: Thoroughly clean the ATR crystal after the measurement to prevent cross-contamination.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_application Apply Sample to ATR Crystal background_scan->sample_application apply_pressure Apply Consistent Pressure sample_application->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum data_processing Process Data (Background Subtraction) collect_spectrum->data_processing peak_analysis Analyze Characteristic Peaks data_processing->peak_analysis end End peak_analysis->end

Caption: ATR-FTIR Experimental Workflow for Pyridine Hydrochloride Analysis.

A Comparative Overview of Analytical Techniques

While IR spectroscopy is a rapid and informative technique, a multi-faceted analytical approach often provides a more complete characterization of pyridine hydrochloride.

analytical_techniques cluster_techniques Analytical Techniques Pyridine_HCl Pyridine Hydrochloride Characterization FTIR FTIR Spectroscopy Pyridine_HCl->FTIR Vibrational Modes (Functional Groups) NMR NMR Spectroscopy Pyridine_HCl->NMR Chemical Environment (Connectivity) Raman Raman Spectroscopy Pyridine_HCl->Raman Vibrational Modes (Symmetry) XRD X-ray Crystallography Pyridine_HCl->XRD Crystal Structure (Solid-State)

Caption: Complementary Analytical Techniques for Pyridine Hydrochloride Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms within a molecule.

  • Advantages for Pyridine Hydrochloride:

    • Provides unambiguous structural elucidation, including the precise location of the proton on the nitrogen atom.

    • Offers quantitative information about the sample's purity.

  • Disadvantages Compared to IR:

    • Less sensitive than IR spectroscopy.

    • Requires dissolution of the sample in a deuterated solvent, which may not always be feasible.

    • Instrumentation is more complex and expensive.

Raman Spectroscopy
  • Principle: Raman spectroscopy measures the inelastic scattering of monochromatic light, which provides information about the vibrational modes of a molecule. It is complementary to IR spectroscopy.

  • Advantages for Pyridine Hydrochloride:

    • Less interference from water, making it suitable for aqueous solutions.

    • Excellent for studying symmetric vibrations that may be weak or inactive in the IR spectrum.

  • Disadvantages Compared to IR:

    • The Raman effect is inherently weak, leading to lower sensitivity for some samples.

    • Fluorescence from the sample or impurities can overwhelm the Raman signal.

X-ray Crystallography
  • Principle: X-ray crystallography determines the precise three-dimensional arrangement of atoms within a crystal.

  • Advantages for Pyridine Hydrochloride:

    • Provides the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

  • Disadvantages Compared to IR:

    • Requires a single, high-quality crystal, which can be challenging to grow.

    • Provides information only on the crystalline solid state and not on the molecule in solution.

    • It is a time-consuming and specialized technique.

Conclusion

Infrared spectroscopy is an indispensable tool for the rapid and reliable identification of pyridine hydrochloride and for distinguishing it from its free base form. The appearance of the characteristic broad N-H+ stretching band and the shifts in the aromatic ring vibrations provide a clear and definitive spectroscopic signature of salt formation. While IR spectroscopy offers significant advantages in terms of speed and ease of use, a comprehensive characterization of pyridine hydrochloride, particularly in a drug development context, is best achieved through the synergistic use of complementary techniques such as NMR, Raman spectroscopy, and X-ray crystallography. This integrated analytical approach ensures a thorough understanding of the molecule's structure, purity, and solid-state properties.

References

  • Elixir Vib. Spec. 48 (2012) 9663-9668. [Link]

  • Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bull. Acad. Polon. Sci., Ser. Sci. Chim., 13(9), 615-621.
  • ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

  • Zhang, Y., Bi, P., Wang, J., & Li, Q. (2015). Production of jet and diesel biofuels from renewable lignocellulosic biomass. Bioresource technology, 192, 64-71. [Link]

  • Chemistry LibreTexts. (2019, July 24). 3.2: IR Spectroscopy. [Link]

  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for.... [Link]

  • IUCr Journals. (2021, February 15). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}. [Link]

  • Mettler Toledo. (n.d.). IR vs Raman Spectroscopy | Advantages & Limitations. [Link]

  • Gateway Analytical. (2021, December 7). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. [Link]

  • Lab Manager. (2024, March 12). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR. [Link]

  • PubChem. (n.d.). Pyridine, hydrochloride (1:1). [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Quality Control of 4-Bromo-3-chloro-5-fluoropyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Starting Material Quality in Drug Development 4-Bromo-3-chloro-5-fluoropyridine hydrochloride is a halogenated pyridine d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Starting Material Quality in Drug Development

4-Bromo-3-chloro-5-fluoropyridine hydrochloride is a halogenated pyridine derivative increasingly utilized as a key building block in the synthesis of novel therapeutic agents. The specific arrangement of its halogen substituents offers medicinal chemists a versatile scaffold for molecular elaboration through various cross-coupling and nucleophilic substitution reactions. However, the synthetic route to this complex pyridine can introduce a range of process-related impurities, including isomers, under- or over-halogenated species, and residual starting materials. The presence of these impurities, even at trace levels, can have significant downstream consequences, potentially altering the pharmacological and toxicological profile of the resulting API.

Therefore, a comprehensive quality control strategy is not merely a regulatory requirement but a scientific necessity. This guide establishes a set of robust analytical benchmarks and compares the quality attributes of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride against a plausible alternative, 4-Bromo-3,5-difluoropyridine hydrochloride , to highlight the nuances in analytical approaches for structurally similar compounds.

Key Quality Attributes and Acceptance Criteria

The quality of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride is defined by a series of critical quality attributes (CQAs). The following benchmarks are proposed based on industry best practices and guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Quality AttributeTest MethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Identity FTIR, ¹H NMR, ¹³C NMR, MSConforms to the reference spectra
Purity (Assay) HPLC≥ 98.0%
Individual Impurity HPLC, GC-MS≤ 0.15%
Total Impurities HPLC, GC-MS≤ 1.0%
Residual Solvents GC-HSMeets ICH Q3C limits
Water Content Karl Fischer Titration≤ 0.5%
Sulphated Ash USP <281>≤ 0.1%

Comparative Analysis: 4-Bromo-3-chloro-5-fluoropyridine HCl vs. 4-Bromo-3,5-difluoropyridine HCl

To illustrate the application of these quality control benchmarks, we present a comparative analysis of two batches of halogenated pyridine hydrochlorides. This comparison underscores the importance of tailored analytical methods that can resolve and accurately quantify impurities in structurally related molecules.

Table 1: Identity Confirmation

AnalyteFTIR (Characteristic Peaks, cm⁻¹)¹H NMR (δ, ppm)Mass Spectrum (m/z)
4-Bromo-3-chloro-5-fluoropyridine HCl ~3100-2800 (N-H, C-H stretch), ~1600 (C=N stretch), ~1450 (C=C stretch), ~1100 (C-F stretch), ~800 (C-Cl stretch), ~600 (C-Br stretch)8.5 (s, 1H), 8.3 (s, 1H)[M+H]⁺: 210.9
4-Bromo-3,5-difluoropyridine HCl ~3100-2800 (N-H, C-H stretch), ~1610 (C=N stretch), ~1460 (C=C stretch), ~1150 (C-F stretch), ~600 (C-Br stretch)8.4 (d, J=2.0 Hz, 2H)[M+H]⁺: 193.9

Table 2: Purity and Impurity Profile by HPLC

AnalytePurity (Area %)Major Impurity (and % Area)Total Impurities (Area %)
4-Bromo-3-chloro-5-fluoropyridine HCl 99.2%3,4-Dichloro-5-fluoropyridine (0.12%)0.75%
4-Bromo-3,5-difluoropyridine HCl 98.8%3,4,5-Trifluoropyridine (0.18%)0.95%

Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key analytical tests. The rationale behind the selection of specific techniques and parameters is explained to provide a deeper understanding of the quality control process.

Identity Confirmation

A. Fourier Transform Infrared Spectroscopy (FTIR)

  • Principle: FTIR provides a unique molecular fingerprint based on the vibrational frequencies of chemical bonds. It is a rapid and reliable method for confirming the identity of a compound by comparing its spectrum to that of a reference standard.

  • Protocol:

    • Prepare a KBr pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Compare the resulting spectrum with the reference spectrum of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride. The positions and relative intensities of the major absorption bands should be concordant.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. These techniques are essential for unambiguous structure elucidation and confirmation.

  • Protocol:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire the ¹H NMR spectrum, noting the chemical shifts, multiplicities, and integration of all signals.

    • Acquire the ¹³C NMR spectrum, noting the chemical shifts of all carbon atoms.

    • Compare the obtained spectra with the reference spectra to confirm the molecular structure.

C. Mass Spectrometry (MS)

  • Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the compound and providing fragmentation patterns that can aid in structural confirmation.

  • Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS).

    • Acquire the mass spectrum in a positive ionization mode to observe the protonated molecular ion [M+H]⁺.

    • Confirm that the observed mass corresponds to the calculated molecular weight of 4-Bromo-3-chloro-5-fluoropyridine.

Purity Assay by High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. This technique is the gold standard for determining the purity of pharmaceutical compounds and quantifying impurities.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. The gas chromatograph separates the components of the sample, and the mass spectrometer provides identification based on their mass spectra.

  • Protocol:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-450 amu.

    • Sample Preparation: Prepare a derivatized or underivatized solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards, if available.

Visualization of Quality Control Workflow

The following diagrams illustrate the logical flow of the quality control process for 4-Bromo-3-chloro-5-fluoropyridine hydrochloride.

QC_Workflow cluster_0 Sample Receipt & Initial Assessment cluster_1 Identification Testing cluster_2 Purity & Impurity Analysis cluster_3 Physicochemical & Other Tests cluster_4 Final Disposition Sample Incoming Batch of 4-Bromo-3-chloro-5-fluoropyridine HCl Visual Visual Inspection Sample->Visual FTIR FTIR Spectroscopy Visual->FTIR NMR NMR (¹H, ¹³C) Visual->NMR MS Mass Spectrometry Visual->MS HPLC HPLC Purity Assay FTIR->HPLC NMR->HPLC MS->HPLC GCMS GC-MS Impurity Profile HPLC->GCMS KF Karl Fischer (Water Content) GCMS->KF Res_Solv GC-HS (Residual Solvents) GCMS->Res_Solv Sulf_Ash Sulphated Ash GCMS->Sulf_Ash Report Certificate of Analysis (CoA) Generation KF->Report Res_Solv->Report Sulf_Ash->Report Release Batch Release Reject Batch Rejection Report->Release Report->Reject

Caption: Overall Quality Control Workflow for 4-Bromo-3-chloro-5-fluoropyridine HCl.

Impurity_Profiling Start HPLC or GC-MS Chromatogram Detect_Impurity Detect Impurity Peak Start->Detect_Impurity Quantify Quantify Impurity (Area %) Detect_Impurity->Quantify Yes Acceptable Acceptable Impurity Profile Detect_Impurity->Acceptable No Threshold Impurity > Identification Threshold (e.g., 0.10%)? Quantify->Threshold Identify Identify Impurity (MS, NMR, etc.) Threshold->Identify Yes Report_Known Report as Known Impurity Threshold->Report_Known No Qualify Qualify Impurity (Toxicological Assessment) Identify->Qualify Report_Unknown Report as Unknown Impurity Identify->Report_Unknown Qualify->Acceptable Safe Unacceptable Unacceptable Impurity Profile (Further Investigation/Rejection) Qualify->Unacceptable Unsafe Report_Known->Acceptable Report_Unknown->Qualify

Caption: Decision-Making Workflow for Impurity Profiling.

Conclusion

The quality control of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride is a multifaceted process that requires a combination of orthogonal analytical techniques to ensure its identity, purity, and impurity profile. This guide has outlined a comprehensive set of benchmarks and detailed experimental protocols that can be adapted and implemented in a quality control laboratory. By adhering to these rigorous standards, researchers and drug development professionals can have a high degree of confidence in the quality of this critical starting material, thereby contributing to the development of safe and effective medicines. The comparative data provided serves as a practical illustration of how these principles are applied to differentiate between closely related compounds and to identify potential quality issues.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2006). Q3A(R2) Impurities in New Drug Substances. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2021). Q3C(R8) Impurities: Guideline for Residual Solvents. [Link]

  • United States Pharmacopeia (USP). General Chapter <281> Residue on Ignition.
  • Sigma-Aldrich. Product Specification for 4-Bromo-3-chloro-5-fluoropyridine. (Product specifications from major chemical suppliers often provide a baseline for typical purity levels).
  • Patel, R. A., & Shah, C. N. (2016). Method Validation and Method Development by using Analytical Method- HPLC- Review on Current Research. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 728-732.
  • Dong, M. W. (2013). A Primer on HPLC Method Development. LCGC North America, 31(8), 612-621.

Safety & Regulatory Compliance

Safety

4-Bromo-3-chloro-5-fluoropyridine hydrochloride proper disposal procedures

Topic: Executive Safety Summary Immediate Action Required: Handle 4-Bromo-3-chloro-5-fluoropyridine hydrochloride as a High-Hazard Halogenated Organic . This compound presents a dual threat: acute toxicity characteristic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Safety Summary

Immediate Action Required: Handle 4-Bromo-3-chloro-5-fluoropyridine hydrochloride as a High-Hazard Halogenated Organic . This compound presents a dual threat: acute toxicity characteristic of halogenated pyridines and corrosivity derived from its hydrochloride salt form.

Critical Prohibitions:

  • NO Drain Disposal: Under no circumstances should this compound enter municipal water systems. It is toxic to aquatic life and resistant to standard biodegradation.

  • NO Bleach Interaction: Do not mix with sodium hypochlorite (bleach). While less prone to chloramine formation than primary amines, the acidic nature of the HCl salt can liberate chlorine gas, and the pyridine ring stability can lead to unpredictable exothermic reactions.

  • NO Commingling: Do not mix with non-halogenated solvents. This contaminates fuel-blending waste streams, increasing disposal costs and regulatory non-compliance.

Personal Protective Equipment (PPE) Matrix:

Protection TypeSpecificationRationale
Hand Double-gloving: Nitrile (Outer) / Laminate film (Inner) recommended.Halogenated pyridines can permeate standard nitrile; the HCl salt adds corrosive risk.
Eye/Face Chemical Splash Goggles + Face Shield (if pouring liquids).Protects against corrosive dust or splashes (pH < 2 in solution).
Respiratory Fume Hood (Face velocity > 100 fpm) or N95/P100 (for solids).Prevents inhalation of toxic dust or acidic vapors.
Body Chemical-resistant lab coat + Apron.Prevents skin absorption and corrosive burns.

Chemical Characterization & Waste Classification

To dispose of this chemical correctly, you must understand its behavior in the waste stream.[1]

  • The Halogen Factor (F, Cl, Br): This molecule is poly-halogenated. Standard incineration is insufficient. It requires High-Temperature Incineration with Flue Gas Scrubbing .

    • Why? Combustion releases Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and Hydrogen Bromide (HBr). Without scrubbers, these create immediate acid rain and corrode incinerator infrastructure.

  • The Salt Factor (HCl): As a hydrochloride salt, this compound hydrolyzes in water to lower pH significantly.

    • Operational Impact: It is classified as Acidic Halogenated Waste . It must be segregated from cyanide or sulfide waste streams to prevent the liberation of HCN or H2S gas.

Regulatory Waste Codes (RCRA - USA Context): While not always explicitly U-listed by CAS number, it defaults to the following characteristics:

  • D002: Corrosivity (if in aqueous solution with pH < 2).[2]

  • D038: Pyridine (toxicity characteristic).[3]

  • Halogenated Solvent Codes (F001-F005): If dissolved in spent halogenated solvents.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance)

Best practice is to keep the solid separate to minimize waste volume.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid inside a fume hood. Avoid generating dust.[4][5]

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent:[4][6] 4-Bromo-3-chloro-5-fluoropyridine HCl.

    • Hazard Checkboxes: Toxic, Corrosive.[2]

    • Stream Name: "Solid Halogenated Organic Waste."

  • Sealing: Ensure the lid is tight. Parafilm is recommended to prevent moisture ingress (hygroscopic nature).

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Most common scenario in synthesis.

  • Segregation: Pour only into the Halogenated Solvent Waste carboy.

    • Compatibility Check: Ensure the carboy does not contain strong bases (e.g., Sodium Hydroxide waste). Mixing an HCl salt with a basic waste stream causes an immediate exothermic neutralization, potentially pressurizing the container.

  • Solvent Choice: If dissolving solid residue for disposal, use Dichloromethane (DCM) or Ethyl Acetate.

  • pH Check: If the solution is aqueous, check pH. If pH < 2, mark the tag as "Acidic."

  • Log Entry: Record the volume and specific chemical name on the waste log attached to the carboy. "Halogenated Waste" is insufficient; "Halogenated Pyridine Salt" is required for safety downstream.

Operational Workflow (Visualized)

The following diagram outlines the decision logic for disposing of 4-Bromo-3-chloro-5-fluoropyridine HCl.

DisposalWorkflow Start Waste Generation: 4-Bromo-3-chloro-5-fluoropyridine HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Powder/Crystal) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath ContainerSolid Place in HDPE Jar (Do not dissolve unnecessarily) SolidPath->ContainerSolid SolventCheck Is it Aqueous or Organic? LiquidPath->SolventCheck LabelSolid Label: 'Toxic Solid - Halogenated' ContainerSolid->LabelSolid Storage Store in SAA (Satellite Accumulation Area) Secondary Containment Required LabelSolid->Storage Organic Organic Solvent SolventCheck->Organic Aqueous Aqueous Solution SolventCheck->Aqueous SegregateOrganic Segregate: Halogenated Waste Stream (Do NOT mix with Non-Halogenated) Organic->SegregateOrganic CheckPH Check pH (Risk: Exotherm with Bases) Aqueous->CheckPH LabelLiquid Label: 'Corrosive/Toxic Halogenated Liquid' SegregateOrganic->LabelLiquid CheckPH->LabelLiquid LabelLiquid->Storage Pickup EHS Pickup / Incineration Storage->Pickup

Figure 1: Decision tree for the segregation and packaging of halogenated pyridine waste.

Spill Management Protocol

In the event of a spill, speed and containment are vital to prevent facility contamination.[7]

  • Evacuate & Ventilate: If the spill is >10g or outside a hood, evacuate the immediate area. Halogenated pyridines are potent lachrymators and respiratory irritants.

  • PPE Upgrade: Don double nitrile gloves, goggles, and a respirator (if trained/fitted).

  • Containment:

    • Solids: Cover with wet paper towels (to prevent dust) and scoop into a waste bag.

    • Liquids: Use Polypropylene absorbent pads or vermiculite. Do not use combustible materials like sawdust (reaction risk).

  • Decontamination: Scrub the surface with a dilute surfactant (soap/water).

    • Note: Avoid using bleach for cleanup to prevent potential chloramine or chlorine gas generation from the acidic salt.

  • Disposal of Debris: All cleanup materials (gloves, pads, scoops) must be disposed of as hazardous chemical waste, following the protocols above.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783174, 4-Bromo-3-fluoropyridine (Analogous Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories: Segregation and Disposal. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Bromo-3-chloro-5-fluoropyridine hydrochloride

Executive Summary & Risk Profile 4-Bromo-3-chloro-5-fluoropyridine hydrochloride is a highly functionalized halogenated heterocyclic building block used in the synthesis of complex pharmaceuticals and agrochemicals. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

4-Bromo-3-chloro-5-fluoropyridine hydrochloride is a highly functionalized halogenated heterocyclic building block used in the synthesis of complex pharmaceuticals and agrochemicals. Its structural complexity—containing bromine, chlorine, and fluorine on a pyridine ring in a salt form—presents a unique convergence of hazards: toxicity , corrosivity , and moisture sensitivity .

This guide moves beyond generic safety advice, providing a specific operational framework designed to prevent exposure and ensure compound integrity. The hydrochloride salt moiety implies that upon contact with mucosal moisture (eyes, lungs), the compound will hydrolyze to release hydrochloric acid (HCl), causing immediate chemical burns in addition to the systemic toxicity of the halogenated pyridine core.

Physicochemical Hazard Data
PropertySpecification / Risk Implication
Physical State Solid (Powder/Crystalline). Risk of airborne dust generation.[1][2][3]
Hygroscopicity High.[4] Rapidly absorbs atmospheric moisture, degrading the compound and releasing HCl fumes.
Corrosivity High .[5] The HCl salt form is corrosive to mucous membranes.
Toxicity Acute Tox. 3 (Oral/Dermal/Inhalation) . Halogenated pyridines are potent alkylating agents and irritants.
Storage 2–8°C, under Inert Atmosphere (Argon/Nitrogen).

Personal Protective Equipment (PPE) Matrix

Rationale: The primary route of exposure is inhalation of dust and dermal contact. Standard lab coats are insufficient due to the potential for rapid transdermal uptake of the halogenated base.

Protection ZoneRequired EquipmentTechnical Justification (Causality)
Respiratory P100 / N99 Respirator (for solid handling) or PAPR Standard surgical masks offer zero protection against fine particulate salts. A P100 filter captures 99.97% of airborne particles.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses leave gaps. Goggles seal the eyes against corrosive dust and potential HCl fumes.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile (5-8 mil) or LaminateHalogenated pyridines can permeate thin nitrile. Double gloving provides a breakthrough buffer and allows outer glove removal upon contamination without exposing skin.
Body Tyvek® Lab Coat or Chemical ApronCotton absorbs chemicals and holds them against the skin. Tyvek repels particulates and splashes.

Operational Workflow: From Storage to Synthesis

Trustworthiness: This protocol relies on "Engineering Controls First"—eliminating the hazard source before relying on PPE.

Phase 1: Reception & Storage[6]
  • Inspection: Upon receipt, inspect the bottle seal inside a fume hood . Do not open shipping packaging in the general lab area.

  • Inerting: If the manufacturer packaging is not a septum-sealed vial, transfer the container to a glovebox or use a glove bag to purge the headspace with Argon.

  • Cold Chain: Store at 2–8°C .

    • Critical Step: Allow the container to warm to room temperature before opening to prevent condensation from reacting with the salt.

Phase 2: Weighing & Transfer (The "Red Zone")

Most accidents occur here due to static electricity dispersing the powder.

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat and spatula. Pyridine salts are often fluffy and prone to static fly-off.

  • The "Closed Transfer" Rule:

    • Never transport an open weighing boat across the lab.

    • Weigh inside the fume hood. If the balance is outside, use a sealed secondary container (e.g., a tared scintillation vial) for transport.

  • Solvent Choice: Dissolve the solid immediately upon transfer to the reaction vessel.

    • Note: Avoid protic solvents (methanol/water) unless the reaction specifically demands it, as they promote dissociation and potential hydrolysis.

Phase 3: Reaction & Quenching
  • Off-Gassing: If the reaction involves heating or base neutralization (e.g., adding TEA or DIPEA), anticipate the release of HCl gas. Ensure the reaction vessel is vented through a scrubber or into the hood exhaust.

  • Quenching: Quench reaction mixtures slowly into a biphasic system (e.g., DCM/sat. NaHCO₃) to neutralize the hydrochloride salt safely.

Visualized Workflows

Diagram 1: Operational Handling Logic

This decision tree guides the researcher through the safe handling process based on the state of the chemical.

HandlingLogic Start Start: Retrieve from Storage (4°C) WarmUp Allow to reach Room Temp (Prevent Condensation) Start->WarmUp Open Open in Fume Hood? WarmUp->Open HoodYes Proceed: Check Airflow > 100 fpm Open->HoodYes Yes HoodNo STOP: Move to Hood Open->HoodNo No Weighing Weighing Process HoodYes->Weighing HoodNo->HoodYes Static Apply Anti-Static Gun Weighing->Static Powder is fluffy? Transfer Transfer to Reaction Vessel Weighing->Transfer Static->Transfer Dissolve Add Solvent Immediately (Contain Dust) Transfer->Dissolve

Caption: Operational logic flow ensuring moisture control and containment during the critical weighing phase.

Diagram 2: Emergency Spill Response

Immediate actions to take in the event of a solid spill outside the fume hood.

SpillResponse Spill Spill Detected Evacuate Evacuate Area (15ft radius) Spill->Evacuate PPE Don Full PPE: Resp (P100), Goggles, Double Gloves Evacuate->PPE Cover Cover with absorbent pads (Dampen slightly to prevent dust) PPE->Cover Collect Scoop into HazMat Bag Cover->Collect Clean Wipe surface with weak base (NaHCO3) Collect->Clean

Caption: Step-by-step spill response protocol prioritizing dust containment and neutralization.

Disposal Strategy & Environmental Compliance

Disposal must follow RCRA guidelines (in the US) or local hazardous waste regulations.

  • Neutralization: Do not dispose of the pure solid directly if possible.

    • Protocol: Dissolve the waste material in a combustible solvent (e.g., acetone or ethanol). Treat cautiously with an aqueous base (Sodium Bicarbonate) to neutralize the hydrochloride salt.

  • Segregation:

    • Label the waste container clearly: "Halogenated Organic Solvents - Toxic/Corrosive" .

    • Do NOT mix with strong oxidizers or acids.

  • Destruction: The preferred method is High-Temperature Incineration equipped with a scrubber to capture hydrogen halides (HBr, HCl, HF) generated during combustion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783174, 4-Bromo-3-fluoropyridine (Related Isomer). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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